N-(2,3,5,6-tetrafluorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,3,5,6-tetrafluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCDYDHWZNJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466505 | |
| Record name | 2',3',5',6'-tetrafluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-14-9 | |
| Record name | 2',3',5',6'-tetrafluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide: A Key Fluorinated Building Block
Introduction: The Strategic Role of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, polyfluorinated aromatic compounds are highly sought-after building blocks for the synthesis of novel pharmaceuticals and advanced materials.[3] N-(2,3,5,6-tetrafluorophenyl)acetamide is one such valuable intermediate, combining a polyfluorinated phenyl ring with a reactive acetamide group, making it a versatile precursor for further chemical transformations.
This technical guide provides a comprehensive overview of the synthetic strategy for this compound. While a specific, detailed protocol for this exact molecule is not widely published, this guide leverages established principles of organic chemistry and proven methodologies for analogous compounds to present a robust and reliable synthetic approach. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental workflow, and discuss the characterization of the final product, offering insights born from practical laboratory experience.
Synthetic Strategy: The Acetylation of 2,3,5,6-Tetrafluoroaniline
The most direct and logical approach to the synthesis of this compound is the N-acetylation of 2,3,5,6-tetrafluoroaniline. This reaction involves the formation of an amide bond between the nucleophilic amino group of the aniline and an electrophilic acetylating agent.
Reaction Scheme
Sources
"N-(2,3,5,6-tetrafluorophenyl)acetamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N-(2,3,5,6-tetrafluorophenyl)acetamide
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
This compound is a fluorinated aromatic amide whose structural motifs suggest significant potential in medicinal chemistry and materials science. The presence of a tetrafluorinated phenyl ring imparts unique electronic properties, influencing the compound's reactivity, stability, and intermolecular interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and safety considerations, synthesized from established chemical principles and available data on structurally related compounds.
Introduction and Molecular Overview
This compound, also known as 2',3',5',6'-tetrafluoroacetanilide, belongs to the class of N-aryl acetamides. The core structure consists of an acetamide group linked to a 2,3,5,6-tetrafluorophenyl moiety. The high degree of fluorination on the aromatic ring is a key feature, as fluorine substitution is a widely employed strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of the fluorine atoms significantly impacts the electronic environment of the entire molecule, particularly the reactivity of the aromatic ring and the acidity of the amide proton.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in research and development. The data below has been aggregated from authoritative chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1766-14-9 | PubChem[1] |
| Molecular Formula | C₈H₅F₄NO | PubChem[1] |
| Molecular Weight | 207.12 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=C(C(=CC(=C1F)F)F)F | PubChem[1] |
| Melting Point | 78 - 80 °C | Sigma-Aldrich |
| Boiling Point | 221 °C | Sigma-Aldrich |
| Appearance | Crystalline solid (predicted) | General Knowledge |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acylation of its corresponding aniline precursor, 2,3,5,6-tetrafluoroaniline. This is a standard and robust method for forming amide bonds.[2]
Synthetic Workflow
The reaction involves the nucleophilic attack of the amino group of 2,3,5,6-tetrafluoroaniline on an acylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base is sometimes employed to neutralize the acid byproduct.
Caption: General workflow for the synthesis of N-aryl acetamides.
Experimental Protocol: Acylation of 2,3,5,6-Tetrafluoroaniline
This protocol is a representative procedure based on standard acylation methods for anilines.[2][3]
-
Preparation : To a stirred solution of 2,3,5,6-tetrafluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid (approx. 10 mL per gram of aniline), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Reaction : Stir the reaction mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, gentle heating (40-50 °C) may be required.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water or ice to precipitate the product and hydrolyze any excess acetic anhydride.
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Validation : Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Causality Note : The choice of acetic anhydride as the acylating agent is common due to its moderate reactivity and ease of handling compared to acetyl chloride. The aqueous workup is critical for both precipitating the less-soluble amide product and quenching the reactive anhydride.
Spectroscopic and Structural Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.[4][5]
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | - A singlet integrating to 3H around δ 2.1-2.3 ppm (acetyl CH₃).- A multiplet (likely a triplet of triplets) integrating to 1H in the aromatic region (δ 7.0-7.5 ppm) for the lone aromatic proton.- A broad singlet for the N-H proton (δ 7.5-9.0 ppm), which may exchange with D₂O. |
| ¹³C NMR | - A signal around δ 24 ppm (acetyl CH₃).- A signal around δ 168-170 ppm (carbonyl C=O).- Multiple signals in the aromatic region (δ 100-150 ppm), showing C-F coupling. |
| ¹⁹F NMR | - Two distinct signals for the two pairs of magnetically non-equivalent fluorine atoms, exhibiting complex splitting patterns due to F-F and F-H coupling. |
| IR Spectroscopy | - N-H stretching vibration around 3250-3350 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.- Strong C=O (Amide I band) stretching vibration around 1660-1690 cm⁻¹.- N-H bending (Amide II band) around 1520-1550 cm⁻¹.- Strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region.[6] |
| Mass Spectrometry (EI-MS) | - A molecular ion peak (M⁺) at m/z = 207.- Fragmentation patterns corresponding to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (CH₃CO•). |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the strong electron-withdrawing effect of the four fluorine atoms on the phenyl ring.
-
Amide Group Reactivity : The electron-withdrawing nature of the ring increases the acidity of the N-H proton compared to non-fluorinated acetanilides. The amide nitrogen is significantly less basic and less nucleophilic.
-
Aromatic Ring Reactivity : The phenyl ring is highly deactivated towards electrophilic aromatic substitution due to the inductive effects of the fluorine atoms. Conversely, it is activated for nucleophilic aromatic substitution (SₙAr) , particularly at the positions ortho and para to the activating acetamido group, should a suitable leaving group be present.
-
Hydrolysis : The amide bond can be hydrolyzed back to 2,3,5,6-tetrafluoroaniline and acetic acid under strong acidic or basic conditions, though the electron-deficient nature of the ring may influence the reaction rate compared to standard acetanilides.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure is indicative of potential utility in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Scaffolding : Fluorinated aromatic rings are common in modern pharmaceuticals.[7] This compound can serve as a building block or intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). The tetrafluorophenyl motif can enhance metabolic stability and modulate receptor binding interactions.
-
Materials Science : Polyanilines and related aromatic polymers have applications in electronics due to their conductive properties.[8] Fluorinated derivatives can be used to fine-tune the electronic properties, solubility, and stability of such materials.
-
Agrochemicals : The synthesis of novel pesticides and herbicides often involves fluorinated aromatic compounds to enhance efficacy and biological persistence.
Safety and Handling
-
General Hazards : Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Some parent acetamides are suspected of causing cancer.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid :
-
Inhalation : Move the person to fresh air.
-
Skin Contact : Immediately wash skin with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer : This safety information is extrapolated and should be supplemented by a thorough risk assessment before handling the compound.
References
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PubChem. This compound. Available from: [Link]
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Amerigo Scientific. This compound. Available from: [Link]
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MDPI. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Available from: [Link]
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NIST WebBook. Acetamide, 2,2,2-trifluoro-N-phenyl-. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Available from: [Link]
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PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Available from: [Link]
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Cheméo. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Available from: [Link]
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Wikipedia. Acetamide. Available from: [Link]
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NJ Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available from: [Link]
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PubChem. 2,3,5,6-tetrafluoro-N-(thiolan-3-ylmethyl)aniline. Available from: [Link]
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Chemsrc. 2-(2,3,4,5,6-pentafluorophenyl)acetamide. Available from: [Link]
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Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available from: [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
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Scribd. NMR & IR Analysis for Chemists. Available from: [Link]
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YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Available from: [Link]
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CAS Common Chemistry. 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide. Available from: [Link]
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ResearchGate. (PDF) N -(2-Acetylphenyl)acetamide. Available from: [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
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Digital Commons@Georgia Southern. Hydroamidation with Acetamides and Trifluoroacetamides. Available from: [Link]
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YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]
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"N-(2,3,5,6-tetrafluorophenyl)acetamide molecular weight"
An In-depth Technical Guide to N-(2,3,5,6-tetrafluorophenyl)acetamide
This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in chemical synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential applications, grounding all technical claims in authoritative sources.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 2',3',5',6'-tetrafluoroacetanilide, is an amide derivative of 2,3,5,6-tetrafluoroaniline. The presence of four fluorine atoms on the phenyl ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | [1][2] |
| Molecular Weight | 207.126 g/mol | [1][2] |
| CAS Number | 1766-14-9 | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC(=O)NC1=C(C(=CC(=C1F)F)F)F | [2] |
| Monoisotopic Mass | 207.03072643 Da | [2] |
Molecular Structure
The structure consists of an acetamide group linked to a tetrafluorinated phenyl ring. The high degree of fluorination creates a highly electron-deficient aromatic system.
Caption: Figure 1: Structure of this compound.
Synthesis and Purification
The most direct and common synthesis of this compound is through the N-acylation of 2,3,5,6-tetrafluoroaniline. This reaction is a standard procedure in organic synthesis.
Causality in Experimental Design
The selection of reagents and conditions is critical for achieving high yield and purity.
-
Acylating Agent : Acetic anhydride is often preferred over acetyl chloride on a laboratory scale. It is less volatile, less sensitive to moisture, and the acetic acid byproduct is generally easier to remove than HCl.
-
Solvent : A polar aprotic solvent like acetonitrile is suitable as it can dissolve the starting amine without participating in the reaction.
-
Catalyst/Base : While the reaction can proceed without a catalyst, a mild base like pyridine or triethylamine can be used to scavenge the acid byproduct (acetic acid or HCl), driving the reaction to completion. In some cases, a catalytic amount of strong acid (e.g., H₂SO₄) can be used to activate the acetic anhydride.[3][4]
-
Purification : The product's polarity and crystallinity allow for straightforward purification. Quenching the reaction with water precipitates the crude product, which can then be recrystallized from a suitable solvent system like ethanol/water to remove unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-tetrafluoroaniline (1.0 eq).
-
Dissolve the aniline in acetonitrile (approx. 10 mL per gram of aniline).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
-
Acylation :
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution. Rationale: A slight excess of the acylating agent ensures full conversion of the starting amine.
-
Add a catalytic amount of sulfuric acid (2-3 drops) or a stoichiometric amount of a non-nucleophilic base like pyridine (1.1 eq). Rationale: The choice between acid or base catalysis depends on the specific reactivity and stability of the starting materials.
-
-
Reaction Monitoring :
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
-
Workup and Isolation :
-
Once complete, slowly pour the reaction mixture into a beaker containing ice-water (approx. 100 mL). Rationale: This step quenches any remaining acetic anhydride and precipitates the solid acetamide product, which has low water solubility.
-
Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification :
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
Caption: Figure 2: General workflow for the synthesis of this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show a characteristic singlet for the methyl (CH₃) protons around δ 2.2 ppm and a multiplet (triplet of triplets) for the lone aromatic proton. The amide (NH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹⁹F NMR : This is a powerful tool for fluorinated compounds. The spectrum will show two distinct multiplets corresponding to the two pairs of chemically non-equivalent fluorine atoms, with complex coupling patterns.
-
¹³C NMR : Will confirm the presence of the eight carbon atoms, including the carbonyl carbon (C=O) around 170 ppm.[4]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) mass spectrometry will show the molecular ion peak [M+H]⁺ or [M]⁺˙ corresponding to the calculated molecular weight (207.13 g/mol ).
-
Melting Point : A sharp melting point is a key indicator of purity.
Applications in Research and Drug Development
The tetrafluorophenyl moiety is a privileged structural motif in modern drug design. Consequently, this compound serves as a valuable intermediate and building block.
Role as a Chemical Intermediate
The compound is a precursor for more complex molecules. The acetamide group can be hydrolyzed back to the free amine under acidic or basic conditions, effectively serving as a protected form of 2,3,5,6-tetrafluoroaniline. This strategy is useful in multi-step syntheses where the free amine might interfere with subsequent chemical transformations.[3][4]
Significance in Medicinal Chemistry
Fluorinated aromatic rings are incorporated into drug candidates to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability : The C-F bond is significantly stronger than the C-H bond. Replacing hydrogen with fluorine at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life.
-
Binding Affinity : Fluorine is highly electronegative and can act as a hydrogen bond acceptor. Introducing fluorine atoms can alter the electronic distribution of the aromatic ring (modifying its quadrupole moment), potentially leading to enhanced or novel interactions with protein targets.
-
Lipophilicity and Permeability : The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. This is a critical factor for oral bioavailability and CNS penetration.[5]
The use of related fluorinated phenyl acetamides as scaffolds for kinase inhibitors and other therapeutic agents highlights the importance of this chemical class.[5][6] For instance, the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as an Aurora Kinase B inhibitor showcases the utility of the N-phenyl acetamide core in developing targeted cancer therapies.[5]
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A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of 2',3',5',6'-tetrafluoroacetanilide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 2',3',5',6'-tetrafluoroacetanilide. The incorporation of fluorine into aromatic compounds can profoundly alter their chemical, physical, and biological properties, making them valuable in pharmaceuticals and materials science.[1][2] Consequently, rigorous structural verification is a critical prerequisite for research, development, and quality control. This document moves beyond a simple listing of techniques, offering a causal-driven narrative that explains the strategic selection of experiments and the logic behind data interpretation. We will detail an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each protocol is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in an unassailable structural assignment.
The Strategic Imperative for Multi-Technique Elucidation
The structure of an active pharmaceutical ingredient (API) or a key intermediate is its fundamental identity. An error in structural assignment can have cascading and costly consequences in drug development. For a molecule like 2',3',5',6'-tetrafluoroacetanilide, the high degree of fluorination and the symmetry of the aromatic ring present unique spectroscopic features. A singular analytical method is insufficient; only a multi-modal approach can provide the orthogonal data points necessary for definitive confirmation. This guide details the synergistic application of NMR, MS, and IR, which together provide a complete picture of molecular connectivity, mass, and functional group composition.
The Elucidation Workflow: A Synergistic Process
The structural elucidation process is not linear but cyclical, where each piece of data informs the next experiment and refines the overall picture. The workflow is designed to move from broad functional group identification (IR) to molecular weight confirmation (MS) and finally to the detailed atomic connectivity map provided by NMR.
Caption: Proposed MS fragmentation pathway.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a reverse-phase C18 column. While chromatographic separation isn't strictly necessary for a pure standard, it ensures the analyzed peak is the compound of interest.
-
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analysis: Acquire full scan data from m/z 50 to 500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition with high accuracy (<5 ppm mass error).
-
Fragmentation (MS/MS): Isolate the parent ion (m/z 207) in the ion trap or collision cell and apply collision energy to induce fragmentation, then acquire the product ion spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H, ¹³C, and ¹⁹F nuclei. The challenges in analyzing fluorinated compounds, such as large chemical shift ranges and complex coupling patterns, also provide a wealth of structural information when interpreted correctly. [3][4]
¹H NMR Spectroscopy: The Proton Perspective
The ¹H NMR spectrum reveals the number and type of protons. Due to the molecule's symmetry, the spectrum is expected to be relatively simple.
-
N-H Proton: A singlet around δ 8.0-9.0 ppm. Its chemical shift can be concentration-dependent and the peak may be broad.
-
Aromatic Proton (H-4'): One proton on the aromatic ring. This proton is flanked by two fluorine atoms (at C-3' and C-5'). It is expected to appear as a triplet due to coupling with these two equivalent fluorine atoms (³JHF coupling). The signal should appear in the aromatic region, likely around δ 7.0-7.5 ppm.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three equivalent methyl protons, typically found around δ 2.2 ppm.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms. [5]
-
Aromatic Fluorines: Due to the C₂ᵥ symmetry of the tetrafluorophenyl ring, all four fluorine atoms (F-2', F-3', F-5', F-6') are chemically equivalent. Therefore, a single signal is expected in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift relative to a standard like CFCl₃ will be characteristic of a fluoroaromatic system. [6]In a proton-coupled spectrum, this signal would show coupling to the single aromatic proton (H-4').
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum maps the carbon skeleton. The most informative feature for this molecule is the splitting of carbon signals by fluorine atoms, known as C-F coupling, which is invaluable for confirming attachments. [3][4]
-
Carbonyl Carbon (C=O): A singlet around δ 168-170 ppm.
-
Methyl Carbon (CH₃): A singlet around δ 24 ppm.
-
Aromatic Carbons:
-
C-1' (ipso-carbon attached to nitrogen): This carbon will appear as a triplet due to coupling with the two ortho fluorine atoms (F-2' and F-6') (²JCF).
-
C-2', C-3', C-5', C-6' (fluorine-bearing carbons): These four carbons are equivalent due to symmetry. The signal will be a doublet of triplets (or a more complex multiplet) due to large one-bond coupling to the directly attached fluorine (¹JCF) and smaller two- and three-bond couplings to the other fluorines. The ¹JCF coupling constants are typically large (200-280 Hz). [3][4] * C-4' (proton-bearing carbon): This carbon will appear as a triplet due to coupling to the two ortho fluorine atoms (F-3' and F-5') (²JCF).
-
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient spectral width to cover all signals.
-
¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire a 1D fluorine spectrum. A proton-decoupled experiment is standard for simplicity.
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled 1D carbon spectrum (e.g., using a zgpg30 pulse program). A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
Data Synthesis and Final Confirmation
| Technique | Observation | Inference |
| IR | Peaks at ~3280 cm⁻¹ (N-H), ~1685 cm⁻¹ (C=O), and strong bands at 1300-1150 cm⁻¹ (C-F). | Presence of a secondary amide and a fluoroaromatic ring. |
| MS (ESI+) | [M+H]⁺ ion observed at m/z 207.0334. | Molecular formula C₈H₅F₄NO confirmed. |
| MS/MS | Fragmentation yields major ions at m/z 165 and 43. | Confirms the acetanilide structure (tetrafluoroaniline + acetyl moieties). |
| ¹H NMR | Signals at ~8.5 ppm (1H, s, NH), ~7.2 ppm (1H, t, Ar-H), ~2.2 ppm (3H, s, CH₃). | Confirms one amide proton, one aromatic proton split by two F, and one methyl group. |
| ¹⁹F NMR | One signal in the aromatic fluorine region. | Confirms the four fluorine atoms are chemically equivalent due to symmetry. |
| ¹³C NMR | Presence of C-F coupled signals for all aromatic carbons. | Unequivocally confirms the attachment of fluorine atoms to the aromatic ring at the 2', 3', 5', and 6' positions. |
The IR spectrum confirms the presence of the correct functional groups. High-resolution mass spectrometry validates the elemental formula. The fragmentation pattern supports the core acetanilide scaffold. Finally, the combination of ¹H, ¹⁹F, and ¹³C NMR spectra, particularly the observed symmetry and the characteristic H-F and C-F coupling patterns, provides a definitive and unambiguous map of the atomic connectivity, confirming the structure as 2',3',5',6'-tetrafluoroacetanilide. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
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Wiley-VCH. (2008). Supporting Information. Available at: [Link]
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Isan, V. et al. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
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Dascalu, I.-A. et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure. Available at: [Link]
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"N-(2,3,5,6-tetrafluorophenyl)acetamide IUPAC name"
An In-Depth Technical Guide to N-(2,3,5,6-tetrafluorophenyl)acetamide
Introduction
This compound is a fluorinated aromatic amide that serves as a valuable building block in synthetic and medicinal chemistry. Its structure is characterized by a highly electron-deficient tetrafluorinated phenyl ring connected to an acetamide moiety. This combination of features makes it a subject of interest for researchers and drug development professionals. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and improve biological potency.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its nomenclature, properties, a detailed synthesis protocol, expected analytical characteristics, and its applications in research and development.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically named according to IUPAC conventions, and its key identifiers and computed properties are summarized below.
Systematic Name: this compound[4]
Common Synonyms:
Key Identifiers:
The structural representation is as follows:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 207.12 g/mol | PubChem[4] |
| Exact Mass | 207.03072643 Da | PubChem[4] |
| XLogP3 | 1.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[4] |
| Heavy Atom Count | 14 | PubChem[4] |
Synthesis and Purification
Causality Behind Experimental Choices
The synthesis of this compound is most reliably achieved through the N-acetylation of its corresponding aniline precursor, 2,3,5,6-tetrafluoroaniline. This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
-
Choice of Acetylating Agent: Acetic anhydride is an excellent choice due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Acetyl chloride could also be used but is often more aggressive and generates corrosive HCl gas.
-
Role of Base: The starting aniline is weakly basic due to the strong electron-withdrawing effect of the four fluorine atoms. The reaction produces one equivalent of acid (acetic acid), which would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a weak base such as pyridine or sodium acetate is included to neutralize the acid as it forms, ensuring the reaction proceeds to completion.[5][6] Pyridine is often used as both a base and a solvent, promoting a smooth reaction.[5]
-
Purification Strategy: The product is expected to be a stable, crystalline solid with significantly lower polarity than the starting aniline. This allows for a straightforward aqueous workup to remove the base, excess anhydride (which hydrolyzes), and salt byproducts. Final purification is readily achieved by recrystallization from a suitable solvent system, typically an alcohol/water or ethyl acetate/hexane mixture, to yield a product of high purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq.) in anhydrous pyridine (approx. 5-10 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.
-
Addition of Reagent: Add acetic anhydride (1.1 eq.) to the cooled solution dropwise via syringe, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (HCl) to neutralize the pyridine. Stir until the crude product precipitates as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Transfer the crude solid to a flask and perform recrystallization using a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound as a crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Analytical Characteristics
While experimental spectra for this specific compound are not widely published, its analytical signature can be reliably predicted based on its structure and comparison to analogous compounds. Characterization is essential for confirming the structure and assessing the purity of the synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Characteristics | Rationale |
|---|---|---|---|
| ¹H NMR | Methyl Protons (CH₃) | Singlet, ~2.2 ppm | Typical chemical shift for an acetamide methyl group. |
| Amide Proton (NH) | Broad singlet, ~7.5-8.5 ppm | Amide protons are exchangeable and often broad; shift is solvent-dependent. | |
| Aromatic Proton (Ar-H) | Triplet of triplets, ~7.0-7.4 ppm | The lone proton is coupled to the two adjacent fluorine atoms and the one distant fluorine atom. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~168-170 ppm | Standard chemical shift for an amide carbonyl carbon. |
| Methyl Carbon (CH₃) | ~24 ppm | Standard chemical shift for an acetamide methyl carbon. | |
| Fluorinated Aromatic Carbons | ~135-150 ppm (with large ¹JCF coupling) | Strong deshielding by fluorine and characteristic large one-bond C-F coupling constants. | |
| Non-fluorinated Aromatic Carbon | ~100-110 ppm (with C-F coupling) | The protonated carbon will show smaller two- and three-bond C-F couplings. | |
| ¹⁹F NMR | Aromatic Fluorines (Ar-F) | Two multiplets in the range of -140 to -160 ppm | The two chemically distinct fluorine environments (ortho and meta to the amide) will show complex coupling to each other and to the aromatic proton. |
| IR (Infrared) | N-H Stretch | ~3300 cm⁻¹ (sharp) | Characteristic of a secondary amide N-H bond. |
| C=O Stretch (Amide I) | ~1670 cm⁻¹ (strong) | A very strong and characteristic absorption for an amide carbonyl. | |
| C-F Stretches | ~1100-1300 cm⁻¹ (strong) | Strong absorptions typical for aryl-fluorine bonds. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 207 | Corresponds to the exact mass of the molecule. |
| Key Fragment | m/z 165 | Loss of the ketene radical (•CH₂=C=O) from the molecular ion. |
| | Key Fragment | m/z 43 | Corresponds to the acetyl cation ([CH₃CO]⁺). |
Applications in Research and Drug Development
This compound is not known as an end-product drug but serves as a valuable intermediate and a molecular fragment whose structural motifs are highly relevant in modern drug discovery.
The Role of the Tetrafluorophenyl Moiety
The strategic placement of fluorine atoms on a phenyl ring is a powerful tool for medicinal chemists.[1][3] The 2,3,5,6-tetrafluorophenyl group imparts several advantageous properties:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Introducing fluorine at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these pathways, thereby increasing the half-life and bioavailability of a drug candidate.[2]
-
Modulation of pKa: The strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of the amide N-H proton, making it more acidic than in a non-fluorinated analogue. This can alter the molecule's ionization state at physiological pH and affect properties like cell permeability and target binding.
-
Enhanced Binding Interactions: The polarized C-F bonds can engage in favorable dipole-dipole, electrostatic, and orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity (logP), which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Diagram of Key Structural Contributions
Caption: Medicinal chemistry relevance of the core structural motifs.
Use as a Synthetic Intermediate and Fragment
This compound is an ideal starting point for further chemical elaboration. The amide nitrogen can be deprotonated and alkylated, or the remaining aromatic proton can be substituted via metallation chemistry. More significantly, it can be used as a key building block or "fragment" in fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The tetrafluorophenyl acetamide scaffold provides a rigid, well-defined core with desirable fluorine-driven properties, making it an attractive fragment for exploring interactions within a protein's binding site.
Safety and Handling
This compound is a chemical compound intended for research use. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically accessible compound whose value lies in the strategic combination of a stable acetamide linker and a heavily fluorinated aromatic ring. While not a final drug product itself, it represents a quintessential building block for modern medicinal chemistry. Its predictable synthesis and the well-understood benefits conferred by its tetrafluorophenyl moiety—enhanced metabolic stability, modulated electronics, and unique binding potential—make it a powerful tool for researchers and scientists engaged in the design and development of novel therapeutics and advanced materials. This guide provides the core technical knowledge required to synthesize, characterize, and intelligently apply this compound in a research setting.
References
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Amerigo Scientific. This compound. Amerigo Scientific. Available at: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11458412, this compound. PubChem. Available at: [Link].
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Sun, H., et al. (2020). Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Available at: [Link].
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Cheméo. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Cheméo. Available at: [Link].
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NIST. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. NIST Chemistry WebBook. Available at: [Link].
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FooDB. Compound: Acetamide (FDB008298). FooDB. Available at: [Link].
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. Available at: [Link].
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Imperial College London. O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link].
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Inhance Technologies. (2024). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. Available at: [Link].
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ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... ResearchGate. Available at: [Link].
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ResearchGate. (2018). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. ResearchGate. Available at: [Link].
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Federal Register. Full text of "Federal register". Internet Archive. Available at: [Link].
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Appendix to the Journals of the House of Representatives. (1920). DEPARTMENT OF INTERNAL AFFAIRS (ANNUAL REPORT OF.... Available at: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11458412, this compound. PubChem. Available at: [Link].
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Sun, H., et al. (2020). Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Available at: [Link].
-
Cheméo. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Cheméo. Available at: [Link].
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NIST. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. NIST Chemistry WebBook. Available at: [Link].
-
FooDB. Compound: Acetamide (FDB008298). FooDB. Available at: [Link].
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. Available at: [Link].
-
Imperial College London. O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link].
-
Inhance Technologies. (2024). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. Available at: [Link].
-
ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... ResearchGate. Available at: [Link].
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ResearchGate. (2018). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. ResearchGate. Available at: [Link].
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An In-depth Technical Guide to the Physical Characteristics of N-(2,3,5,6-tetrafluorophenyl)acetamide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the anticipated physical characteristics of N-(2,3,5,6-tetrafluorophenyl)acetamide and the established methodologies for their determination. Due to a lack of extensive published experimental data for this specific compound, this guide establishes a predictive framework based on the known properties of analogous fluorinated acetanilides and the parent compound, acetanilide. The document details the fundamental molecular and structural attributes, outlines standard experimental protocols for characterizing key physical properties such as melting point, solubility, and spectroscopic signatures, and provides insights into the influence of tetrafluorination on these characteristics. This guide is intended to serve as a foundational resource for researchers synthesizing or working with this compound, enabling them to anticipate its physical behavior and apply appropriate analytical techniques for its characterization.
Introduction and Molecular Structure
This compound, with the chemical formula C₈H₅F₄NO, is a fluorinated aromatic amide.[1] Its structure consists of an acetamide group (-NHCOCH₃) attached to a 2,3,5,6-tetrafluorophenyl ring. The high degree of fluorination on the phenyl ring is expected to significantly influence the compound's physicochemical properties, including its electronic character, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science.
The accurate characterization of its physical properties is a prerequisite for any application, ensuring identity, purity, and predictable behavior in various experimental settings. This guide will walk through the essential physical characteristics and the causality behind the experimental choices for their determination.
Molecular Identity
A summary of the key identifiers for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.12 g/mol | [1] |
| CAS Number | 1766-14-9 | [1] |
| IUPAC Name | This compound | [1] |
Structural Representation
The molecular structure of this compound is most clearly represented through a 2D chemical structure diagram. For a more detailed understanding of its spatial arrangement and connectivity, a workflow for its synthesis and characterization is also beneficial.
Caption: 2D molecular structure of this compound.
Thermal Properties
The thermal properties of a compound, such as its melting and boiling points, are fundamental physical constants that provide an indication of its purity and the strength of its intermolecular forces.
Melting Point
The melting point is a critical parameter for the identification and purity assessment of a solid compound. For this compound, a sharp melting point range would be indicative of high purity. While no experimental value is readily available, a predicted melting point of 136 °C has been reported. The introduction of four fluorine atoms is expected to significantly alter the crystal packing and intermolecular interactions compared to acetanilide (m.p. 114.3 °C), likely leading to a higher melting point.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the dried compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. A predicted boiling point of 241.6 ± 40.0 °C at atmospheric pressure has been calculated for this compound.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and application in chemical reactions. The solubility of this compound is anticipated to be low in water due to the hydrophobic nature of the tetrafluorophenyl ring. It is expected to be soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane.
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Addition: To approximately 1 mL of each solvent in a test tube, add a few milligrams of the compound.
-
Observation: Observe for dissolution at room temperature. If the compound does not dissolve, gently heat the mixture.
-
Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for unambiguous characterization.
Expected ¹H NMR Spectral Data:
-
-CH₃ group: A singlet peak integrating to 3 protons, expected in the region of δ 2.0-2.5 ppm.
-
-NH- proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically in the range of δ 7-9 ppm.
-
Aromatic proton: A triplet of triplets (tt) integrating to 1 proton, arising from coupling to the adjacent fluorine atoms.
Expected ¹³C NMR Spectral Data:
-
-CH₃ carbon: A peak around δ 20-30 ppm.
-
C=O carbon: A peak in the region of δ 165-175 ppm.
-
Aromatic carbons: Multiple peaks in the aromatic region (δ 100-150 ppm), with characteristic C-F coupling patterns.
Expected ¹⁹F NMR Spectral Data:
-
Two distinct multiplets are expected for the two sets of chemically non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and fluoroaromatic moieties.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3400 |
| C=O stretch (Amide I) | 1650-1700 |
| N-H bend (Amide II) | 1510-1570 |
| C-F stretch | 1100-1400 |
| Aromatic C-H stretch | ~3100 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 207.12).
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the acetyl group, and other fragmentation pathways of the fluoroaromatic ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and crystal packing. While no crystal structure has been reported for this compound, obtaining such data would be highly valuable. For related compounds like 2-(perfluorophenyl)acetamide, crystal structure analysis has revealed details about intermolecular interactions such as hydrogen bonds and π–halogen interactions.[2]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the crystal structure of a compound.
Conclusion
While specific experimental data for this compound is not widely available in the current scientific literature, this guide provides a robust framework for its physical characterization. By understanding the expected properties based on its chemical structure and employing the standard experimental methodologies detailed herein, researchers can confidently synthesize, purify, and characterize this compound. The insights provided serve as a valuable starting point for any investigation involving this compound, facilitating its potential applications in various fields of chemical science.
References
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Chaban, T.I., Matiichuk, Y.E., Myrko, I.I., et al. SYNTHESIS AND ANTICANCER PROPERTIES OF SOME N-ARYL-2-(5-ARYLTETRAZOL-2-YL)ACETAMIDES. eVNUIR. Available from: [Link]
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Novikov, A.S., Haukka, M., Kukushkin, V.Y., et al. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PMC. Available from: [Link]
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A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available from: [Link]
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Olberg, D.E., Arukwe, J.M., Grace, D., et al. N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. ResearchGate. Available from: [Link]
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Asghar, M.A., Hussain, R., Channar, P.A., et al. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. MDPI. Available from: [Link]
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Novikov, A.S., Haukka, M., Kukushkin, V.Y., et al. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. ResearchGate. Available from: [Link]
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Gampfer, J., Schmid, M.G., & Garsleitner, M. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Available from: [Link]
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Chen, S., Chen, Q., Liu, Q., et al. (PDF) N,N′-[(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethylene]bis(pyridine-3-carboxamide). ResearchGate. Available from: [Link]
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Murtaza, G., Ahmed, M., Shuja, S., et al. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. Available from: [Link]
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Spectroscopic Data for N-(2,3,5,6-tetrafluorophenyl)acetamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(2,3,5,6-tetrafluorophenyl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this fluorinated aromatic amide. In the absence of publicly available experimental spectra, this guide leverages predictive modeling and established spectroscopic principles to offer a robust analytical framework. Each section includes detailed, field-proven experimental protocols for data acquisition, ensuring the described methods are self-validating and adhere to the highest standards of scientific integrity. The causality behind experimental choices is explained, providing readers with the rationale necessary for adapting these methods to their own research. Visual diagrams generated using Graphviz are included to illustrate experimental workflows, and all claims are supported by authoritative references.
Introduction
This compound, with the molecular formula C₈H₅F₄NO and a molecular weight of 207.12 g/mol , is a fluorinated aromatic amide of interest in medicinal chemistry and materials science.[1] The presence of a tetrafluorinated phenyl ring and an acetamide group imparts unique electronic and steric properties to the molecule, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the study of its chemical behavior.
This guide is structured to provide a deep dive into the spectroscopic signature of this compound. We will explore predicted data from four key analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, a detailed experimental protocol is provided, followed by an analysis of the expected spectral features.
Synthesis of this compound
A reliable method for the synthesis of N-arylacetamides involves the acylation of the corresponding aniline.[2][3] In the case of this compound, this would involve the reaction of 2,3,5,6-tetrafluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Experimental Protocol: Synthesis
-
In a clean, dry round-bottom flask, dissolve 2,3,5,6-tetrafluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For fluorinated compounds, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[4] Ensure the sample is fully dissolved to avoid poor quality spectra.
-
Instrument Setup: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, with two main signals.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~ 2.2 ppm | Singlet | 3H | -CH₃ (Methyl) |
| ~ 7.0-7.5 ppm | Triplet | 1H | Ar-H (Aromatic) |
| ~ 7.5-8.5 ppm | Broad Singlet | 1H | -NH (Amide) |
Rationale:
-
Methyl Protons (-CH₃): The three protons of the acetyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be in the typical range for a methyl group attached to a carbonyl, around 2.2 ppm.
-
Aromatic Proton (Ar-H): The single proton on the tetrafluorinated phenyl ring is located at the C4 position. It is expected to couple with the two adjacent fluorine atoms at C3 and C5, resulting in a triplet. The electron-withdrawing nature of the fluorine atoms will deshield this proton, shifting its resonance downfield to the 7.0-7.5 ppm region.
-
Amide Proton (-NH): The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and can exchange with trace amounts of water in the solvent. Its chemical shift is variable and can be found in a wide range, typically between 7.5 and 8.5 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Predicted Chemical Shift (δ) | Assignment |
| ~ 25 ppm | -C H₃ (Methyl) |
| ~ 105-115 ppm (doublet) | C 4-H (Aromatic) |
| ~ 115-125 ppm (doublet) | C 1-N (Aromatic) |
| ~ 135-145 ppm (doublet of doublets) | C 2,6-F (Aromatic) |
| ~ 145-155 ppm (doublet of doublets) | C 3,5-F (Aromatic) |
| ~ 169 ppm | -C =O (Carbonyl) |
Rationale:
-
Methyl Carbon (-CH₃): The methyl carbon will appear at a characteristic upfield chemical shift of around 25 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings. The highly electronegative fluorine atoms will cause a downfield shift for the carbons they are attached to.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group will appear at a downfield chemical shift, typically around 169 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[5]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and automatically subtracted from the sample spectrum.
Caption: Workflow for IR spectroscopic analysis.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the amide and the tetrafluorophenyl groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 (broad) | N-H stretch | Amide |
| 1680 - 1640 (strong) | C=O stretch (Amide I band) | Amide |
| 1570 - 1515 | N-H bend (Amide II band) | Amide |
| 1600 - 1450 (multiple bands) | C=C stretch | Aromatic Ring |
| 1250 - 1000 (strong, multiple bands) | C-F stretch | Fluoroaromatic |
| ~1370 | C-H bend | Methyl |
Rationale:
-
Amide Bands: The N-H stretching vibration will appear as a broad band in the 3300-3100 cm⁻¹ region due to hydrogen bonding in the solid state.[6] The C=O stretching vibration, known as the Amide I band, is expected to be a very strong absorption between 1680 and 1640 cm⁻¹. The N-H bending vibration, or Amide II band, will be found around 1570-1515 cm⁻¹.[7]
-
Aromatic and Fluoroaromatic Bands: The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region. The most characteristic feature of the tetrafluorophenyl group will be the very strong and complex absorptions in the 1250-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations.
-
Methyl Band: A moderate intensity band around 1370 cm⁻¹ is expected for the C-H bending of the methyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
Caption: Workflow for mass spectrometric analysis.
Predicted Mass Spectrum
The electron ionization mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion |
| 207 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₂=C=O]⁺ |
| 146 | [C₆HF₄N]⁺ |
| 43 | [CH₃C≡O]⁺ (Acylium Ion) |
Rationale:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 207, corresponding to the molecular weight of the compound.[1]
-
Fragmentation:
-
Loss of Ketene: A common fragmentation pathway for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, which would result in a fragment at m/z 165, corresponding to the 2,3,5,6-tetrafluoroaniline radical cation.[8]
-
Acylium Ion: Alpha-cleavage of the amide bond can lead to the formation of a stable acylium ion, [CH₃C≡O]⁺, which would give a strong peak at m/z 43.[9]
-
Tetrafluorophenylaminyl Radical Cation: The fragment at m/z 146 would correspond to the tetrafluorophenylaminyl radical cation, formed by the loss of the entire acetyl group.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By combining theoretical predictions with established spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of detailed, field-proven experimental protocols for both synthesis and analysis serves as a valuable resource for researchers working with this compound and other fluorinated aromatic amides. The logical framework and supporting references are intended to ensure the trustworthiness and utility of this guide in a research and development setting.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]
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ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]
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Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
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University of Calgary. (n.d.). Mass spectrometry. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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A Comprehensive Technical Guide to the ¹H NMR Spectrum of N-(2,3,5,6-tetrafluorophenyl)acetamide
Abstract
This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-(2,3,5,6-tetrafluorophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing the chemical shifts and spin-spin coupling patterns observed in this highly fluorinated aromatic amide. We will explore the profound influence of the four electron-withdrawing fluorine substituents on the proton chemical environments, with a particular focus on predicting and rationalizing the complex multiplicity of the aromatic proton due to long-range ¹H-¹⁹F coupling. This guide also presents a validated, step-by-step protocol for sample preparation and spectral acquisition, ensuring high-quality, reproducible data.
Introduction: The Structural Significance of a Fluorinated Amide
This compound, a derivative of acetanilide, incorporates a tetrafluorinated phenyl ring, a structural motif of increasing importance in medicinal chemistry and materials science.[1] The strategic placement of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such fluorinated compounds.[2]
The ¹H NMR spectrum of this molecule is particularly instructive. While seemingly simple with only three distinct proton environments (methyl, amide, and aromatic), the spectrum reveals complex spin systems due to spin-spin coupling between protons (¹H) and fluorine (¹⁹F) nuclei. Understanding these interactions is critical for unambiguous structure confirmation and for gaining insight into the molecule's electronic structure and conformation. This guide will deconstruct the expected ¹H NMR spectrum, providing a predictive framework grounded in established NMR theory and empirical data from related structures.
Theoretical Principles: Decoding the Influence of Fluorine
The ¹H NMR spectrum is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J). In this compound, the four fluorine atoms exert a powerful influence on both.
-
Chemical Shift : Fluorine is the most electronegative element, causing significant electron withdrawal from the aromatic ring. This "deshielding" effect shifts the resonance of the attached proton to a higher frequency (further downfield).[3] The chemical shift provides a direct probe of the electronic environment of each proton.[4]
-
Spin-Spin Coupling : Both ¹H and ¹⁹F are spin-½ nuclei, allowing them to couple with each other. This interaction, mediated by bonding electrons, splits NMR signals into multiplets.[5] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their spatial orientation.[6] In fluorinated aromatic systems, coupling can be observed over several bonds (long-range coupling), providing valuable connectivity information.[7]
-
³J(H,F) (ortho-coupling) : Coupling over three bonds.
-
⁴J(H,F) (meta-coupling) : Coupling over four bonds.
-
⁵J(H,F) (para-coupling) : Coupling over five bonds, which is often very small or negligible.[7]
-
Through-Space Coupling : For nuclei that are close in space but not necessarily connected by a small number of bonds, coupling can occur through space. This can be particularly relevant for the interaction between the amide proton (N-H) and the ortho-fluorine atoms (F-2, F-6).[8]
-
Predictive Analysis of the ¹H NMR Spectrum
Based on the molecular structure and established NMR principles, we can predict the key features of the ¹H NMR spectrum of this compound. The molecule has three distinct proton signals: the aromatic proton (H-4), the amide proton (N-H), and the methyl protons (CH₃).
Aromatic Proton (H-4)
The lone proton on the aromatic ring is flanked by two meta-fluorine atoms (F-3, F-5) and is ortho to two other fluorine atoms (F-2, F-6).
-
Chemical Shift (δ) : Due to the strong electron-withdrawing effect of the four fluorine atoms and the acetamido group, this proton is expected to be significantly deshielded. Its chemical shift will appear far downfield, likely in the range of δ 7.0 - 7.5 ppm . This prediction is supported by data from analogous compounds like 2,3,5,6-tetrafluorophenol, which shows an aromatic proton signal around δ 6.6 ppm.[9] The acetamido group will further deshield this proton.
-
Multiplicity : This proton will exhibit complex multiplicity due to coupling with the four neighboring fluorine atoms. It is expected to appear as a triplet of triplets .
-
The primary splitting will be a triplet due to coupling with the two equivalent ortho-fluorine atoms (F-2 and F-6), with a typical ³J(H,F) of ~7-10 Hz .
-
Each line of this triplet will be further split into another triplet by the two equivalent meta-fluorine atoms (F-3 and F-5), with a typical ⁴J(H,F) of ~4-7 Hz .
-
Amide Proton (N-H)
The amide proton's signal is often characteristically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10]
-
Chemical Shift (δ) : In a non-protic solvent like CDCl₃, the N-H proton is expected to appear in the range of δ 7.5 - 8.5 ppm . In a hydrogen-bond accepting solvent like DMSO-d₆, this shift could be further downfield.
-
Multiplicity : Typically, amide protons appear as broad singlets. However, due to the proximity to the ortho-fluorine atoms (F-2, F-6), there is a possibility of observing broadening or even resolvable coupling due to a through-space ⁴J(H,F) interaction.[8] This coupling, if observed, would likely be small (~1-3 Hz).
Methyl Protons (CH₃)
The three protons of the acetyl methyl group are chemically equivalent.
-
Chemical Shift (δ) : This signal will appear in the typical region for a methyl group attached to a carbonyl, around δ 2.1 - 2.3 ppm .[11]
-
Multiplicity : These protons are distant from other protons and fluorine atoms, so they are expected to appear as a sharp singlet . Any long-range coupling (e.g., ⁵J(H,F) or ⁵J(H,H)) would be too small to be resolved.
Predicted Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₃ | 2.1 – 2.3 | Singlet (s) | N/A |
| Ar-H (H-4) | 7.0 – 7.5 | Triplet of triplets (tt) | ³J(H,F) ≈ 7-10; ⁴J(H,F) ≈ 4-7 |
| N-H | 7.5 – 8.5 | Broad singlet (br s) | Possible unresolved ⁴J(H,F) coupling |
Visualization of Key Structural Relationships
The following diagram illustrates the molecular structure and the key coupling interactions that define the ¹H NMR spectrum.
Caption: Molecular structure and key ¹H-¹⁹F coupling pathways.
Experimental Protocol: Acquiring a High-Quality Spectrum
This self-validating protocol ensures the acquisition of a clean, high-resolution ¹H NMR spectrum.
A. Materials and Instrumentation
-
Sample : this compound (≥98% purity)
-
NMR Solvent : Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ can be superior for observing exchangeable protons like N-H.
-
Internal Standard : Tetramethylsilane (TMS), typically included in the NMR solvent.
-
NMR Tube : 5 mm high-precision NMR tube.
-
Spectrometer : NMR spectrometer with a proton frequency of ≥400 MHz.
B. Sample Preparation
-
Weighing : Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Rationale: This concentration range provides an excellent signal-to-noise ratio in a reasonable number of scans without causing significant line broadening.
-
-
Dissolution : Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Rationale: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum.[10]
-
-
Mixing : Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be formed.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube.
-
Capping : Cap the NMR tube securely. Ensure the outside of the tube is clean before inserting it into the spectrometer.
C. Spectrometer Setup and Data Acquisition
-
Insertion & Locking : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Rationale: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.
-
-
Shimming : Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity.
-
Rationale: Proper shimming is crucial for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve the complex H-F coupling patterns.
-
-
Tuning and Matching : Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.
-
Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time : ~3-4 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Rationale: A sufficient relaxation delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.
-
-
Number of Scans : 8-16 scans.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio.
-
-
-
Data Processing :
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm) or the TMS signal to δ 0.00 ppm.
-
Integrate all signals.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful example of how fluorine substitution profoundly impacts spectral appearance. The analysis presented in this guide provides a robust framework for predicting and interpreting the spectrum, emphasizing the diagnostic value of ¹H-¹⁹F spin-spin coupling. The aromatic proton signal, predicted as a triplet of triplets, serves as a unique fingerprint for the 2,3,5,6-tetrafluoro substitution pattern. By following the detailed experimental protocol, researchers can reliably obtain high-quality data to confirm the structure and purity of this and other complex fluorinated molecules, facilitating advancements in chemical and pharmaceutical development.
References
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"13C NMR analysis of N-(2,3,5,6-tetrafluorophenyl)acetamide"
An In-Depth Technical Guide to the ¹³C NMR Analysis of N-(2,3,5,6-tetrafluorophenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers and professionals in drug development and chemical analysis, this document delves into the theoretical underpinnings, predictive spectral analysis, and practical experimental protocols. We explore the significant influence of the highly electronegative fluorine substituents on the carbon chemical shifts and the diagnostic power of carbon-fluorine (¹³C-¹⁹F) coupling constants for unambiguous structural elucidation. This guide emphasizes the causality behind experimental choices and provides a robust, self-validating methodology for acquiring and interpreting high-quality ¹³C NMR data for polyfluorinated aromatic systems.
Introduction: The Structural Significance of Fluorinated Aromatics
This compound is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its polyfluorinated phenyl ring. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, detailed and unambiguous structural characterization is paramount.
¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike ¹H NMR, which provides an indirect view of the carbon backbone, ¹³C NMR directly probes the carbon skeleton of a molecule[1]. In the context of fluorinated compounds, ¹³C NMR offers an additional layer of structural information through the observation of scalar (J) couplings between carbon and fluorine (¹⁹F) nuclei. The magnitudes of these through-bond couplings are highly dependent on the number of intervening bonds, providing definitive evidence of connectivity[2][3].
This guide will first establish the theoretical framework for predicting the ¹³C NMR spectrum of the title compound, followed by a detailed, step-by-step protocol for experimental data acquisition.
Theoretical Principles & Predictive Analysis
The ¹³C NMR spectrum of this compound is defined by two key features: the chemical shifts (δ) of the carbon nuclei and the splitting of these signals due to ¹³C-¹⁹F coupling.
Expected Chemical Shifts (δ)
The chemical shift of a carbon atom is highly sensitive to its local electronic environment. Electronegative atoms, like fluorine and oxygen, deshield adjacent carbons, causing their signals to appear at a higher frequency (further downfield) in the spectrum[4].
-
Acetamide Moiety (CH₃-C=O-NH-) :
-
Methyl Carbon (CH₃) : This carbon is expected to resonate in the typical aliphatic region, generally around 20-25 ppm. Data for acetamide itself shows this peak at approximately 22 ppm[5].
-
Carbonyl Carbon (C=O) : The carbonyl carbon is significantly deshielded by the double-bonded oxygen and will appear far downfield. For simple amides, this signal is typically found in the 170-175 ppm range[6][7].
-
-
Tetrafluorophenyl Moiety (-C₆F₄-) : The four fluorine atoms and the acetamido group exert strong electronic effects on the aromatic ring.
-
C1 (Ipso-carbon) : This carbon, directly attached to the amide nitrogen, will be influenced by both the nitrogen and the two ortho-fluorine atoms. Its chemical shift is expected in the aromatic region, likely between 120-140 ppm.
-
C2, C3, C5, C6 (Fluorine-bearing carbons) : Carbons directly bonded to fluorine experience a very strong deshielding effect, but this is counteracted by other resonance effects. Their chemical shifts are often found in the 135-150 ppm range. Due to the molecule's symmetry (a C₂ axis through the C1-C4 bond), we expect two distinct signals for these four carbons: one for C2/C6 and another for C3/C5.
-
C4 (Para-carbon) : This carbon is situated between two fluorine-bearing carbons (C3 and C5). Its chemical shift will also fall within the aromatic region.
-
¹³C-¹⁹F Coupling Constants (JCF)
The spin-spin coupling between ¹³C and ¹⁹F nuclei is the most powerful feature for assigning the spectrum of a fluorinated compound. The magnitude of the coupling constant (J) is highly predictable based on the number of bonds separating the two nuclei[2][8].
-
One-Bond Coupling (¹JCF) : This is a very large coupling, typically in the range of 240-270 Hz for sp² carbons[8][9]. The signals for C2, C3, C5, and C6 will therefore appear as large doublets.
-
Two-Bond Coupling (²JCF) : Coupling over two bonds is smaller, generally between 20-25 Hz[8]. For example, C1 will be split by the fluorines on C2 and C6. C2 will be split by the fluorine on C3, and so on.
-
Three-Bond Coupling (³JCF) : This coupling is typically in the range of 5-10 Hz[8][10].
-
Four-Bond Coupling (⁴JCF) : Coupling across four bonds is smaller still, often around 1-4 Hz[8].
The combination of these couplings will result in complex splitting patterns (multiplets) for each carbon signal, but these patterns are highly diagnostic for confirming the structure.
Predicted Spectral Data Summary
The following table summarizes the predicted ¹³C NMR data for this compound. The multiplicity is described by the coupling that is expected to dominate the signal's appearance.
| Carbon Atom | Expected δ (ppm) | Expected Multiplicity | Dominant Coupling Constant(s) (Hz) |
| CH₃ | 20 - 25 | Singlet | N/A |
| C=O | 170 - 175 | Triplet (t) | ⁴JCF ≈ 1-4 |
| C1 | 120 - 140 | Triplet (t) | ²JCF(C1-F2,6) ≈ 20-25 |
| C4 | 115 - 130 | Quintet (p) | ³JCF(C4-F3,5) ≈ 5-10 and ³JCF(C4-F2,6) ≈ 5-10 |
| C2, C6 | 135 - 150 | Doublet of Doublets (dd) | ¹JCF(C2-F2) ≈ 240-270, ²JCF(C2-F3) ≈ 20-25 |
| C3, C5 | 135 - 150 | Doublet of Doublets (dd) | ¹JCF(C3-F3) ≈ 240-270, ²JCF(C3-F2) ≈ 20-25 |
Experimental Workflow and Protocol
Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution, high-quality ¹³C NMR spectrum. The low natural abundance (1.1%) and lower magnetogyric ratio of ¹³C compared to ¹H necessitate higher sample concentrations and longer acquisition times[1][11].
Overall Analysis Workflow
The process follows a logical sequence from sample handling to final structural verification.
Caption: High-level workflow for 13C NMR analysis.
Step-by-Step Experimental Protocol
Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆)
-
5 mm NMR tubes
-
Glass Pasteur pipette with cotton wool
-
Small vial
Methodology:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of the compound into a small, clean vial. A higher concentration is required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time[12].
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for many organic compounds[13].
-
Ensure complete dissolution. If necessary, gently vortex the vial.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube[11]. This step is vital to remove any particulate matter that can degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).
-
The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL)[11].
-
Cap the NMR tube securely and label it clearly.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer's magnet.
-
Lock the field onto the deuterium signal of the solvent. The lock system uses the deuterium resonance to compensate for magnetic field drift over time, ensuring spectral stability.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved spectral lines. Automated shimming routines are standard on modern spectrometers.
-
Set up a standard proton-decoupled ¹³C acquisition experiment. Key parameters include:
-
Pulse Angle: Typically a 30-45° pulse is used to allow for a shorter relaxation delay between scans.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: Start with 1024 scans and increase as needed to improve the signal-to-noise ratio.
-
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if desired, although integration is less reliable in ¹³C NMR than in ¹H NMR due to variable relaxation times and Nuclear Overhauser Effect (NOE) enhancements.
-
Interpreting the Spectrum: A Structural Confirmation
The acquired spectrum should be compared against the predicted data. The key confirmatory evidence lies in the intricate splitting patterns arising from ¹³C-¹⁹F coupling.
Caption: Key ¹³C-¹⁹F coupling relationships in the molecule.
-
Unambiguous Assignments : The very large ¹JCF doublet splitting will immediately identify the four fluorine-bearing carbons (C2, C3, C5, C6).
-
Connectivity Confirmation : The triplet pattern of C1 confirms its position adjacent to two fluorine atoms (on C2 and C6). The more complex pattern for C4 confirms its relationship to four different fluorine atoms.
-
Through-Space vs. Through-Bond : The observed couplings are through-bond interactions, and their predictable magnitudes help differentiate them from potential, though typically weaker, through-space interactions.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its complete structural characterization. The spectrum provides direct evidence of the carbon framework, while the highly diagnostic ¹³C-¹⁹F coupling constants offer an irrefutable confirmation of the fluorine substitution pattern. By combining a robust theoretical understanding with a meticulous experimental approach, researchers can confidently elucidate and verify the structure of this and other complex polyfluorinated molecules, ensuring the scientific integrity of their work.
References
- El-Esawy, B. H., et al. (2015). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. [Source information not fully available in search result].
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
- Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
Cankaya, N., et al. (2022). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect. ResearchGate. Retrieved from [Link]
-
InfoSheet. (n.d.). NMR sample preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
- Doddrell, D., Charrier, C., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific 3JCF Coupling in the Low-Temperature 13C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences, 67(4), 1649-1651.
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. compoundchem.com [compoundchem.com]
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Mass Spectrometry of N-(2,3,5,6-tetrafluorophenyl)acetamide: An In-Depth Technical Guide
Introduction: Navigating the Analytical Landscape of Fluorinated Aromatics
In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-(2,3,5,6-tetrafluorophenyl)acetamide, a fluorinated aromatic amide, presents a unique analytical challenge due to the influence of its electron-withdrawing tetrafluorophenyl ring on ionization and fragmentation behavior. This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, offering field-proven insights into its fragmentation pathways, recommended analytical protocols, and the fundamental principles governing its behavior in the mass spectrometer. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the mass spectrometric characterization of complex halogenated molecules.
Molecular Characteristics
A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | [1][2] |
| Molecular Weight | 207.12 g/mol | [1][2] |
| Exact Mass | 207.0307 Da | [1][2] |
| Structure | This compound |
Ionization Strategies: Hard vs. Soft Techniques
The choice of ionization technique is critical, particularly for fluorinated compounds which can exhibit extensive fragmentation and sometimes a weak or absent molecular ion peak under hard ionization conditions like Electron Ionization (EI).
Electron Ionization (EI): This widely used technique bombards the analyte with high-energy electrons (typically 70 eV), inducing ionization and fragmentation. While EI provides a reproducible fragmentation pattern that is useful for library matching, the high energy can lead to the complete loss of the molecular ion for some molecules. For this compound, the stability of the aromatic ring suggests that a molecular ion peak at m/z 207 should be observable, albeit potentially of low intensity.
Soft Ionization Techniques: To enhance the abundance of the molecular ion, softer ionization methods are recommended.
-
Chemical Ionization (CI): In CI, a reagent gas (e.g., methane or ammonia) is ionized, and these reagent gas ions then react with the analyte molecule, typically through proton transfer. This results in significantly less fragmentation and a more prominent protonated molecule, [M+H]⁺, at m/z 208. This technique is particularly advantageous for confirming the molecular weight of the analyte.[3][4][5]
-
Electrospray Ionization (ESI): While more commonly used for large, polar biomolecules, ESI can be employed for smaller molecules, especially when coupled with liquid chromatography. It is a very soft ionization technique that would be expected to yield a strong signal for the protonated molecule [M+H]⁺.
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of this compound in an EI source is governed by the relative stabilities of the resulting cations and neutral losses. The tetrafluorophenyl ring and the amide linkage are the primary sites of fragmentation.
Primary Fragmentation Mechanisms
Two principal fragmentation pathways are anticipated:
-
Alpha-Cleavage of the Amide Bond: This is a common fragmentation pathway for amides and involves the cleavage of the C-C bond alpha to the carbonyl group or the N-C bond.
-
Formation of the Acylium Ion: Cleavage of the N-C(aryl) bond results in the formation of a stable acylium ion, [CH₃CO]⁺, at m/z 43 . This is often a prominent peak in the mass spectra of acetamides.
-
Formation of the Tetrafluorophenylaminyl Radical Cation: The corresponding fragment would be the tetrafluorophenylaminyl radical, which is a neutral species and not detected.
-
-
Cleavage of the Amide Bond with Charge Retention on the Aromatic Moiety:
-
Formation of the Tetrafluorophenylanilium Ion: Cleavage of the N-C(O) bond can lead to the formation of the [C₆HF₄NH]⁺ ion at m/z 165 .
-
Loss of Ketene: A characteristic fragmentation of N-arylacetamides is the loss of ketene (CH₂=C=O, 42 Da) via a rearrangement, leading to the formation of the tetrafluoroaniline radical cation, [C₆H₂F₄N]⁺•, at m/z 165 .
-
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation:
-
Fragmentation of the Tetrafluorophenyl Moiety: The [C₆HF₄NH]⁺ and [C₆H₂F₄N]⁺• ions can undergo sequential losses of HF (20 Da) or F• (19 Da) radicals, leading to a series of lower mass ions. The loss of a neutral CO molecule (28 Da) from the acylium-containing fragments is also possible.
The McLafferty Rearrangement
The classical McLafferty rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by the cleavage of a β-bond.[1][6][7][8] In this compound, the acetyl methyl group does not have a γ-hydrogen relative to the carbonyl group. However, a rearrangement involving the aromatic ring is a possibility, though less common for this specific structure.
Visualizing the Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Sources
- 1. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H5F4NO | CID 11458412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. McLafferty_rearrangement [chemeurope.com]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Infrared Spectroscopy of N-(2,3,5,6-tetrafluorophenyl)acetamide
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of N-(2,3,5,6-tetrafluorophenyl)acetamide. Geared towards researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the characterization of this highly fluorinated aromatic amide. We will explore the fundamental vibrational modes of the this compound molecule, detailing the expected spectral features of the acetamide group and the tetrafluorophenyl moiety. This guide also presents a standardized protocol for sample preparation and spectral acquisition, ensuring data integrity and reproducibility. A thorough interpretation of the infrared spectrum is provided, with specific band assignments corroborated by data from analogous compounds and established spectroscopic principles. The potential applications of IR spectroscopy in the quality control and reaction monitoring of this compound are also discussed, highlighting the utility of this analytical technique in a pharmaceutical research and development setting.
Introduction: The Significance of this compound and the Power of Infrared Spectroscopy
This compound, with the chemical formula C8H5F4NO, is a fluorinated aromatic amide of interest in medicinal chemistry and materials science.[1] The presence of a tetrafluorinated phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, an IR spectrum provides a unique "molecular fingerprint," allowing for the identification and characterization of chemical substances. For a molecule like this compound, IR spectroscopy is an indispensable tool for confirming its identity, assessing its purity, and monitoring its synthesis.
This guide will provide a detailed exploration of the infrared spectroscopic analysis of this compound, offering both the theoretical basis for spectral interpretation and practical guidance for obtaining high-quality data.
Molecular Structure and Predicted Vibrational Modes
The molecular structure of this compound is central to understanding its infrared spectrum. The molecule consists of an acetamide group (-NHCOCH3) attached to a 2,3,5,6-tetrafluorophenyl ring.
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Materials and Equipment
-
This compound (analytical grade)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Fourier Transform Infrared (FTIR) spectrometer
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the IR spectrum.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until a fine, homogeneous powder is obtained. The transparency of the final pellet is dependent on the particle size.
-
Transfer the powder to the pellet die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Acquire a background spectrum of a blank KBr pellet. This will be subtracted from the sample spectrum to remove any contributions from the KBr matrix and the instrument optics.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the mid-infrared range of 4000-400 cm⁻¹.
-
Interpretation of the Infrared Spectrum
While an experimental spectrum for this compound is not publicly available in common databases, a detailed prediction of its key absorption bands can be made based on the analysis of its functional groups and data from analogous compounds such as acetanilide and 2,3,5,6-tetrafluoropyridine. [2][3] Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3330 | Medium | N-H Stretch | Stretching |
| ~3080 | Weak | Aromatic C-H Stretch | Stretching |
| ~2950 | Weak | Asymmetric CH₃ Stretch | Stretching |
| ~2870 | Weak | Symmetric CH₃ Stretch | Stretching |
| ~1670 | Strong | Amide I (C=O Stretch) | Stretching |
| ~1610 | Medium | Aromatic C=C Stretch | Stretching |
| ~1540 | Strong | Amide II (N-H Bend + C-N Stretch) | Bending and Stretching |
| ~1480 | Strong | Aromatic C=C Stretch | Stretching |
| ~1430 | Medium | CH₃ Asymmetric Bend | Bending |
| ~1370 | Medium | CH₃ Symmetric Bend | Bending |
| ~1280 | Strong | Amide III (C-N Stretch + N-H Bend) | Stretching and Bending |
| ~1250 | Very Strong | Asymmetric C-F Stretch | Stretching |
| ~1100 | Very Strong | Symmetric C-F Stretch | Stretching |
| ~850 | Medium | Aromatic C-H Out-of-Plane Bend | Bending |
| ~730 | Medium | N-H Out-of-Plane Bend (Amide V) | Bending |
Detailed Band Assignment and Justification
-
N-H and C-H Stretching Region (3400-2800 cm⁻¹): A single, relatively sharp band around 3330 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide. The aromatic C-H stretch should appear as a weak band just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl group will be present as weak bands in the 2950-2870 cm⁻¹ region.
-
Amide Bands (1700-1500 cm⁻¹): The most prominent feature in this region will be the strong Amide I band (C=O stretch) around 1670 cm⁻¹. Its position is influenced by the electron-withdrawing nature of the tetrafluorophenyl ring. The Amide II band, a coupled vibration of N-H bending and C-N stretching, is anticipated to be a strong absorption around 1540 cm⁻¹.
-
Aromatic and C-F Stretching Region (1600-1000 cm⁻¹): The aromatic C=C stretching vibrations will give rise to a series of bands between 1610 cm⁻¹ and 1480 cm⁻¹. The most intense absorptions in the entire spectrum are likely to be the C-F stretching bands. Based on studies of other polyfluorinated aromatic compounds, strong, broad bands due to asymmetric and symmetric C-F stretching are predicted around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. [4][5]The Amide III band, a complex mix of C-N stretching and N-H bending, is expected around 1280 cm⁻¹.
-
Fingerprint Region (< 1000 cm⁻¹): This region will contain a multitude of bands, including the out-of-plane bending of the aromatic C-H bond (around 850 cm⁻¹) and the N-H out-of-plane bend (Amide V, around 730 cm⁻¹).
Applications in Research and Development
Infrared spectroscopy is a versatile tool with several key applications in the context of this compound research and development:
-
Structural Confirmation: The unique pattern of absorption bands in the IR spectrum serves as a definitive fingerprint for the molecule, allowing for rapid and reliable confirmation of its synthesis.
-
Purity Assessment: The presence of unexpected absorption bands can indicate the presence of impurities, such as starting materials, byproducts, or residual solvent.
-
Reaction Monitoring: The progress of a chemical reaction to synthesize this compound can be monitored in real-time by observing the disappearance of reactant-specific bands and the appearance of product-specific bands. For example, the disappearance of the characteristic N-H stretching bands of the starting amine and the appearance of the Amide I and II bands of the product would indicate a successful reaction.
Caption: Conceptual diagram of using FTIR to monitor a chemical reaction.
Conclusion
Infrared spectroscopy is a fundamental and highly informative technique for the characterization of this compound. This guide has provided a comprehensive overview of the theoretical principles governing its IR spectrum, a detailed experimental protocol for data acquisition, and a thorough interpretation of the expected vibrational bands. By understanding the correlation between molecular structure and spectral features, researchers can confidently utilize IR spectroscopy for structural elucidation, purity assessment, and reaction monitoring, thereby accelerating research and development efforts involving this important fluorinated compound.
References
- Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. (2007). Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245.
- Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. (2016). Bangladesh Pharmaceutical Journal, 19(2), 170-178.
- How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. (2019). Physical Chemistry Chemical Physics, 21(34), 18766-18778.
- Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. (2013). The Journal of Physical Chemistry A, 117(49), 13057-13067.
-
This compound. PubChem. Retrieved from [Link]
- Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2022). The Journal of Chemical Physics, 156(14), 144503.
- [Raman, FTIR Spectra and Normal Mode Analysis of Acetanilide]. (2012). Guang Pu Xue Yu Guang Pu Fen Xi, 32(10), 2706-2709.
-
This compound | C8H5F4NO | CID 11458412. PubChem. Retrieved from [Link]
-
Comparison between experimental infrared spectrum of acetamide and... (2015). ResearchGate. Retrieved from [Link]
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- 2. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-(2,3,5,6-tetrafluorophenyl)acetamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of N-(2,3,5,6-tetrafluorophenyl)acetamide in a range of common organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and materials science, this document is designed to equip researchers, scientists, and formulation experts with both the theoretical foundation and practical methodologies necessary for robust solubility characterization. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide presents a systematic approach to its experimental determination and offers insights into its expected behavior based on its physicochemical properties and the principles of solvent-solute interactions.
Introduction: The Significance of Solubility in Modern Research
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in various systems. From dictating the bioavailability of a drug candidate to influencing the reaction kinetics and purification efficiency in a synthetic process, a thorough understanding of a compound's solubility profile is indispensable. This compound, a fluorinated aromatic amide, presents a unique set of properties that are of interest in medicinal chemistry and materials science. Its solubility in different organic solvents is a critical parameter for its formulation, purification, and application. This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the anticipated solubility of this compound in various solvent classes.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility. This compound possesses a distinct combination of a polar amide group and a highly fluorinated, electron-withdrawing aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.12 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| XLogP3-AA (Predicted) | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
The presence of both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen) suggests the potential for favorable interactions with polar protic and aprotic solvents. However, the large, hydrophobic, and electron-poor tetrafluorophenyl ring will significantly influence its solubility in nonpolar environments. The predicted octanol-water partition coefficient (XLogP3-AA) of 1.6 indicates a moderate degree of lipophilicity.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and the solvent. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.
The key intermolecular interactions to consider are:
-
Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces of attraction in nonpolar systems.
-
Dipole-dipole interactions: Occur between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
For this compound, the amide group can participate in hydrogen bonding and dipole-dipole interactions, while the tetrafluorophenyl ring will primarily interact via van der Waals forces.
Caption: Energetic contributions to the dissolution process.
Anticipated Solubility Profile of this compound
Based on its structure, we can make some educated predictions about its solubility in different classes of organic solvents. This provides a rationale for solvent selection in experimental studies.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to both donate and accept hydrogen bonds should allow for favorable interactions with the amide group of this compound. Therefore, moderate to good solubility is expected, particularly at elevated temperatures. Recrystallization of similar fluoro-acetanilide compounds often employs ethanol or ethanol-water mixtures, supporting this prediction.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good solubility is anticipated in these solvents due to strong interactions with the polar amide functionality. DMSO, being a highly polar aprotic solvent, is likely to be a very effective solvent for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, polar amide group will likely limit the solubility of this compound in nonpolar solvents. While the tetrafluorophenyl ring has nonpolar character, the overall polarity of the molecule will likely lead to poor solubility in solvents that only interact through van der Waals forces.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. It is anticipated that this compound will exhibit some degree of solubility in these solvents, but likely less than in more polar aprotic solvents.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method is reliable and provides thermodynamic solubility data.
Materials and Equipment
-
This compound (high purity)
-
Analytical grade organic solvents
-
Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.
Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a different organic solvent. A visible excess of the solid should remain to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined through preliminary studies.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation: A Framework for Reporting
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a standardized format for reporting experimentally determined solubility values.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Dimethyl Sulfoxide | Polar Aprotic | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound in organic solvents. While a lack of publicly available quantitative data necessitates an experimental approach, the structural characteristics of the molecule allow for informed predictions of its solubility behavior. The detailed shake-flask protocol presented herein offers a robust and validated method for generating high-quality solubility data.
For researchers in drug development, this information is crucial for early formulation strategies and for understanding potential bioavailability challenges. For synthetic chemists, a clear grasp of solubility is key to optimizing reaction conditions, choosing appropriate purification methods like recrystallization, and improving overall process efficiency. Future work in this area could involve the development of quantitative structure-property relationship (QSPR) models specifically for fluorinated aromatic compounds to enable more accurate in silico prediction of their solubility.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling of N-(2,3,5,6-tetrafluorophenyl)acetamide
Introduction: N-(2,3,5,6-tetrafluorophenyl)acetamide, a fluorinated aromatic amide, represents a class of compounds with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of a highly electronegative tetrafluorophenyl ring attached to an acetamide functional group imparts unique chemical and physical properties. These properties, while advantageous for novel applications, also necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. Researchers and drug development professionals must approach this and structurally related compounds with a comprehensive safety mindset.
This guide provides a detailed examination of the safety data, handling procedures, and emergency protocols for this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity. It is important to note that while specific toxicological data for this exact compound is limited, this guide synthesizes information from structurally analogous compounds—fluorinated aromatics and acetamides—to establish a robust and conservative safety framework.
Section 1: Physicochemical and Identification Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics influence its behavior under various experimental conditions and determine appropriate storage and handling measures.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2',3',5',6'-tetrafluoroacetanilide | [1][2] |
| CAS Number | 1766-14-9 | [1] |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.12 g/mol | [1][2] |
| Appearance | Solid (form may vary) | Inferred |
| Melting Point | Not definitively available | [2] |
Section 2: Hazard Identification and Toxicological Profile
Authoritative Note: A comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the hazard assessment presented here is an expert synthesis based on the known toxicological profiles of its core structures: the acetamide group and fluorinated aromatic rings. A conservative approach is mandated.
The parent compound, acetamide, is classified as a suspected carcinogen (GHS Carcinogenicity Category 2).[3][4] Furthermore, fluorinated organic compounds can release highly toxic hydrogen fluoride (HF) gas upon thermal decomposition.[5] Consequently, this compound should be handled as a substance with significant potential health risks.
Anticipated GHS Hazard Classifications:
| Hazard Class | Hazard Statement | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on general toxicity of related anilides. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common property of functionalized aromatic compounds.[6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Particulates and chemical nature can cause significant eye irritation.[5][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dusts can irritate the respiratory system.[6] |
| Carcinogenicity | H351: Suspected of causing cancer | Extrapolated from the classification of the parent compound, acetamide.[3][4] |
Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of dust may cause irritation to the nose, throat, and respiratory tract.[7][8]
-
Skin Contact: May cause skin irritation upon direct contact. Prolonged exposure should be avoided.
-
Eye Contact: Expected to cause serious eye irritation.[5]
-
Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[7][9]
-
Chronic Exposure: Due to the H351 classification of acetamide, chronic exposure should be minimized to the lowest possible level, as there may be no safe level of exposure to a carcinogen.[10]
Section 3: Safe Handling and Storage Protocols
A proactive approach to handling and storage is critical to minimize exposure and maintain the integrity of the compound. The following protocols are designed as a self-validating system of safety.
Core Handling Principles:
-
Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to control airborne particulates and vapors.[11]
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) and techniques (e.g., gentle scooping).[7][12]
-
Avoid Contact: Never allow the chemical to come into contact with skin or eyes.[13]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][14] Do not eat, drink, or smoke in the laboratory.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required Personal Protective Equipment (see Section 4).
-
Weighing: If possible, weigh the material inside the fume hood. If an external balance is used, transfer the material in a sealed container and open it only within the containment of the hood.
-
Transfer: Use clean, designated spatulas for transfers. For dissolution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Tightly seal the container immediately after use. Clean any contaminated surfaces and equipment according to established laboratory procedures.
-
Storage: Return the compound to its designated, secure storage location.
Caption: Standard workflow for safely handling solid this compound.
Storage Requirements:
-
Container: Store in a tightly closed, properly labeled container.[7][14]
-
Environment: Keep in a cool, dry, and well-ventilated place.[5][14] Consider storage in a desiccator to protect from moisture, as acetamides can be hygroscopic.[7][15]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][15]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
The primary goal of exposure controls is to create a barrier between the researcher and the hazardous substance. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: This is the most critical engineering control. All procedures that may generate dust or aerosols must be performed inside a properly functioning chemical fume hood.[11] This provides primary containment and protects the user from inhalation exposure.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][7]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particulates. Standard safety glasses are insufficient.[7][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Inspect gloves before use and use proper removal technique.[3][16] |
| Skin/Body Protection | Long-sleeved lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[14] |
| Respiratory Protection | Not required for normal use in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation.[7][9] |
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release. All personnel must be familiar with these procedures.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin area with plenty of soap and water.[16][17] Seek medical attention if irritation persists.[17]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][16]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12]
-
Special Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and critically, gaseous hydrogen fluoride (HF).[5][18]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]
Accidental Release Measures:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting cleanup.
-
Carefully sweep up the solid material, avoiding the creation of dust.[5][6]
-
Place the spilled material into a suitable, sealed container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
-
Ventilate the area.[14]
Caption: A logic tree for immediate actions in response to different types of emergencies.
Section 6: Synthesis and Reactivity Considerations
A plausible and common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline. For this compound, this involves the reaction of 2,3,5,6-tetrafluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.
Caption: A simplified workflow for the synthesis of the title compound.
Hazardous Reactivity:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions or decomposition.[5][15]
-
Hazardous Decomposition Products: When heated to decomposition, the compound is expected to emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5][15]
Section 7: Disposal Considerations
Proper disposal is a legal and ethical responsibility to protect human health and the environment.
-
Waste Classification: This material must be disposed of as hazardous waste.[19]
-
Procedure: All waste, including empty containers and contaminated materials (e.g., gloves, wipes), must be collected in properly labeled, sealed containers.[19]
-
Regulatory Compliance: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[3][19]
-
Prohibition: NEVER dispose of this chemical down the drain or with general laboratory trash.
References
- Penta chemicals. (2023, March 30).
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Cole-Parmer. N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) - Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - N1-(4-Butylphenyl)acetamide. Retrieved from [Link]
-
Flinn Scientific. (2024, October 7). Safety Data Sheet (SDS) Acetamide. LPS.org. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: acetamide. Retrieved from [Link]
-
Capot Chemical. (2025, December 23). MSDS of Acetamide,N-(3-fluoro-5-iodo-4-methylphenyl)-. Retrieved from [Link]
-
Skelton, B. W., et al. (2022, January 1). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PMC - NIH. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
-
Cheméo. Chemical Properties of Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro- (CAS 14719-31-4). Retrieved from [Link]
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Methodological & Application
The Strategic Utility of N-(2,3,5,6-tetrafluorophenyl)acetamide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Fluorinated Amide Poised for Advanced Synthetic Applications
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated building blocks highly sought after.[1] Within this context, N-(2,3,5,6-tetrafluorophenyl)acetamide emerges as a versatile and valuable reagent. Its structure, featuring a highly fluorinated aromatic ring coupled with an acetamide functionality, presents a unique combination of reactivity and stability, making it an attractive tool for researchers, scientists, and drug development professionals.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. We will delve into its preparation, its role as a directing group in carbon-hydrogen (C-H) bond functionalization, and its potential as a precursor for the synthesis of complex fluorinated molecules. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and innovate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. The key properties of this compound are summarized in the table below.[2]
| Property | Value |
| Molecular Formula | C₈H₅F₄NO |
| Molecular Weight | 207.13 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1766-14-9 |
| Melting Point | 151-153 °C |
| Boiling Point | 255.6 °C at 760 mmHg |
Predicted spectroscopic data, based on the analysis of structurally similar compounds, provides a benchmark for characterization.[3]
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| ~7.10 | m | Ar-H | |
| ~2.25 | s | CH₃ | |
| ~7.50 | br s | NH |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |
| ~169.0 | C=O | |
| ~145.0 (dd) | C-F | |
| ~142.5 (dd) | C-F | |
| ~115.0 (t) | C-H | |
| ~110.0 (m) | C-N | |
| ~24.0 | CH₃ |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm) | Assignment |
| ~-140.0 | F2, F6 | |
| ~-155.0 | F3, F5 |
| IR (KBr) | ν (cm⁻¹) | Assignment |
| ~3300 | N-H stretch | |
| ~1680 | C=O stretch (Amide I) | |
| ~1550 | N-H bend (Amide II) | |
| ~1500, 1480 | Aromatic C=C stretch | |
| ~1000-1100 | C-F stretch |
Synthesis of this compound
The preparation of this compound is readily achieved through the N-acetylation of 2,3,5,6-tetrafluoroaniline. This transformation is a classic example of nucleophilic acyl substitution and can be performed under mild conditions with high efficiency.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-tetrafluoroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (approximately 5-10 mL per gram of aniline).
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
Anhydrous Conditions: Acetic anhydride is sensitive to moisture and will hydrolyze to acetic acid, which will not acetylate the aniline.
-
Low Temperature Addition: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Work-up: The series of washes is crucial for removing unreacted starting materials, pyridine, and acetic acid, leading to a purer final product.
Application in C-H Bond Functionalization: A Directing Group for Ortho-Arylation
A significant application of this compound is its use as a directing group in transition metal-catalyzed C-H bond functionalization.[4][5] The amide functionality can coordinate to a metal center (e.g., palladium), bringing the catalyst into close proximity to the ortho C-H bonds of the tetrafluorophenyl ring, enabling their selective activation and subsequent reaction. The electron-withdrawing nature of the tetrafluorophenyl ring can influence the reactivity and selectivity of this process.
Caption: Conceptual workflow for Pd-catalyzed ortho-arylation using the acetamide directing group.
Detailed Experimental Protocol: Palladium-Catalyzed Ortho-Arylation
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a similar phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous toluene or another high-boiling aprotic solvent
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the ortho-arylated product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is a highly effective catalyst for C-H activation and cross-coupling reactions.
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity. Bulky, electron-rich phosphines like PCy₃ are often effective in C-H activation.
-
Base: The base is required to facilitate the C-H activation step, likely through a concerted metalation-deprotonation mechanism.
-
Inert Atmosphere: The palladium catalyst and phosphine ligands can be sensitive to oxygen, so an inert atmosphere is necessary to prevent their degradation and ensure catalytic activity.
Deprotection of the Acetamide Group
In many synthetic strategies, the directing group is temporary and needs to be removed to reveal the desired functionality. The acetamide group of the arylated product can be hydrolyzed under acidic or basic conditions to yield the corresponding arylated 2,3,5,6-tetrafluoroaniline.
Detailed Experimental Protocol: Acidic Hydrolysis
Materials:
-
Ortho-arylated this compound
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, suspend the arylated acetamide in a mixture of ethanol and concentrated HCl (e.g., a 1:1 or 2:1 v/v mixture).
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by slow addition of a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the free amine.
Conclusion: A Versatile Building Block for Fluorine Chemistry
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation, coupled with its utility as a directing group in C-H functionalization, opens up avenues for the efficient synthesis of complex, highly functionalized fluorinated aromatic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and professionals in the field, enabling them to harness the full potential of this powerful synthetic tool in their pursuit of novel molecules with applications in medicine, agriculture, and materials science.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086.
-
MDPI. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 1147-1169.
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- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses | MDPI [mdpi.com]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes & Protocols: N-(2,3,5,6-tetrafluorophenyl)acetamide as a Key Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
N-(2,3,5,6-tetrafluorophenyl)acetamide is a highly functionalized aromatic compound whose strategic importance lies in the unique electronic properties conferred by its tetrafluorinated phenyl ring. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the adjacent acetamide group. This makes it a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.
This guide provides an in-depth look at the physicochemical properties, synthesis, and key applications of this compound. The protocols herein are designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and success.
Physicochemical and Safety Data
A thorough understanding of a chemical's properties is fundamental to its effective and safe use in any synthetic protocol.
Physical and Chemical Properties
The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1766-14-9 | [1] |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.12 g/mol | [1] |
| Melting Point | 78 - 80 °C (lit.) | [2] |
| Boiling Point | 221 °C (lit.) | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| SMILES | CC(=O)NC1=C(C(=CC(=C1F)F)F)F | [1] |
Safety and Handling
This compound, like many fluorinated organic compounds, requires careful handling.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[2][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Health Hazards: Suspected of causing cancer (Carcinogenicity Category 2).[2][4] It is crucial to obtain special instructions before use and not handle until all safety precautions have been read and understood.[2] In case of exposure or concern, seek medical advice.[2]
-
First Aid:
-
Inhalation: Move the person to fresh air.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2]
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[2]
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[2]
-
-
Storage: Store locked up in a cool, dry place.[2][4] The compound is deliquescent and should be stored accordingly.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the acylation of 2,3,5,6-tetrafluoroaniline. This reaction protects the amine functionality, rendering it less susceptible to oxidation and modifying its directing effects in subsequent electrophilic substitution reactions.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
This protocol is based on standard acylation procedures for anilines, a widely adopted method in organic synthesis.[5][6][7]
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Acetic Anhydride
-
Acetonitrile (or another suitable aprotic solvent)
-
Concentrated Sulfuric Acid (optional, catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq.) in acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.5 eq.) to the stirred solution. Expertise Note: The reaction is exothermic; slow addition prevents a rapid temperature increase. Acetic anhydride is used in excess to ensure complete conversion of the starting aniline.
-
(Optional) Catalysis: For less reactive anilines, a few drops of concentrated sulfuric acid can be added to catalyze the reaction by protonating the anhydride, increasing its electrophilicity.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of cold deionized water with stirring. This will hydrolyze any remaining acetic anhydride.
-
Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. If a precipitate forms, it can be collected by filtration. If not, extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white crystalline solid.
Application as a Chemical Intermediate: Suzuki Cross-Coupling
The protected amine and the highly fluorinated ring make this compound an excellent building block. The C-F bonds are generally stable, but the overall electron-deficient nature of the ring can be exploited in various coupling reactions. While not a typical halide partner, the scaffold is often used where the fluorinated ring is a desired final moiety. A more common strategy involves using a halogenated version of this scaffold, for example, N-(4-bromo-2,3,5,6-tetrafluorophenyl)acetamide, in cross-coupling reactions.
The following protocol illustrates a general approach for a Suzuki cross-coupling reaction, a cornerstone of modern drug discovery for its ability to form C-C bonds.[6] This hypothetical protocol uses a brominated analog to demonstrate the utility of the core structure.
Suzuki Coupling Workflow Diagram
Caption: Workflow for a typical Suzuki cross-coupling reaction.
General Protocol for Suzuki Cross-Coupling
This protocol is adapted from established methodologies for coupling aryl halides.[6]
Materials:
-
N-(4-bromo-2,3,5,6-tetrafluorophenyl)acetamide (1.0 eq.)
-
Arylboronic acid (1.5-2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Phosphate (K₃PO₄) or another suitable base (3.0 eq.)
-
1,4-Dioxane and Water (typically 4:1 v/v)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere.
Procedure:
-
Inert Atmosphere: Add the N-(4-bromo-2,3,5,6-tetrafluorophenyl)acetamide, arylboronic acid, Pd(PPh₃)₄ catalyst, and K₃PO₄ base to a Schlenk flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed 1,4-dioxane and water solvent mixture via cannula or syringe. Expertise Note: Oxygen can deactivate the palladium catalyst, so maintaining an inert atmosphere is critical for reaction efficiency.
-
Reaction: Heat the reaction mixture to reflux (typically 85-95 °C) with vigorous stirring. The reaction is heterogeneous due to the inorganic base.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting aryl bromide. Reactions can take from a few hours to overnight.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude material is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product. The acetamide group can then be hydrolyzed if the free amine is desired for further functionalization.
Conclusion
This compound is more than a simple protected amine; it is a strategic building block whose fluorinated core offers unique electronic properties and stability. Its utility as an intermediate, particularly in forming scaffolds for advanced materials and pharmacologically active compounds, is well-established. The protocols detailed in this guide provide a robust framework for the synthesis and application of this valuable compound, empowering researchers to leverage its full potential in their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Skelton, B. W., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. IUCrData. Retrieved from [Link][8]
-
Rehman, W., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry. Retrieved from [Link][5]
-
PubChem. (n.d.). Tarenflurbil. National Center for Biotechnology Information. Retrieved from [Link][9]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link][3]
-
Olberg, D. E., et al. (2010). N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. ResearchGate. Retrieved from [Link][10]
-
Rehman, W., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. MDPI. Retrieved from [Link][6]
-
Li, Y., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Di Martino, R. M. C., et al. (2016). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. National Center for Biotechnology Information. Retrieved from [Link][11]
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The Reactivity of N-(2,3,5,6-tetrafluorophenyl)acetamide with Electrophiles: A Guide to Understanding and Application
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the reactivity of N-(2,3,5,6-tetrafluorophenyl)acetamide towards electrophiles. Contrary to the typical electrophilic aromatic substitution (SEAr) reactions observed in standard acetanilides, the subject molecule exhibits profound electronic deactivation of its aromatic ring due to the presence of four strongly electron-withdrawing fluorine atoms. This document elucidates the theoretical underpinnings of this deactivation, explores alternative reactive pathways involving the amide moiety, and provides detailed protocols for the synthesis of the starting material and its reaction at the nitrogen atom. This guide is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering field-proven insights into the strategic use of polyfluorinated aromatic compounds.
Introduction: The Influence of Polyfluorination on Aromatic Reactivity
This compound is a specialty chemical whose reactivity is dominated by the electronic properties of its polyfluorinated phenyl ring.[1] In typical aromatic systems, an acetamido group (-NHCOCH₃) is considered an activating, ortho, para-directing substituent for electrophilic aromatic substitution (SEAr).[2] This is due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction.[3]
However, the presence of four fluorine atoms on the phenyl ring dramatically alters this behavior. Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic π-system, making it a very poor nucleophile.[4] Consequently, the ring is strongly deactivated towards attack by electrophiles. This deactivation is so pronounced that it typically overrides the resonance-donating ability of the acetamido group, rendering electrophilic aromatic substitution reactions either impossible or requiring exceptionally harsh conditions that may lead to decomposition.[4][5]
This guide will therefore focus on two key aspects:
-
Understanding the Deactivated Ring: A theoretical explanation for why standard SEAr reactions like nitration, halogenation, and Friedel-Crafts acylation are not viable for this substrate.
-
Alternative Reaction Pathways: Exploring the reactivity of the acetamide group itself, which becomes the primary site for reactions with electrophiles.
Sources
- 1. This compound | C8H5F4NO | CID 11458412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes & Protocols: Advanced Derivatization Strategies for the Analysis of N-(2,3,5,6-tetrafluorophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of derivatization strategies for N-(2,3,5,6-tetrafluorophenyl)acetamide, a compound of interest in pharmaceutical and chemical research. Direct analysis of this fluorinated acetamide can be challenging due to its polarity and moderate volatility. Derivatization is an essential chemical modification step to enhance its analytical properties for chromatographic techniques, particularly Gas Chromatography (GC). We present two primary, field-proven pathways: Direct Silylation of the amide moiety and an Indirect two-step approach involving Hydrolysis to 2,3,5,6-tetrafluoroaniline followed by Acylation . This document details the causality behind procedural choices, provides step-by-step protocols, and offers expert insights to guide researchers in selecting and optimizing the appropriate method for their analytical objectives.
Introduction: The Rationale for Derivatization
This compound is a fluorinated aromatic amide.[1] While amenable to some analytical techniques, its N-H bond confers polarity, leading to potential issues in gas chromatography such as poor peak shape, low sensitivity, and unwanted interactions with the GC system's active sites.[2]
The core purpose of derivatization is to chemically modify the analyte to improve its chromatographic behavior.[3][4] This is typically achieved by replacing active hydrogen atoms on polar functional groups (like the N-H in an amide) with nonpolar moieties.[3] The primary benefits include:
-
Increased Volatility: Reduces hydrogen bonding, allowing the compound to elute at lower temperatures and minimizing the risk of thermal degradation.[2][4]
-
Improved Peak Shape: Creates a less polar, more inert derivative that minimizes tailing and produces sharp, symmetrical peaks.[2]
-
Enhanced Sensitivity: Allows for the introduction of functional groups that are highly responsive to specific detectors, such as the Electron Capture Detector (ECD) for halogenated compounds.[2][5]
This guide will explore two robust methodologies tailored for this compound, providing the technical depth required for successful implementation in a research or drug development setting.
Pathway I: Direct Derivatization via Silylation
This approach is the most direct method, targeting the active hydrogen on the amide nitrogen. Silylation replaces this hydrogen with a nonpolar silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3][4] The TBDMS derivatives are particularly advantageous as they are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, offering greater robustness for sample handling and analysis.[3]
Mechanism and Reagent Selection
The reaction involves the nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent. The choice of reagent is critical and depends on the desired stability and reactivity.
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This is the reagent of choice for forming highly stable TBDMS derivatives. It is a strong, yet mild, silylating agent suitable for a wide range of compounds, including amides.[3]
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and common TMS donor. For less reactive functional groups like amides, its reactivity is often enhanced by adding a catalyst, typically 1-10% trimethylchlorosilane (TMCS).[2][6]
The workflow for direct silylation is a streamlined process designed for efficiency and high-throughput applications.
Caption: Workflow for Direct Silylation of this compound.
Protocol: TBDMS Derivatization using MTBSTFA
This protocol is optimized for creating a stable derivative for robust GC-MS analysis.
Materials:
-
This compound sample
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
-
Anhydrous Acetonitrile (ACN) or Pyridine
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place an aliquot of the sample solution (containing approx. 10-100 µg of analyte) into a 2 mL GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The presence of moisture is highly detrimental as silylating reagents readily react with water, which depletes the reagent and reduces derivatization yield.[3]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to redissolve the residue. Subsequently, add 100 µL of MTBSTFA.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 100°C for 4 hours. Expertise: While some reactions proceed at lower temperatures, amides are generally less reactive than alcohols or phenols, often requiring more stringent conditions (higher temperature and longer time) to drive the reaction to completion.[6]
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.
Data Summary: Silylation Conditions
| Parameter | TMS Derivatization | TBDMS Derivatization | Rationale |
| Reagent | BSTFA + 1% TMCS | MTBSTFA | MTBSTFA yields more hydrolytically stable derivatives.[3] |
| Solvent | Anhydrous Pyridine or ACN | Anhydrous ACN | Pyridine can act as an acid scavenger, aiding some reactions. |
| Temperature | 70-80°C | 80-100°C | More energy is often required for the bulkier TBDMS group. |
| Time | 30-60 minutes | 2-4 hours | Reaction kinetics are slower for TBDMS derivatization. |
| Key Advantage | Faster reaction | High derivative stability | Stability is crucial for complex matrices or delayed analysis. |
Pathway II: Indirect Derivatization via Hydrolysis & Acylation
This pathway is a powerful alternative when direct derivatization is suboptimal or when targeting ultra-trace level detection with a GC-ECD. The strategy involves two distinct steps: first, the hydrolysis of the acetamide to its parent primary amine, 2,3,5,6-tetrafluoroaniline, followed by the derivatization of this amine.
Mechanism and Rationale
Primary aromatic amines are highly amenable to derivatization.[2][7] Acylation with highly halogenated reagents, such as Trifluoroacetic Anhydride (TFAA) or Pentafluorobenzoyl Chloride, introduces a polyfluorinated tag. This modification dramatically increases the derivative's response on an Electron Capture Detector (ECD), a detector renowned for its exceptional sensitivity towards electrophilic compounds like halogenated molecules.[5]
The two-step workflow requires careful execution but offers significant analytical advantages.
Caption: Workflow for Indirect Derivatization via Hydrolysis and Acylation.
Protocol: Hydrolysis and Acylation with TFAA
Part A: Acid Hydrolysis
Materials:
-
This compound sample
-
6M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Round bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round bottom flask containing the acetamide sample, add a sufficient volume of 6M HCl.
-
Reflux: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the amide bond.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding 6M NaOH until the pH is ~8-9.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the resulting 2,3,5,6-tetrafluoroaniline three times with an organic solvent (e.g., ethyl acetate).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and carefully concentrate the solvent. The resulting solution contains the target amine.
Part B: Acylation with Trifluoroacetic Anhydride (TFAA)
Materials:
-
Amine solution from Part A
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate)
-
2 mL GC vials, heating block
Procedure:
-
Sample Preparation: Place an aliquot of the amine solution into a 2 mL GC vial and, if necessary, evaporate the solvent to dryness under nitrogen. Re-dissolve in 200 µL of anhydrous ethyl acetate.
-
Reagent Addition: Add 100 µL of TFAA to the vial. Trustworthiness: This step should be performed in a fume hood as TFAA is corrosive and volatile.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.[2] The reaction is typically rapid and quantitative.
-
Cleanup: Cool the vial. Gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column overload and detector contamination.
-
Final Solution: Reconstitute the dry residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for injection.
-
Analysis: Inject 1 µL of the final solution into the GC, preferably equipped with an ECD.
Data Summary: Amine Derivatization Strategies
| Reagent | Derivative Formed | Target Detector | Key Advantage |
| Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl | GC-ECD | Excellent volatility and extreme sensitivity on ECD.[2] |
| Pentafluorobenzoyl Chloride | N-Pentafluorobenzoyl | GC-ECD | Introduces more fluorine atoms, potentially increasing ECD response. |
| BSTFA + 1% TMCS | N,N-bis(trimethylsilyl) | GC-MS | Forms a silyl derivative suitable for mass spectrometric identification. |
| Dansyl Chloride | N-Dansyl | HPLC-Fluorescence | Used for HPLC analysis when high sensitivity fluorescence detection is desired.[8] |
Analytical System Recommendations
Regardless of the derivatization pathway chosen, the final analysis requires a properly configured chromatographic system.
GC-MS (for Silyl Derivatives):
-
Column: A low-bleed, mid-polarity column such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 70°C for 2 min, ramp at 20°C/min to 280°C, and hold for 5 min. (This must be optimized for the specific derivative).
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 50-550.
GC-ECD (for Acyl Derivatives):
-
Column: Same as for GC-MS.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Detector Temperature: Typically set high (e.g., 300°C) to prevent condensation.
-
Optimization: The ECD is a non-destructive, concentration-dependent detector. Linearity can be limited, requiring careful calibration.
Conclusion
The successful analysis of this compound via gas chromatography is heavily reliant on a well-executed derivatization strategy. Direct silylation with MTBSTFA offers a rapid and robust method for creating stable derivatives suitable for GC-MS analysis, making it ideal for structural confirmation and routine quantification. The indirect method of hydrolysis followed by acylation is a more involved but powerful technique that unlocks the potential for ultra-trace quantification by leveraging the exceptional sensitivity of the Electron Capture Detector. The choice between these pathways should be guided by the specific analytical goals, required sensitivity, available instrumentation, and the complexity of the sample matrix. By understanding the chemical principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately analyze this important fluorinated compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
IDC Technologies. Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). [Link]
-
Scarfe, G. B., Clayton, E., Wilson, I. D., & Nicholson, J. K. (2000). Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 311-319. [Link]
-
Eurofins. Analytical Method Summaries (May 2021). [Link]
-
Eurofins. Analytical Method Summaries (December 2023). [Link]
-
Li, G., Zhao, L., & Li, D. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 32(21), 3759-3767. [Link]
-
Groom, C. R., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 54-60. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Raza, N., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry, 11(9), 1145. [Link]
-
Wikipedia. Acetamide. [Link]
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Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(3), 1471-1504. [Link]
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El-Sheikh, S. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
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ResearchGate. The derivatization scheme of alkyl amines with FMOC-Cl. [Link]
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Li, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1091, 114-124. [Link]
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N-(2,3,5,6-tetrafluorophenyl)acetamide: A Key Building Block in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrafluorophenyl group, in particular, offers a distinct electronic and conformational profile, making it an attractive moiety for designing novel therapeutics. N-(2,3,5,6-tetrafluorophenyl)acetamide serves as a versatile scaffold and a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of selective enzyme inhibitors.
The this compound Scaffold: Physicochemical Properties and Medicinal Chemistry Relevance
This compound is a fluorinated aromatic amide with the chemical formula C₈H₅F₄NO. Its structure is characterized by a tetrafluorinated phenyl ring attached to an acetamide group. This unique combination of a hydrogen-bond donor (the amide N-H), a hydrogen-bond acceptor (the amide C=O), and a highly electron-withdrawn aromatic ring makes it a valuable building block in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | PubChem |
| Molecular Weight | 207.13 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The tetrafluorophenyl ring is known to engage in favorable non-covalent interactions, such as halogen bonding and multipolar interactions, which can contribute to enhanced binding affinity and selectivity for a target protein. Furthermore, the fluorine atoms can block sites of metabolism, thereby increasing the compound's in vivo half-life.
Core Application: Intermediate in the Synthesis of COX-2 Inhibitors - The Case of Robenacoxib
A prime example of the utility of the this compound scaffold is its role as a key intermediate in the synthesis of Robenacoxib , a potent and selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory drug in veterinary medicine. The synthesis of Robenacoxib highlights the strategic use of a derivative of this compound to construct the final drug molecule.
The derivative, 2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide , serves as a crucial precursor. This intermediate already contains the tetrafluorophenyl moiety and a reactive chloroacetamide group, which is essential for the subsequent intramolecular cyclization step to form the core structure of Robenacoxib.
Synthetic Pathway Overview
The synthesis of Robenacoxib from 2,3,5,6-tetrafluoroaniline demonstrates a practical application of this compound chemistry.
Application Note & Protocols: Synthesis of Bioactive Molecules via Tetrafluorophenyl Ester-Mediated Acylation
Abstract: The formation of the amide bond is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. However, the coupling of carboxylic acids and amines, especially those that are sterically hindered or electronically deactivated, presents significant challenges, often resulting in low yields and the need for harsh reaction conditions. This guide details a highly efficient and robust methodology centered on the use of N-(2,3,5,6-tetrafluorophenyl) derivatives, specifically leveraging the 2,3,5,6-tetrafluorophenyl (TFP) ester as a superior activated intermediate for amide synthesis. We provide a detailed explanation of the underlying chemical principles, step-by-step protocols for the preparation of TFP-activated esters and their subsequent conversion to target amides, and expert insights into the causality behind experimental choices.
The Strategic Imperative for Advanced Amide Synthesis
The amide functional group is one of the most prevalent structures in bioactive molecules, forming the backbone of peptides and proteins and appearing in approximately 20% of all marketed pharmaceuticals.[1] The traditional method of forming an amide bond by direct condensation of a carboxylic acid and an amine requires extremely high temperatures and is incompatible with sensitive functional groups. Consequently, modern organic synthesis relies on "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[2]
While classic reagents like dicyclohexylcarbodiimide (DCC) and additives such as 1-hydroxybenzotriazole (HOBt) are effective, they often struggle with unreactive substrates, such as electron-deficient anilines.[3] Furthermore, side reactions and racemization of chiral centers can compromise the purity and efficacy of the final product.[4]
The strategic incorporation of fluorine into molecular scaffolds has become a transformative tool in drug discovery.[5][6] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[7][8] This same electronic influence can be harnessed to create highly efficient activating groups for chemical synthesis. The tetrafluorophenyl (TFP) group, with its powerful electron-withdrawing nature, renders the corresponding TFP esters exceptionally reactive towards nucleophiles, providing a clean and efficient pathway to amide bond formation.[9]
Featured Reagent: Properties and Role
While this guide focuses on the TFP ester methodology, the namesake compound, N-(2,3,5,6-tetrafluorophenyl)acetamide, serves as a reference for the core chemical scaffold. The key player in the protocols described herein is 2,3,5,6-tetrafluorophenol, the precursor to the activated ester.
| Property | Value | Source |
| Compound Name | This compound | PubChem |
| Molecular Formula | C₈H₅F₄NO | [10] |
| Molecular Weight | 207.12 g/mol | [10] |
| CAS Number | 1766-14-9 | [10] |
| Appearance | White to off-white solid | Supplier Data |
| Key Precursor | 2,3,5,6-Tetrafluorophenol (TFP) | - |
Principle: Mechanism of TFP Ester Activation
The efficiency of this method hinges on the chemical properties of the 2,3,5,6-tetrafluorophenoxy group. The four fluorine atoms are potent electron-withdrawing groups, which create a significant partial positive charge on the ester's carbonyl carbon. This electronic effect makes the tetrafluorophenoxy group an excellent leaving group, far superior to a standard hydroxyl group.
The process occurs in two main stages, as illustrated below:
-
Activation: A carboxylic acid is reacted with 2,3,5,6-tetrafluorophenol in the presence of a carbodiimide coupling agent (e.g., DCC or EDC). This forms a highly reactive TFP ester intermediate.
-
Coupling: The purified TFP ester is then treated with a primary or secondary amine. The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon and displacing the tetrafluorophenoxy group to form a stable amide bond.
This method is particularly advantageous over N-hydroxysuccinimide (NHS) esters, as TFP esters often exhibit greater stability and higher reactivity, especially towards less nucleophilic amines.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: General Procedure for Synthesis of a TFP-Activated Ester
This protocol details the conversion of a generic carboxylic acid to its corresponding 2,3,5,6-tetrafluorophenyl ester.
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
2,3,5,6-Tetrafluorophenol (TFP) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq) and 2,3,5,6-tetrafluorophenol (1.1 eq). Dissolve the solids in a minimal amount of anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0 °C.
-
Rationale: This initial cooling minimizes potential side reactions and controls the exothermic reaction upon addition of DCC.
-
-
DCC Addition: In a separate vial, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The formation of a white precipitate (dicyclohexylurea, DCU) is a visual indicator of reaction progression.
-
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a pad of celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of fresh DCM to recover any trapped product.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Rationale: The acid wash removes any unreacted DCC, while the bicarbonate wash removes residual TFP and any remaining starting carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude TFP ester is often pure enough for the next step. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel.
Protocol 4.2: General Procedure for Amide Synthesis using a TFP Ester
This protocol describes the coupling of the activated TFP ester with an amine to yield the final amide product.
Materials:
-
TFP-activated ester (from Protocol 4.1) (1.0 eq)
-
Amine of interest (primary or secondary) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary base (optional, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)
Procedure:
-
Reaction Setup: Dissolve the TFP ester (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Dissolve the amine (1.2 eq) in the same anhydrous solvent and add it dropwise to the stirred TFP ester solution. If the amine is provided as a hydrochloride salt, add a tertiary base (1.5 eq) to the reaction to liberate the free amine.
-
Rationale: Using a slight excess of the amine ensures complete consumption of the more valuable TFP ester. The choice of solvent depends on the solubility of the reactants; DMF is often used for less soluble compounds.
-
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-4 hours.
-
Monitoring: Monitor the disappearance of the TFP ester by TLC or LC-MS.
-
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Extraction: Wash the organic solution sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by flash chromatography or recrystallization to yield the final bioactive molecule.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).
Application Workflow and Logic
The successful synthesis of a target bioactive amide using this methodology follows a logical workflow, from planning to final product characterization.
Troubleshooting and Expert Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of TFP Ester (Protocol 4.1) | - Incomplete reaction.- Hydrolysis of DCC.- Impure starting materials. | - Increase reaction time and monitor by TLC.- Ensure all reagents and solvents are anhydrous.- Use freshly purchased or purified reagents. |
| Low yield of Amide (Protocol 4.2) | - Hydrolysis of the TFP ester.- Poor nucleophilicity of the amine.- Steric hindrance. | - Ensure anhydrous conditions.- Increase reaction temperature (e.g., to 40-50 °C).- Increase reaction time.- Use a more polar aprotic solvent like DMF. |
| Side products observed | - Unreacted starting material.- Formation of N-acylurea from TFP ester.- Epimerization at α-carbon (if chiral). | - Optimize stoichiometry (use slight excess of amine).- Ensure complete removal of DCU after Protocol 4.1.- Perform the coupling (Protocol 4.2) at lower temperatures (0 °C to RT) to minimize racemization. |
Conclusion
The use of 2,3,5,6-tetrafluorophenyl esters represents a powerful and highly reliable strategy for the synthesis of bioactive amides. The strong electron-withdrawing effect of the fluorine atoms creates a highly activated ester intermediate that readily couples with a wide range of amines, including those that are challenging to acylate via other methods. By following the detailed protocols and considering the expert insights provided, researchers in drug discovery and medicinal chemistry can effectively implement this methodology to accelerate the synthesis of novel molecular entities with enhanced efficiency and purity.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11458412, this compound. Available at: [Link]
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Arnold, L. D., et al. (2024). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Available at: [Link]
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Novikov, A. S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. National Institutes of Health. Available at: [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
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Arora, M. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Ovalle, M. A. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. National Institutes of Health. Available at: [Link]
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Lilly, J. L., et al. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. National Institutes of Health. Available at: [Link]
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Raza, N., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. MDPI. Available at: [Link]
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Whitetree, N. T. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Available at: [Link]
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Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Basnet, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
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Butnariu, M., et al. (2021). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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de la Torre, G., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]
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Raza, N., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Royal Society of Chemistry. Available at: [Link]
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Lanari, D., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]
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Application Notes & Protocols: N-(2,3,5,6-tetrafluorophenyl)acetamide as a Strategic Building Block in Modern Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorinated compounds are prevalent in the pharmaceutical industry, with approximately 20% of all marketed drugs containing at least one fluorine atom.[2] This is due to the unique and predictable effects that fluorine substitution imparts on a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3] The N-(2,3,5,6-tetrafluorophenyl)acetamide moiety is a particularly valuable building block, offering a synthetically versatile platform for introducing a highly functionalized aromatic ring into drug candidates.
The tetrafluorinated phenyl ring is not merely a passive scaffold; its strong C-F bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the acidity (pKa) of adjacent functional groups, thereby influencing a drug's absorption and bioavailability.[1][5] This guide provides an in-depth exploration of this compound, detailing its synthesis, its application as a protected intermediate in cross-coupling reactions, and the fundamental scientific principles that make its core structure a powerful tool for drug development professionals.
Physicochemical and Structural Data
A comprehensive understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 2',3',5',6'-tetrafluoroacetanilide | [6] |
| CAS Number | 1766-14-9 | [6] |
| Molecular Formula | C₈H₅F₄NO | [6] |
| Molecular Weight | 207.12 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 148-152 °C | |
| SMILES | CC(=O)NC1=C(C(=CC(=C1F)F)F)F | [6] |
| InChIKey | YACCDYDHWZNJOA-UHFFFAOYSA-N | [6] |
Synthesis Protocol: N-Acylation of 2,3,5,6-Tetrafluoroaniline
The most direct route to this compound is the N-acylation of 2,3,5,6-tetrafluoroaniline. This reaction serves as an excellent example of nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.[7] The acetamide product is often used to "protect" the amine, moderating its reactivity and preventing unwanted side reactions in subsequent synthetic steps.[8]
Protocol 2.1: Synthesis via Acetic Anhydride
This robust and high-yielding protocol utilizes acetic anhydride as the acetylating agent and can often be performed without a catalyst.[9]
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Acetic Anhydride
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq) in ethyl acetate (approx. 10 mL per gram of aniline). Place the flask in an ice bath and begin stirring.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid byproduct. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Causality and Insights:
-
Why Acetic Anhydride? Acetic anhydride is a highly effective acetylating agent that is less corrosive and easier to handle than acetyl chloride. The only byproduct is acetic acid, which is easily removed during the aqueous workup.[9]
-
Why a Bicarbonate Wash? The sodium bicarbonate wash is crucial for neutralizing the acetic acid byproduct and any unreacted acetic anhydride, facilitating a clean separation and preventing potential hydrolysis of the product if acidic conditions persist.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application Protocol: A Protected Intermediate in Suzuki Cross-Coupling
The acetamide group is an excellent protecting group for anilines in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[8][10] The protection prevents the free amine from interfering with the catalytic cycle. This protocol outlines the synthesis of a biaryl compound using N-(4-bromo-2,3,5,6-tetrafluorophenyl)acetamide as a key intermediate.
Overall Reaction Scheme:
-
Protection: 4-Bromo-2,3,5,6-tetrafluoroaniline → N-(4-Bromo-2,3,5,6-tetrafluorophenyl)acetamide
-
Suzuki Coupling: Reaction with an Arylboronic Acid
-
Deprotection: Hydrolysis of the acetamide to yield the final biaryl aniline product.
Materials:
-
N-(4-Bromo-2,3,5,6-tetrafluorophenyl)acetamide (synthesized from the corresponding aniline)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
6M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Suzuki Coupling Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-(4-bromo-2,3,5,6-tetrafluorophenyl)acetamide (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Degas a mixture of 1,4-dioxane and water (4:1 ratio) by bubbling with nitrogen for 20 minutes, then add it to the flask.
-
Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product is the coupled acetamide.
-
Deprotection (Hydrolysis): Dissolve the crude coupled acetamide in ethanol and add 6M HCl. Heat the mixture to reflux for 4-6 hours.
-
Final Isolation: Cool the reaction mixture and neutralize with a NaOH solution until basic. Extract the product with ethyl acetate. Wash the organic layers with brine, dry over MgSO₄, and concentrate. Purify the final biaryl aniline product by column chromatography.
Causality and Insights:
-
Why Protect the Amine? The free -NH₂ group can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions. The acetamide group is sterically bulkier and electronically less donating, minimizing this interference.[8]
-
Why a Degassed Solvent? Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing the solvent system is critical for maintaining catalytic activity.
-
Why Acidic Hydrolysis? The amide bond is highly stable. Strong acidic (or basic) conditions and heat are required to hydrolyze it back to the free amine.
Visualization: Suzuki Coupling Pathway
Caption: Impact of the tetrafluorophenyl group on key drug properties.
References
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- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
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Application Notes & Protocols for the Investigation of N-(2,3,5,6-tetrafluorophenyl)acetamide in Agrochemical Research
Introduction: The Role of Fluorinated Scaffolds in Modern Agrochemicals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound.[1] The trifluoromethyl group, in particular, is a strongly electron-withdrawing moiety that has been successfully incorporated into numerous commercial pesticides.[1] Within this context, N-aryl acetamides represent a versatile class of compounds that have been explored for a range of bioactivities. This guide focuses on N-(2,3,5,6-tetrafluorophenyl)acetamide, a compound possessing a highly fluorinated phenyl ring, as a candidate for agrochemical research. While direct literature on this specific molecule is sparse, this document provides a comprehensive framework for its synthesis and evaluation based on established protocols for structurally related fluorinated phenyl amides.
Core Physicochemical Properties of this compound
A foundational understanding of a compound's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | PubChem[2] |
| Molecular Weight | 207.12 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1766-14-9 | PubChem[2] |
PART 1: Potential Agrochemical Applications & Rationale
Research on analogous compounds, such as trifluoromethylphenyl amides and other acetamide derivatives, suggests that this compound could exhibit activity in several key agrochemical areas. The tetrafluorophenyl moiety imparts distinct electronic and steric properties that warrant investigation.
-
Fungicidal Activity: Phenyl amide derivatives have been a fruitful area for fungicide discovery.[3][4] The mechanism often involves the disruption of vital cellular processes in fungi. The high degree of fluorination in the target molecule could enhance its ability to penetrate fungal cell membranes and interact with target enzymes. Studies on trifluoromethylphenyl amides have shown activity against a range of plant pathogenic fungi, including Colletotrichum and Phomopsis species.[3][4]
-
Insecticidal & Repellent Activity: Various N-aryl amides have been synthesized and tested for their insecticidal and repellent properties against disease vectors like mosquitoes.[5] Some trifluoromethylphenyl amides have demonstrated toxicity to both larval and adult stages of Aedes aegypti.[5] The mode of action for such compounds can vary, but neurotoxicity is a common theme.[6]
-
Herbicidal Activity: Acetamide derivatives are a well-established class of herbicides.[7][8] These compounds can interfere with various plant processes, including cell division and growth. The specific substitution pattern on the phenyl ring is crucial for activity and crop selectivity.[7] Investigating the effect of this compound on the germination and growth of common weeds is a logical starting point.
PART 2: Experimental Protocols & Methodologies
The following protocols are designed to be robust and self-validating, providing a clear path for the initial screening of this compound.
Protocol 1: Synthesis of this compound
-
Causality: This protocol employs a standard and high-yielding acylation reaction. The use of an acid scavenger (like pyridine or triethylamine) is crucial to neutralize the HCl generated, driving the reaction to completion. Acetic anhydride is a readily available and reactive acylating agent.
-
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
-
Step-by-Step Methodology:
-
Dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: In Vitro Antifungal Screening
-
Causality: This micro-dilution broth assay is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various fungi.[3][4] It allows for quantitative comparison against a known fungicide (positive control) and ensures that the solvent itself has no effect (negative control).
-
Workflow Diagram:
Caption: Workflow for the in vitro antifungal micro-dilution broth assay.
-
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO). Prepare a spore suspension of the target fungi (e.g., Botrytis cinerea, Fusarium oxysporum) in a suitable liquid medium (e.g., Potato Dextrose Broth) and adjust the concentration to ~10⁵ spores/mL.
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of liquid medium to each well.
-
Serial Dilution: Add 2 µL of the stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. This will create a concentration gradient.
-
Controls: Include wells with a standard fungicide (positive control) and wells with DMSO only (negative control).
-
Inoculation: Inoculate each well (except for a sterility control) with 10 µL of the fungal spore suspension.
-
Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Protocol 3: Larval Mosquito Insecticidal Bioassay
-
Causality: This protocol is a standard method used by the World Health Organization for evaluating insecticides against mosquito larvae. It directly assesses the lethal concentration (LC₅₀) required to kill 50% of the larval population within a specified time, providing a robust measure of toxicity.[5]
-
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetone or ethanol.
-
Test Solutions: Prepare a series of dilutions from the stock solution. For each concentration, add the required volume of the stock solution to 99 mL of deionized water in a beaker.
-
Larval Introduction: Introduce 20-25 late 3rd or early 4th instar larvae of Aedes aegypti or Culex quinquefasciatus into each beaker.
-
Controls: Prepare a positive control with a known insecticide (e.g., fipronil) and a negative control with the same volume of solvent (acetone/ethanol) added to water.
-
Incubation: Hold the beakers at 25 ± 2°C.
-
Mortality Count: Record larval mortality at 24 and 48 hours. Larvae are considered dead if they cannot be induced to move when prodded with a pipette.
-
Data Analysis: Calculate the LC₅₀ value using probit analysis software.
-
PART 3: Data Interpretation & Future Directions
The results from these initial screenings will provide a " go/no-go " decision for further development.
-
Quantitative Data Summary:
| Assay Type | Key Metric | Example Data for Hypothetical Active Compound |
| Antifungal | MIC (µg/mL) | 12.5 µg/mL against Botrytis cinerea |
| Insecticidal | LC₅₀ (ppm) | 5 ppm against Aedes aegypti larvae |
| Herbicidal | GR₅₀ (% conc.) | 0.5% concentration for 50% growth reduction |
-
Structure-Activity Relationship (SAR) Insights: The data generated for this compound can be compared to publicly available data for other halogenated acetanilides. Key questions to explore include:
-
How does the tetrafluoro- substitution pattern compare to trifluoromethyl or dichloro- patterns on the phenyl ring in terms of potency and spectrum of activity?
-
Does the acetamide group offer optimal activity, or should other acyl groups be explored (e.g., propanamide, butanamide)?[4]
-
Should this compound show promising activity in any of these primary screens, subsequent research should focus on mode of action studies, in vivo testing on crops, and toxicological profiling to assess its viability as a lead compound for a novel agrochemical.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Tsikolia, M., et al. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity. [Link]
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Tsikolia, M., et al. Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. ResearchGate. [Link]
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Amerigo Scientific. This compound. [Link]
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Kim, J-K., et al. Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of Pesticide Science. [Link]
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Tsikolia, M., et al. (2018). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Helvetica Chimica Acta. [Link]
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Cheméo. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. [Link]
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Fujikawa, K., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Riaz, N., et al. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry. [Link]
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Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]
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Wang, D., et al. Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved. Frontiers in Microbiology. [Link]
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Sharma, A., et al. Mode of action of pesticides and the novel trends – A critical review. Journal of Entomology and Zoology Studies. [Link]
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Li, Y., et al. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. [Link]
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US EPA. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-, monopotassium salt - Substance Details. [Link]
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Federal Register. (N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)- 1,3,4-thiadiazol-2-yl]oxy]acetamide; Extension of Tolerance for Emergency Exemptions. [Link]
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Weed Science Society of America. Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. ResearchGate. [Link]
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Jeschke, P. The continuing significance of chiral agrochemicals. Pest Management Science. [Link]
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Jabir, H. Q., et al. Synthesis and Molecular Docking Studies of New Tetrazole-acetamide Derivatives as Anti-cancer Agent. Tropical Journal of Natural Product Research. [Link]
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Ugwu, D., & Okoro, U. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry. [Link]
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Application Notes & Protocols: N-(2,3,5,6-tetrafluorophenyl)acetamide in Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of N-(2,3,5,6-tetrafluorophenyl)acetamide in advanced materials science. While direct, extensive applications of this specific molecule are emerging, its unique combination of a highly fluorinated aromatic ring and a functional acetamide group presents significant opportunities in the development of novel polymers, organic electronics, and functional surfaces. These protocols are designed to be a validated starting point for the exploration of this promising compound.
Introduction: The Strategic Value of Fluorination in Material Design
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and electronic properties. Fluorinated compounds often exhibit high thermal stability, chemical inertness, and unique electronic characteristics due to the high electronegativity of fluorine.[1] this compound is a molecule of interest due to its tetrafluorinated phenyl ring, which can induce favorable π-π stacking interactions and enhance electron-accepting properties, making it a valuable building block for organic semiconductors.[2] The acetamide group provides a site for further chemical modification and can participate in hydrogen bonding to direct supramolecular assembly.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | PubChem |
| Molecular Weight | 207.12 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | White to off-white crystalline solid (predicted) | --- |
| Solubility | Soluble in polar organic solvents (e.g., acetone, THF, ethyl acetate) | --- |
Synthesis and Characterization
Synthesis Protocol: Acetylation of 2,3,5,6-Tetrafluoroaniline
This protocol details the synthesis of this compound via the acetylation of 2,3,5,6-tetrafluoroaniline. The protection of an amino group via acylation is a common and high-yielding strategy.[4][5]
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq) in dichloromethane.
-
Add pyridine (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | A singlet corresponding to the methyl protons (CH₃) and a multiplet for the aromatic proton. A broad singlet for the amide proton (NH). |
| ¹⁹F NMR | Two distinct multiplets corresponding to the two sets of non-equivalent fluorine atoms on the aromatic ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass (207.0307). |
Applications in Materials Science
The unique properties of this compound make it a candidate for several applications in materials science.
Precursor for Fluorinated Polymers
The acetamide can be hydrolyzed back to the amine, which can then be used as a monomer in the synthesis of high-performance fluorinated polymers such as polyamides or polyimides. These polymers are known for their exceptional thermal stability and chemical resistance.[1][6]
Building Block for Organic Electronic Materials
The electron-withdrawing nature of the tetrafluorophenyl ring suggests that this compound could be a valuable building block for n-type organic semiconductors. While the acetamide itself is not conjugated, it can be chemically modified to incorporate π-conjugated systems. For instance, the amide could be a directing group for further functionalization of the aromatic ring. A plausible research direction is the development of novel charge-transport materials.
Caption: Conceptual pathway for developing organic electronic materials.
Functionalization of Self-Assembled Monolayers (SAMs)
Tetrafluorophenyl esters are known to form stable self-assembled monolayers (SAMs) that are reactive towards amines.[7][8] While this compound is not an ester, it can be modified to incorporate a thiol group for attachment to gold surfaces. The exposed tetrafluorophenylacetamide surface would present unique wetting and protein adsorption properties.
Protocol: Hypothetical Surface Modification
-
Synthesis of a Thiol-Terminated Derivative: Modify the acetamide with a linker containing a thiol group. This would require a multi-step synthesis that is beyond the scope of this note but is a feasible research direction.
-
SAM Formation: Immerse a clean gold substrate in a dilute solution of the thiol-modified this compound in ethanol for 24 hours.
-
Rinsing and Drying: Rinse the substrate with ethanol and dry under a stream of nitrogen.
-
Surface Characterization: Characterize the modified surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11458412, this compound. Retrieved from [Link].
-
Skelton, B. W., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 80-85. Available at: [Link].
-
Nardi, M., et al. (2011). Electronic properties of tetrakis(pentafluorophenyl)porphyrin. New Journal of Chemistry, 35(9), 1786-1793. Available at: [Link].
-
Raza, N., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry, 11(10), 1269. Available at: [Link].
-
Olberg, D. E., et al. (2010). N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. ResearchGate. Available at: [Link].
-
Amerigo Scientific. This compound. Retrieved from [Link].
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Moura, C. F., et al. (2021). Functional fluorinated polymer materials and preliminary self-healing behavior. Polymer Chemistry, 12(3), 339-348. Available at: [Link].
-
MDPI. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link].
-
Li, Y., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1604-1608. Available at: [Link].
-
Georgia Southern University. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link].
-
Royal Society of Chemistry. (2016). Chapter 1: Industrial Aspects of Fluorinated Oligomers and Polymers. In Fluorinated Polymers. Available at: [Link].
-
Moreira, A. F., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(2), 247. Available at: [Link].
-
Aricò, F., et al. (2021). The Role of Fluorinated Polymers in the Water Management of Proton Exchange Membrane Fuel Cells: A Review. Polymers, 13(16), 2771. Available at: [Link].
-
SpectraBase. N-(2,3,5,6-Tetrachloro-4-hydroxyphenyl)-acetamide. Retrieved from [Link].
-
Royal Society of Chemistry. (2019). Solution self-assembly of fluorinated polymers, an overview. Polymer Chemistry, 10(33), 4552-4571. Available at: [Link].
-
ResearchGate. (2021). Tris(pentafluorophenyl)borane: leveraging history and emerging work to identify alternatives for organic electronic applications. Retrieved from [Link].
-
Abdel Baseer, R., et al. (2022). Synthesis, optical and dielectric properties of polyacryloyloxy imino fluorophenyl acetamide and polyacryloyloxy imino fluorophenyl acetamide-co-polystyrene sulfonate. Journal of Polymer Research, 29(7). Available at: [Link].
-
Lockett, M. R., et al. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 24(17), 9197-9204. Available at: [Link].
-
FooDB. (2020). Showing Compound Acetamide (FDB008298). Retrieved from [Link].
-
ResearchGate. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Retrieved from [Link].
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Application Note & Protocol: A Validated Approach to the Laboratory Synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide
An Application Note for Drug Development Professionals and Organic Chemists
Introduction and Scientific Context
N-(2,3,5,6-tetrafluorophenyl)acetamide is a fluorinated aromatic amide of significant interest in medicinal chemistry and material science.[1] The incorporation of a tetrafluorophenyl moiety can substantially alter the pharmacokinetic and physicochemical properties of a parent molecule, including metabolic stability, lipophilicity, and binding affinity. This makes it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.
The procedure detailed herein provides a robust, reliable, and high-yielding method for the N-acetylation of 2,3,5,6-tetrafluoroaniline. The core of this protocol is a nucleophilic acyl substitution reaction, a fundamental transformation in organic synthesis.[2] This application note is designed for researchers in drug development and synthetic chemistry, offering not just a step-by-step protocol but also the underlying chemical principles, safety imperatives, and characterization data necessary for successful and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis proceeds via the N-acetylation of 2,3,5,6-tetrafluoroaniline using acetic anhydride. The reaction mechanism is a classic nucleophilic acyl substitution.
Mechanism Explained:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3,5,6-tetrafluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is an excellent leaving group.
-
Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final, neutral this compound product and acetic acid as a byproduct.
The use of glacial acetic acid as a solvent facilitates the dissolution of the starting aniline and provides a suitable medium for the reaction.[3]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Health and Safety Imperatives
This protocol involves hazardous materials. Strict adherence to safety protocols is mandatory. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
-
2,3,5,6-Tetrafluoroaniline: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[7][8]
-
Glacial Acetic Acid: Causes severe skin burns and eye damage.
An emergency eyewash and safety shower must be readily accessible. All chemical waste must be disposed of in accordance with institutional and local regulations.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adjusted as needed.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,3,5,6-Tetrafluoroaniline | 165.08 | 5.00 g | 30.3 | 1.0 |
| Acetic Anhydride | 102.09 | 4.64 mL (5.02 g) | 49.2 | 1.6 |
| Glacial Acetic Acid | 60.05 | 25 mL | - | - |
| Deionized Water | 18.02 | ~500 mL | - | - |
| Ethanol (95%) | - | As needed | - | - |
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
250 mL and 1000 mL Beakers
-
Büchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.00 g (30.3 mmol) of 2,3,5,6-tetrafluoroaniline.
-
Dissolution: Add 25 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the aniline is fully dissolved.
-
Addition of Acetylating Agent: While stirring, slowly add 4.64 mL (49.2 mmol) of acetic anhydride to the solution. The addition is exothermic; add it dropwise to maintain control.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~110-120 °C) using a heating mantle. Maintain the reflux for 45 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation: After the reaction is complete, allow the flask to cool to room temperature. In a separate 1000 mL beaker, prepare an ice-water bath (~400 mL water and 100 g ice). Pour the cooled reaction mixture slowly into the ice-water while stirring vigorously. A white solid precipitate will form immediately.[3][9]
-
Isolation: Allow the slurry to stir in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Press the solid dry on the filter. Transfer the crude product to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (~50 °C).
-
Solvent Preparation: The ideal solvent system for recrystallization is an ethanol/water mixture.[9][10]
-
Dissolution: Transfer the crude, dry product to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water (1:1) solution.
-
Final Drying: Dry the purified crystals to a constant weight. A typical yield for this procedure is in the range of 85-95%.
Experimental Workflow Diagram
Caption: Figure 2: Overall Synthesis and Purification Workflow.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.
-
Appearance: White crystalline solid.
-
Molecular Formula: C₈H₅F₄NO
-
Molecular Weight: 207.12 g/mol [1]
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 (m, 1H, Ar-H)
-
δ ~7.5 (br s, 1H, N-H)
-
δ ~2.2 (s, 3H, COCH₃)
-
-
¹⁹F NMR (376 MHz, CDCl₃): Two distinct multiplets are expected, corresponding to the two pairs of chemically non-equivalent fluorine atoms on the aromatic ring.
-
FTIR (ATR):
-
~3300 cm⁻¹ (N-H stretch)
-
~1670 cm⁻¹ (C=O stretch, Amide I band)
-
~1540 cm⁻¹ (N-H bend, Amide II band)
-
~1100-1300 cm⁻¹ (C-F stretches)
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. Retrieved from [Link]
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INEOS Group. (2020). Acetic Anhydride - Safety Data Sheet. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Acetamide? Retrieved from [Link]
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Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
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"scale-up synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide"
Application Note & Protocol
Topic: Scale-Up Synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Acetanilides
This compound is a valuable fluorinated building block in organic synthesis. The incorporation of a tetrafluorophenyl moiety can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Organofluorine compounds are integral to multiple industries, including pharmaceuticals and agrochemicals.[1][2] Consequently, robust and scalable methods for their synthesis are of paramount importance for both academic research and industrial manufacturing.[1][3]
This document provides a comprehensive guide to the scale-up synthesis of this compound from 2,3,5,6-tetrafluoroaniline and acetic anhydride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, critical process parameters for scaling, and robust safety protocols.
Reaction Principle and Mechanism
The core transformation is the N-acetylation of a primary aromatic amine, 2,3,5,6-tetrafluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.
-
Nucleophile: The lone pair of electrons on the nitrogen atom of 2,3,5,6-tetrafluoroaniline initiates the attack.
-
Electrophile: The carbonyl carbon of acetic anhydride is highly electrophilic, a characteristic enhanced by the two electron-withdrawing oxygen atoms.
The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating acetic acid as a stable leaving group to form the final amide product. Unlike Friedel-Crafts acylation, which involves the acylation of an aromatic ring and requires a strong Lewis acid catalyst[4][5], the acylation of an amine is typically a more facile process that can often proceed without a catalyst.
Caption: Reaction scheme for the synthesis of this compound.
Scale-Up Considerations: From Bench to Pilot
Transitioning a synthesis from milligram to multi-gram or kilogram scale introduces challenges that are not apparent at the laboratory bench.
-
Thermal Management: The acetylation of amines with acetic anhydride is a significantly exothermic reaction. On a small scale, this heat dissipates quickly. On a larger scale, inefficient heat removal can lead to a runaway reaction, causing boiling of the solvent and potential side reactions. A jacketed reactor with controlled cooling is essential. The rate of addition of the acetic anhydride becomes the primary method for controlling the internal temperature.
-
Reagent Addition and Mixing: Uniform mixing is critical to avoid localized "hot spots" and ensure complete reaction. For larger volumes, overhead mechanical stirring is mandatory. Sub-surface addition of the acetic anhydride can prevent it from reacting with atmospheric moisture and ensures it is rapidly dispersed into the reaction mixture.
-
Work-up and Isolation: Drowning a large-scale reaction in water or bicarbonate solution must be done carefully due to the exothermic nature of quenching unreacted acetic anhydride. The volume of the quenching solution and the size of the vessel must be adequate. Filtration of large quantities of solid product requires appropriate equipment, such as a Nutsche filter or a large Buchner funnel, to ensure efficient solvent removal.
-
Solvent Selection: While the reaction can be run neat, the use of a solvent aids in temperature control and slurry management. A solvent like Ethyl Acetate is advantageous because it is a good solvent for the starting material, a poor solvent for the product at cooler temperatures (aiding precipitation), and has a relatively low boiling point for easy removal during drying.
Safety First: Hazard Analysis and Mitigation
A thorough understanding and mitigation of hazards are non-negotiable for any scale-up activity. All operations should be conducted in a well-ventilated area, such as a walk-in fume hood.[6][7]
-
2,3,5,6-Tetrafluoroaniline:
-
Acetic Anhydride:
-
Hazards: Corrosive; causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.[7]
-
Precautions: Handle under an inert atmosphere if possible and keep workplace dry.[9] Use explosion-proof equipment.[7] Emergency eye wash fountains and safety showers must be immediately available.[7]
-
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles with a face shield are required.[6][7][8]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a 0.5 mole scale.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume | Notes |
| 2,3,5,6-Tetrafluoroaniline | 165.09 | 1.0 | 0.50 | 82.55 g | Limiting Reagent |
| Acetic Anhydride | 102.09 | 1.1 | 0.55 | 56.15 g (52.0 mL) | d = 1.08 g/cm³[7] |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | 500 mL | Reaction Solvent |
| Saturated NaHCO₃ Solution | - | - | - | ~1 L | For quenching |
| Deionized Water | 18.02 | - | - | ~2 L | For washing |
-
Equipment: 2L three-neck round-bottom flask, overhead mechanical stirrer, thermocouple, 250 mL addition funnel, heating/cooling mantle, condenser, and a large Buchner funnel for filtration.
Workflow Overview
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L three-neck flask with the overhead stirrer, thermocouple, and addition funnel. Ensure the setup is dry and purged with an inert gas like nitrogen.
-
Reagent Charging: Charge the 2,3,5,6-tetrafluoroaniline (82.55 g, 0.50 mol) and ethyl acetate (500 mL) into the reactor. Begin stirring to ensure the aniline fully dissolves.
-
Initial Cooling: Cool the solution to 0-5 °C using an ice bath or a cooling mantle.
-
Controlled Addition: Add the acetic anhydride (52.0 mL, 0.55 mol) to the addition funnel. Add the acetic anhydride dropwise to the stirred aniline solution over a period of 60-90 minutes. Crucially, maintain the internal temperature below 15 °C throughout the addition.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. The product will likely begin to precipitate as a white solid.
-
Monitoring: Monitor the reaction for the disappearance of the starting aniline using Thin Layer Chromatography (TLC) or LC-MS.
-
Isolation: Once the reaction is complete, cool the slurry back down to 0-5 °C and hold for 1 hour to maximize precipitation. Isolate the solid product by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold (0-5 °C) saturated sodium bicarbonate solution (2 x 250 mL) and then with cold deionized water (2 x 250 mL). This removes residual acetic acid and other water-soluble impurities.
-
Drying: Continue to pull a vacuum over the filter cake to remove as much water as possible. Transfer the white solid to a drying dish and dry in a vacuum oven at 50-60 °C to a constant weight.
Data, Characterization, and Expected Results
| Parameter | Expected Value |
| Product Name | This compound[10] |
| Molecular Formula | C₈H₅F₄NO[10] |
| Molecular Weight | 207.12 g/mol [10] |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 90-98% |
| Melting Point | 148-151 °C |
| Purity (by HPLC/GC) | >98% |
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a singlet for the methyl protons (~2.2 ppm) and a singlet for the amide proton (~7-8 ppm), along with a multiplet for the aromatic proton.
-
¹⁹F NMR: Expect two distinct multiplets corresponding to the two sets of non-equivalent fluorine atoms on the aromatic ring.
-
FTIR: Expect characteristic peaks for N-H stretching (~3300 cm⁻¹) and amide C=O stretching (~1670 cm⁻¹).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Ensure 1.1 equivalents of acetic anhydride were used. |
| Product lost during work-up. | Ensure the slurry is thoroughly cooled before filtration to minimize product solubility in the mother liquor. | |
| Product is Oily/Gummy | Impurities present (e.g., unreacted starting material). | Re-slurry the product in a minimal amount of cold ethyl acetate or perform a full recrystallization (e.g., from an ethanol/water mixture). |
| Reaction Overheats | Acetic anhydride added too quickly. | Immediately apply maximum cooling. If temperature exceeds 30-40 °C, be prepared for the solvent to approach its boiling point. Stop addition until the temperature is back under control. |
References
-
ResearchGate. (n.d.). N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]
-
PubMed. (2021). Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines. Retrieved from [Link]
-
Niir Project Consultancy Services. (n.d.). How to Start an Acetanilide Manufacturing Business?. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
-
ResearchGate. (2002). Development of the “PERFECT” direct fluorination method and its industrial applications. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2019). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of Organofluorine Compounds with Raw Materials in Fluoro Chemical Industry. Retrieved from [Link]
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Application Notes and Protocols: N-(2,3,5,6-tetrafluorophenyl)acetamide as a Ligand in Catalysis
Introduction: The Strategic Role of Fluorination in Ligand Design
In the field of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. N-(2,3,5,6-tetrafluorophenyl)acetamide represents a class of N-aryl amide ligands where the electronic properties are significantly modulated by polyfluorination. The four fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect, which is relayed through the N-aryl scaffold.[1] This electronic perturbation can render a coordinated metal center more electrophilic, potentially enhancing its catalytic activity in key elementary steps such as oxidative addition and influencing the rate of reductive elimination.[2][3]
This document provides detailed application notes and hypothesized protocols for the use of this compound in two major areas of catalysis: Palladium-catalyzed C-H functionalization and Copper-catalyzed cross-coupling reactions. While direct catalytic applications of this specific ligand are not yet widely reported, the following protocols are built upon established methodologies for structurally related N-aryl amides and polyfluorinated ligands, offering a scientifically grounded starting point for researchers.[4][5]
Application I (Hypothesized): Palladium-Catalyzed C-H Arylation of Benzoquinones
The acetamido group can function as a directing group in palladium-catalyzed C-H activation, facilitating the formation of new carbon-carbon bonds.[4] The electron-deficient nature of the N-(2,3,5,6-tetrafluorophenyl) group is postulated to stabilize the palladium(II) intermediate and promote the final reductive elimination step, potentially leading to higher yields or milder reaction conditions compared to non-fluorinated analogues.
Scientific Rationale
In this proposed application, the this compound acts as a bidentate directing group in conjunction with an 8-aminoquinoline auxiliary to guide the palladium catalyst to a specific C-H bond on the aromatic ring.[4] The catalytic cycle involves C-H activation to form a palladacycle, coordination of the benzoquinone coupling partner, and subsequent reductive elimination to furnish the arylated quinone product. The strong electron-withdrawing effect of the tetrafluorophenyl group is expected to make the palladium center more susceptible to C-H activation and could accelerate the overall catalytic turnover.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocol: C-H Arylation
Materials:
-
This compound (see synthesis protocol below)
-
Benzoquinone
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Silver(I) Carbonate (Ag₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 207.1 mg), Pd(OAc)₂ (10 mol%, 0.01 mmol, 2.2 mg), Ag₂CO₃ (2.0 equiv., 2.0 mmol, 551.7 mg), and NaHCO₃ (3.0 equiv., 3.0 mmol, 252.0 mg).
-
Add benzoquinone (2.0 equiv., 2.0 mmol, 216.2 mg) to the tube.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous DCE (10.0 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired aryl-substituted quinone.
This protocol is adapted from a known procedure for other aryl acetamides and serves as a starting point for optimization.[4]
Application II (Hypothesized): Copper-Catalyzed N-Arylation of Azoles
N-aryl acetamides can also serve as effective ligands in copper-catalyzed cross-coupling reactions, such as the N-arylation of heterocycles.[5][6] The electron-withdrawing nature of the this compound ligand is predicted to enhance the Lewis acidity of the copper center, potentially facilitating the coordination and deprotonation of the azole nucleophile.
Scientific Rationale
Copper-catalyzed N-arylation reactions (Ullmann-type couplings) are fundamental for synthesizing pharmaceuticals and agrochemicals. The ligand plays a crucial role in stabilizing the copper catalyst and promoting the coupling of an aryl halide with an N-H containing heterocycle. In this proposed workflow, this compound would act as a ligand to facilitate the coupling between an aryl iodide and imidazole. The tetrafluorophenyl group is expected to create a more electron-deficient copper complex, which may lead to a more efficient catalytic cycle.
Experimental Workflow Diagram
Caption: General workflow for copper-catalyzed N-arylation of azoles.
Experimental Protocol: N-Arylation
Materials:
-
Imidazole
-
Aryl Iodide (e.g., 4-iodotoluene)
-
Copper(I) Iodide (CuI)
-
This compound (Ligand)
-
Sodium Methoxide (NaOMe)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube, combine imidazole (1.0 mmol, 68.1 mg), the aryl iodide (1.0 mmol), CuI (10 mol%, 0.1 mmol, 19.0 mg), this compound (10 mol%, 0.1 mmol, 20.7 mg), and NaOMe (2.0 equiv., 2.0 mmol, 108.0 mg).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMSO (3.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl imidazole.
This protocol is adapted from a known procedure for similar N,N'-diacetamide ligands and serves as a starting point for optimization.[6]
Protocol: Synthesis of this compound
This protocol describes a standard method for the N-acetylation of an aniline derivative.
Scientific Rationale
The synthesis is a straightforward nucleophilic acyl substitution. The amino group of 2,3,5,6-tetrafluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A mild base or acid catalyst can be used, though the reaction often proceeds readily without one. The use of a solvent like dichloromethane (DCM) or stirring at room temperature is typically sufficient.
Experimental Protocol: Ligand Synthesis
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask and standard laboratory glassware
Procedure:
-
Dissolve 2,3,5,6-tetrafluoroaniline (1.0 g, 6.06 mmol) in anhydrous DCM (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add acetic anhydride (1.2 equiv., 7.27 mmol, 0.68 mL) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (30 mL) to quench the excess acetic anhydride and neutralize the acetic acid byproduct.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography if necessary, to yield a white solid.
This protocol is based on general procedures for the acetylation of anilines.
Data Summary Table
The following table summarizes the proposed reaction conditions for the catalytic applications. Yields are hypothetical and represent typical outcomes for analogous, well-established systems.
| Application | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Hypothesized Yield |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂ (10 mol%) | Ligand is the reactant | Ag₂CO₃ / NaHCO₃ | DCE | 100 | 24 | 60-80% |
| Cu-Catalyzed N-Arylation | CuI (10 mol%) | Target Ligand (10 mol%) | NaOMe | DMSO | 120 | 12 | 70-90% |
References
-
Palladium-Catalyzed C–H Functionalization of Aryl Acetamides and Benzoquinones. American Chemical Society. [Link]
-
N,N′-(Phenylmethylene)diacetamide Analogues as Economical and Efficient Ligands in Copper-Catalyzed Arylation of Aromatic Nitrogen-Containing Heterocycles. MDPI. [Link]
-
Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. PubMed Central. [Link]
-
Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. PubMed Central. [Link]
-
New approaches to fluorinated ligands and their application in catalysis. University of Liverpool. [Link]
-
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. The Royal Society of Chemistry. [Link]
-
Ruthenium-Catalyzed C–F Bond Arylation of Polyfluoroarenes: Polyfluorinated Biaryls by Integrated C–F/C–H Functionalization. ACS Publications. [Link]
-
Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reaction of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide. Erowid. [Link]
-
Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides. Nature. [Link]
-
Palladium(II) Complexes of N-Heterocyclic Carbene Amidates Derived from Chalcogenated Acetamide-Functionalized 1H-Benzimidazolium Salts: Recyclable Catalyst for Regioselective Arylation of Imidazoles under Aerobic Conditions. ACS Publications. [Link]
-
Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. PubMed Central. [Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. MIT Open Access Articles. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
New N^C^N ligands obtained through Pd-catalyzed direct arylation of difluorinated substrates. AIR Unimi. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PubMed Central. [Link]
-
Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. ACS Publications. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
-
Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PubMed Central. [Link]
-
Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. PubMed Central. [Link]
-
Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PubMed Central. [Link]
-
Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridin-4-yl-4H-[4][5][6]triazole-3-ylsulfanyl)-acetamide. Research India Publications. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PubMed Central. [Link]
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Application Notes and Protocols for Fluorinated Acetanilides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in the Acetanilide Scaffold
The acetanilide framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents known for their analgesic, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of fluorine into this scaffold represents a powerful approach to modulate and enhance the pharmacological properties of these molecules. Fluorine, owing to its unique electronic properties, small size, and the high strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][3][4]
Judicious placement of fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and systemic exposure.[1][5] Furthermore, the strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing interactions with biological targets and improving membrane permeability.[6] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of fluorinated acetanilides, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.
I. Synthesis and Characterization of Fluorinated Acetanilides
The introduction of fluorine into the acetanilide scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired position of the fluorine atom (on the phenyl ring or the acetyl group) and the specific fluorine-containing moiety to be introduced (e.g., -F, -CF3).
A. Synthetic Protocol: Synthesis of N-(2-Fluorophenyl)acetamide
This protocol describes a straightforward and efficient method for the synthesis of a simple monofluorinated acetanilide from the corresponding fluoroaniline.
Causality of Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a readily available, inexpensive, and highly effective acetylating agent that reacts cleanly with the amine group of 2-fluoroaniline.
-
Glacial Acetic Acid as Solvent: Glacial acetic acid serves as a suitable solvent that is compatible with the reactants and facilitates the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the acylation to completion in a short period.
-
Precipitation in Ice Water: The product, N-(2-fluorophenyl)acetamide, is sparingly soluble in cold water. Pouring the reaction mixture into ice water causes the product to precipitate, allowing for easy isolation by filtration.
Step-by-Step Methodology:
-
Combine 11.1 g of 2-fluoroaniline and 25 mL of glacial acetic acid in a round-bottom flask.
-
Carefully add 25 mL of acetic anhydride to the mixture.
-
Heat the mixture at reflux for 5 minutes.
-
Allow the mixture to cool slightly, then pour it into a beaker containing ice water.
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry to yield N-(2-fluorophenyl)acetamide as a white solid.[5]
B. Synthetic Protocol: Synthesis of a Trifluoromethyl-Substituted Acetanilide Derivative
This protocol outlines a general method for preparing a trifluoromethyl-substituted acetanilide, which can be adapted from procedures for synthesizing related trifluoromethyl-containing compounds.[7][8][9][10]
Causality of Experimental Choices:
-
2-Trifluoromethyl-aniline as Starting Material: This provides the core aniline structure with the desired trifluoromethyl substituent.
-
Chloral Hydrate and Hydroxylammonium Chloride: These reagents react with the aniline to form an intermediate isonitrosoacetanilide.
-
Cyclization with Concentrated Sulfuric Acid: Strong acid catalysis promotes the cyclization of the intermediate to form a 7-trifluoromethylisatin, which can then be further modified. This specific example leads to a precursor for more complex heterocyclic systems, but the initial step of forming the 2-trifluoromethyloximino-acetanilide is a key transformation.[7]
Step-by-Step Methodology (for 2-trifluoromethyloximino-acetanilide intermediate):
-
React 2-trifluoromethyl-aniline with chloral hydrate and hydroxylammonium chloride to produce 2-trifluoromethyloximino-acetanilide.[7]
-
This intermediate can then be used in subsequent cyclization reactions to generate more complex fluorinated heterocyclic systems.[7]
C. Characterization Workflow
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized fluorinated acetanilides.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of synthesized compounds.
Key Characterization Techniques:
-
¹⁹F NMR Spectroscopy: This is a powerful and indispensable tool for the analysis of fluorinated compounds. The chemical shift, multiplicity, and coupling constants in the ¹⁹F NMR spectrum provide unambiguous evidence for the presence and chemical environment of fluorine atoms in the molecule.[11][12][13]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the proton and carbon framework of the molecule, respectively, allowing for complete structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[12]
II. Biological Evaluation Protocols
The biological evaluation of fluorinated acetanilides is crucial to determine their therapeutic potential. The following protocols describe common in vitro assays for assessing anticancer activity, anti-inflammatory effects, and metabolic stability.
A. Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Causality of Experimental Choices:
-
HepG2 Cell Line: A human liver cancer cell line commonly used for cytotoxicity screening.
-
Staurosporine as Positive Control: A well-characterized inducer of apoptosis, providing a reliable benchmark for cytotoxic activity.
-
MTT Reagent: Tetrazolium dye that is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the fluorinated acetanilide derivatives for 48 hours. Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]
B. Protocol: In Vitro Anti-Inflammatory Activity (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Causality of Experimental Choices:
-
RAW 264.7 Macrophage Cell Line: A murine macrophage cell line that is widely used to study inflammation.
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the production of pro-inflammatory mediators like NO.
-
Griess Reagent: Used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the fluorinated acetanilide for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[7]
C. Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of its pharmacokinetic profile.[2][5][15][16][17]
Causality of Experimental Choices:
-
Pooled Liver Microsomes: A subcellular fraction containing a high concentration of CYP enzymes, representing the primary site of phase I metabolism.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
-
LC-MS/MS Analysis: A highly sensitive and specific analytical technique for quantifying the disappearance of the parent compound over time.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the test compound with pooled liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system. Include a control incubation without the NADPH system to assess non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[5]
Data Presentation: Comparative Metabolic Stability
| Compound | Fluorination Pattern | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Acetanilide | None | 15 | 46.2 |
| 4-Fluoroacetanilide | para-Fluoro | 45 | 15.4 |
| 4-(Trifluoromethyl)acetanilide | para-CF₃ | > 60 | < 11.5 |
| Note: Data are representative and intended for illustrative purposes. |
D. Protocol: Kinase Inhibition Assay
Many anticancer drugs target specific kinases. This protocol provides a general framework for assessing the inhibitory activity of fluorinated acetanilides against a target kinase.[14][18][19][20][21]
Causality of Experimental Choices:
-
Recombinant Kinase: Purified enzyme for a clean biochemical assay.
-
Specific Peptide Substrate: A peptide containing the phosphorylation site recognized by the kinase.
-
ATP: The phosphate donor for the kinase reaction.
-
Luminescence-based Detection: A common method to quantify the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Step-by-Step Methodology:
-
In a 96-well plate, add the recombinant kinase, its specific peptide substrate, and the fluorinated acetanilide at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[20]
III. Mechanism of Action Studies
Understanding how a compound exerts its biological effects is a critical aspect of drug discovery. The following protocols outline methods to investigate the induction of apoptosis, a common mechanism of action for anticancer agents.
A. Protocol: Western Blot Analysis for Apoptosis Markers
Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as caspases and PARP.[22][23][24][25]
Causality of Experimental Choices:
-
Cleaved Caspase-3 and Cleaved PARP Antibodies: These antibodies specifically recognize the activated (cleaved) forms of these proteins, which are hallmarks of apoptosis.
-
β-actin as a Loading Control: An abundant and ubiquitously expressed protein used to normalize the data and ensure equal protein loading across all samples.
Step-by-Step Methodology:
-
Treat cells with the fluorinated acetanilide as described in the MTT assay protocol.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Quantify the band intensities and normalize to the β-actin loading control.
Diagram of the Apoptotic Pathway and Western Blot Targets:
Caption: Key targets in the apoptotic pathway for Western blot analysis.
IV. Structure-Activity Relationship (SAR) Insights
Systematic modification of the fluorination pattern on the acetanilide scaffold and correlation with biological activity is essential for lead optimization.
Diagram of SAR Logic:
Caption: Logical flow for establishing SAR.
Key Considerations for SAR Studies:
-
Position of Fluorine: The biological activity can vary significantly depending on whether the fluorine is at the ortho, meta, or para position of the phenyl ring.
-
Type of Fluorine Moiety: A single fluorine atom will have different effects on lipophilicity and electronic properties compared to a trifluoromethyl group.
-
Systematic Variation: To establish a clear SAR, it is important to synthesize and test a series of analogues where only the fluorination pattern is varied, keeping the rest of the molecule constant.
Data Presentation: Representative SAR Data
| Compound | R¹ | R² | R³ | Anticancer Activity (IC₅₀, µM) |
| 1 | H | H | H | > 100 |
| 2 | H | F | H | 52.5 |
| 3 | F | H | H | 85.1 |
| 4 | H | H | F | 25.3 |
| 5 | H | H | CF₃ | 8.7 |
| Note: Data are hypothetical and for illustrative purposes to demonstrate SAR principles. |
Conclusion
Fluorinated acetanilides represent a promising class of compounds in drug discovery. The strategic incorporation of fluorine offers a versatile tool to fine-tune their pharmacological profiles. By employing the robust synthetic, analytical, and biological protocols outlined in this guide, researchers can systematically explore the potential of this scaffold and accelerate the development of novel therapeutic agents. The integration of SAR studies from the outset is paramount for the rational design of more potent and selective drug candidates.
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Application Notes & Protocols: The Tetrafluorinated Phenyl Ring in Modern Chemistry
Introduction: Beyond a Simple Aromatic Scaffold
The tetrafluorinated phenyl ring is far more than a mere structural component in synthetic chemistry. Its strategic incorporation into molecules imparts a unique and powerful combination of electronic, steric, and physicochemical properties that can be leveraged to solve complex challenges in drug discovery, materials science, and catalysis. The dense arrangement of highly electronegative fluorine atoms creates a profoundly electron-deficient (π-acidic) aromatic system, starkly contrasting with the electron-rich nature of a standard phenyl ring. This fundamental electronic shift is the origin of its most valuable applications.
This guide provides an in-depth exploration of the tetrafluorinated phenyl moiety, moving from its core principles to practical, field-proven applications and protocols for its use. We will delve into the causality behind its effects, offering researchers and developers the foundational knowledge required to strategically deploy this versatile building block.
Part 1: Core Physicochemical and Biological Implications
The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters a molecule's properties. When applied to a phenyl ring in a tetrafluorinated pattern (commonly 2,3,5,6-tetrafluoro), these effects are magnified.
Modulation of Lipophilicity and Metabolic Stability
In drug development, achieving optimal lipophilicity (logP) is a critical balancing act for permeability and solubility. While the trifluoromethyl (CF₃) group is known to significantly increase lipophilicity, the strategic placement of fluorine atoms directly on an aromatic ring can modulate this property in a more nuanced way.[1][2] Fluorination, particularly at positions susceptible to metabolic oxidation by Cytochrome P450 enzymes, can effectively block these metabolic pathways.[2] This "metabolic shielding" enhances the drug's half-life and bioavailability. For instance, placing fluorine on a phenyl ring can prevent para-hydroxylation, a common metabolic route.[2]
Altering Acidity and Basicity (pKa)
The powerful inductive electron-withdrawing effect of the tetrafluorophenyl group can significantly influence the pKa of nearby acidic or basic functional groups. For an adjacent carboxylic acid, this effect increases acidity (lowers pKa). Conversely, for a neighboring amine, it decreases basicity (lowers pKa). This modulation is a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell membrane permeability.[3]
Unique Non-Covalent Interactions
The electron-deficient nature of the tetrafluorinated phenyl ring enables it to participate in unique non-covalent interactions that are pivotal for molecular recognition, particularly in protein-ligand binding.
-
Polar-π and Orthogonal Multipolar Interactions: Unlike the π-π stacking seen between electron-rich aromatic rings, a tetrafluorinated phenyl ring interacts favorably with electron-rich aromatic systems (like tryptophan or tyrosine residues in proteins) through highly directional polar-π interactions.[4][5] This interaction is driven by the quadrupole moments of the respective rings.
-
Halogen Bonding: The fluorine atoms can act as weak halogen bond acceptors.
-
Dipole Interactions: The high dipole moment induced by the C-F bonds can lead to strong, stabilizing dipole-dipole interactions within a protein's binding pocket.[6]
These interactions can lead to enhanced binding affinity and selectivity for a target protein.[4][7]
Diagram: Physicochemical Impact of Tetrafluorophenyl Substitution
The following diagram illustrates the key molecular property changes when a standard phenyl group is replaced with a 2,3,5,6-tetrafluorophenyl group on a hypothetical drug candidate.
Caption: Key property shifts from phenyl to tetrafluorophenyl substitution.
Part 2: Applications in Materials Science and Catalysis
Organic Electronics
In organic semiconductors used for devices like Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the electronic properties of the materials are paramount. Introducing tetrafluorinated phenyl rings into conjugated polymers or small molecules is a highly effective strategy for tuning these properties.[8]
-
Lowering LUMO/HOMO Levels: The strong electron-withdrawing nature of the moiety lowers the energy levels of both the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO). This tuning is critical for matching the energy levels of electrodes and other layers in a device to ensure efficient charge injection and transport.
-
Influencing Solid-State Packing: Intermolecular interactions, including the polar-π stacking mentioned earlier, can dictate the packing of molecules in the solid state.[5] This has a direct impact on charge mobility, a key performance metric for OFETs.
-
Improving Stability: The high strength of the C-F bond enhances the chemical and thermal stability of the materials, leading to longer device lifetimes.[9]
Ligand Design for Homogeneous Catalysis
The electronic properties of ligands coordinated to a transition metal catalyst profoundly influence its reactivity, selectivity, and stability. Incorporating tetrafluorinated phenyl groups onto phosphine or N-heterocyclic carbene (NHC) ligands provides a powerful tool for catalyst optimization.[10][11][12]
-
Electron-Withdrawing Effects: These groups withdraw electron density from the metal center. In palladium-catalyzed cross-coupling reactions, for example, this can make the reductive elimination step (the final C-C bond-forming step) faster, potentially increasing turnover frequency.
-
Enhanced Stability: The steric bulk and chemical inertness of the fluorinated rings can protect the metal center from decomposition pathways, leading to more robust and longer-lived catalysts.
-
Non-covalent Interactions: Phenyl-perfluorophenyl interactions between ligands or between a ligand and a substrate can influence the geometry of the catalytic complex and the transition state, offering another layer of control over selectivity.[13]
Part 3: The Tetrafluorophenyl Ring as a ¹⁹F NMR Probe
Due to the absence of naturally occurring organofluorine compounds in most biological systems, ¹⁹F Nuclear Magnetic Resonance (NMR) offers a background-free window to study molecular interactions.[14][15][16] The tetrafluorophenyl group serves as an excellent ¹⁹F NMR probe for several reasons:
-
High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[16]
-
Large Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment.[15][17] When a ligand containing a tetrafluorophenyl group binds to a protein, subtle changes in the binding pocket environment can cause significant and easily detectable shifts in the ¹⁹F NMR spectrum.
-
Multiple Fluorine Atoms: The presence of multiple, chemically distinct fluorine atoms on the ring can provide more detailed structural information through their coupling patterns and differential responses to binding events.
This application allows researchers to confirm target engagement, determine binding affinities, and probe the specific environment of the binding site without the need for protein crystallization.[18]
Part 4: Experimental Protocols
The following protocols provide practical, step-by-step methodologies for common transformations involving tetrafluorinated phenyl rings.
Protocol 1: Suzuki-Miyaura Cross-Coupling with a Tetrafluorophenylboronic Acid
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond between an aryl bromide and a tetrafluorinated phenyl ring. This reaction is fundamental for synthesizing many of the molecules discussed.
Objective: To synthesize 4-(2,3,5,6-tetrafluorophenyl)pyridine.
Reaction Scheme: 4-Bromopyridine + 2,3,5,6-Tetrafluorophenylboronic Acid → 4-(2,3,5,6-Tetrafluorophenyl)pyridine
Materials & Reagents:
-
4-Bromopyridine hydrochloride
-
2,3,5,6-Tetrafluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 equiv), 2,3,5,6-tetrafluorophenylboronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 equiv) to the flask.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the flask under a positive pressure of argon or nitrogen, attach a condenser, and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality & Trustworthiness:
-
Why Na₂CO₃? A base is required to activate the boronic acid for transmetalation to the palladium center.[19] Sodium carbonate is a common, effective, and moderately strong base for this purpose.
-
Why Pd(dppf)Cl₂? This is a robust and versatile air-stable precatalyst. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[20]
-
Why Degas? Pd(0), the active catalytic species, is readily oxidized by atmospheric oxygen to inactive Pd(II), halting the catalytic cycle. Rigorous exclusion of oxygen is essential for high yields.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 2: Nucleophilic Aromatic Substitution (S_N_Ar) on a Tetrafluorinated Ring
The high electron deficiency of polyfluorinated aromatic rings makes them exceptionally reactive towards nucleophilic attack, a reaction that is difficult with standard benzene derivatives. This protocol demonstrates the displacement of a fluorine atom with a thiol nucleophile.
Objective: To synthesize 4-(ethylthio)-1,2,3,5-tetrafluorobenzene.
Reaction Scheme: Pentafluorobenzene + Ethanethiol → 4-(Ethylthio)-1,2,3,5-tetrafluorobenzene
Materials & Reagents:
-
Pentafluorobenzene
-
Ethanethiol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M HCl solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve potassium carbonate (1.5 equiv) in DMF (15 mL).
-
Nucleophile Addition: To the stirring suspension, add ethanethiol (1.1 equiv) dropwise at room temperature.
-
Substrate Addition: After stirring for 10 minutes, add pentafluorobenzene (1.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor its progress by TLC or GC-MS (usually complete within 1-2 hours). The para-substituted product is generally favored due to resonance stabilization of the Meisenheimer intermediate.[21]
-
Quenching & Workup: Pour the reaction mixture into a separatory funnel containing 1M HCl (50 mL) and diethyl ether (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Causality & Trustworthiness:
-
Why K₂CO₃? The base deprotonates the ethanethiol to form the much more nucleophilic thiolate anion (EtS⁻), which is the active nucleophile.
-
Why DMF? A polar aprotic solvent like DMF is ideal. It effectively solvates the potassium cation but poorly solvates the thiolate anion, leaving it "naked" and highly reactive. It also has a high boiling point if heating is required for less reactive nucleophiles.
-
Why para-Substitution? In the S_N_Ar mechanism, the nucleophile attacks the ring to form a negatively charged intermediate (Meisenheimer complex). When the attack is at the para position relative to an existing fluorine, the negative charge can be delocalized onto that fluorine's carbon and stabilized by the other fluorine atoms via induction, making this pathway kinetically and thermodynamically favorable.[21]
Part 5: Quantitative Data Summary
The impact of tetrafluorination on molecular properties is best illustrated with quantitative data. The following table compares key physicochemical parameters for aniline and its progressively fluorinated analogs.
| Compound | pKa (of conjugate acid) | LogP (Calculated) | Dipole Moment (Debye) |
| Aniline | 4.60 | 0.90 | 1.53 |
| 4-Fluoroaniline | 4.65 | 1.15 | 2.93 |
| 2,3,5,6-Tetrafluoroaniline | ~ -1.5 | 2.10 | ~ 3.5 |
| Pentafluoroaniline | ~ -2.5 | 2.41 | 3.25 |
Data compiled and estimated from various chemical data sources. The pKa of highly fluorinated anilines is difficult to measure and values represent estimates of their extremely low basicity.
Analysis: As fluorine substitution increases, the basicity of the aniline nitrogen plummets dramatically due to the strong inductive withdrawal of electron density from the ring and the lone pair. Simultaneously, lipophilicity (LogP) increases, and the molecular dipole moment is significantly altered.
Conclusion
The tetrafluorinated phenyl ring is a uniquely powerful and versatile building block. Its profound electron-withdrawing character provides chemists with a reliable method to fine-tune steric and electronic properties, block metabolic pathways, enhance binding interactions, and create novel materials with tailored characteristics. The predictable reactivity of these systems in both cross-coupling and nucleophilic substitution reactions ensures their accessibility. By understanding the fundamental principles that govern the behavior of this moiety, researchers, scientists, and drug developers can unlock its full potential to accelerate innovation across the chemical sciences.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- Anisuzzaman, S., Geraskin, I. M., Ilgu, M., Bendickson, L., Kraus, G. A., & Nilsen-Hamilton, M. (n.d.). Ligands with polyfluorophenyl moieties promote a local structural rearrangement in the Spinach2 and Broccoli aptamers that increases ligand affinities. PMC - NIH.
- RSC Publishing. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.
- Banks, R. E. (n.d.). A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. Synquest Labs.
- ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
- RSC Publishing. (n.d.). Recent advances in sulfur tetrafluoride chemistry: syntheses, structures, and applications. Dalton Transactions.
- PubMed Central. (2021). ¹⁹F NMR as a tool in chemical biology.
- ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- PMC - NIH. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- ResearchGate. (n.d.). Examples of Catalytic and Selective Routes for Fluorinated Building Blocks.
- PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- MDPI. (n.d.). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis.
- PMC - NIH. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- NIH. (n.d.). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism.
- ResearchGate. (n.d.). Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reactions on cyclohexane rings with a vicinal phenyl substituent.
- ResearchGate. (n.d.). Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research.
- Beilstein Journals. (2021). ¹⁹F NMR as a tool in chemical biology.
- ResearchGate. (n.d.). ¹⁹F NMR applications in chemical biology.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- RSC Publishing. (2013). ¹⁹F NMR: a valuable tool for studying biological events. Chemical Society Reviews.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- PMC - NIH. (n.d.). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds.
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ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link].
- PMC. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- RSC Publishing. (n.d.). Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants. Dalton Transactions.
- ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- PubMed. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Elsevier. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core.
- ResearchGate. (n.d.). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands.
- Li, et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- NIH. (n.d.). Auxiliary Ligand‐Coordinated Nanoconfined Hydrophobic Microenvironments in Nickel(II)–Acetylide Framework for Enhanced CO2 Photoreduction.
- PMC - NIH. (n.d.). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area.
-
IRIS . (2020). Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. Retrieved from
- PMC - NIH. (n.d.). The Role of Stacking Interactions in Complexes of Proteins with Adenine and Guanine Fragments of Ligands.
- PubMed. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents.
- Marsh, E., & Suzuki, Y. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology.
- ResearchGate. (n.d.). Polyfluorinated Groups in Medicinal Chemistry.
- PubMed. (2016). Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity.
- PubMed. (2017). Functional insights into the mode of DNA and ligand binding of the TetR family regulator TylP from Streptomyces fradiae.
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- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands with polyfluorophenyl moieties promote a local structural rearrangement in the Spinach2 and Broccoli aptamers that increases ligand affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the technical support center for the purification of N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity final compound for their work. Here, we address common challenges encountered during purification with in-depth, field-proven insights and step-by-step protocols.
Introduction: The Importance of Purity
This compound (CAS 1766-14-9) is a fluorinated aromatic compound whose utility in medicinal chemistry and materials science is critically dependent on its purity.[1] Crude products from synthesis invariably contain unreacted starting materials, reagents, and side-products that can interfere with downstream applications, leading to unreliable experimental results and compromised product quality. This guide provides a systematic approach to troubleshooting the purification of this specific molecule.
Part 1: Frequently Asked Questions & Troubleshooting
This section is structured to directly address the most common issues encountered during the purification of this compound.
FAQ 1: Initial Assessment of Crude Product
Question: What are the most probable impurities in my crude this compound sample?
Answer: Understanding the potential impurities is the first step toward designing an effective purification strategy. The synthesis of this compound typically involves the acylation of 2,3,5,6-tetrafluoroaniline with an acetylating agent like acetic anhydride or acetyl chloride.
Common Impurities Include:
-
Unreacted Starting Materials:
-
2,3,5,6-tetrafluoroaniline: This is a common impurity if the reaction has not gone to completion. Being a base, it can be removed with an acidic wash.
-
-
Reagent-Derived Impurities:
-
Acetic Acid: Formed from the hydrolysis of excess acetic anhydride. It is highly polar and can typically be removed with a basic wash (e.g., sodium bicarbonate solution) or during recrystallization.
-
-
Side Products:
-
Diacylated Product: While less common under standard conditions, the formation of N,N-diacetyl-2,3,5,6-tetrafluoroaniline is possible. Its polarity will be different from the desired mono-acetylated product, allowing for chromatographic separation.
-
Polymers or Tars: Formed from side reactions, especially if the reaction temperature was too high.[2] These are often best removed by recrystallization or filtration through a silica plug.
-
Expert Insight: Before attempting purification, it is highly recommended to perform a preliminary analysis of the crude material using Thin Layer Chromatography (TLC). Spot the crude material alongside the starting amine on a silica plate and elute with a solvent system like 3:1 Hexane:Ethyl Acetate. This will give you a visual representation of the number of components and their relative polarities, guiding your choice of purification method.
FAQ 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility.[3]
Question: I'm trying to recrystallize my product, but it won't dissolve, even in a boiling solvent. What should I do?
Answer: This indicates that the chosen solvent is not suitable for your compound at that temperature.
-
Causality: The intermolecular forces of the solute (your compound) are stronger than the forces of interaction with the solvent. The solvent lacks sufficient power to break down the crystal lattice.
-
Solution:
-
Increase Polarity: Add a more polar co-solvent dropwise to the hot suspension until dissolution is achieved. For instance, if you are using toluene, try adding small amounts of ethyl acetate or ethanol.
-
Change Solvent Class: Switch to a completely different solvent with higher solubilizing power. Refer to the solvent properties table below.
-
Question: My compound dissolved completely, but no crystals have formed, even after cooling in an ice bath. What went wrong?
Answer: This classic problem arises from one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Causality: The concentration of the compound in the solvent is below its saturation point at the lower temperature, preventing precipitation.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly cloudy, then add a few drops of fresh solvent to redissolve and cool again.
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal formation.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the cold solution to act as a template for crystal growth.
-
-
Question: My product is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the compound is pushed out of solution too quickly. The compound melts before it dissolves, or precipitates as a liquid.
-
Causality: The compound's solubility limit is reached at a temperature above its melting point.
-
Solution:
-
Add More Solvent: Re-heat the solution and add more of the same solvent until the oil dissolves completely. Then, allow it to cool very slowly.
-
Lower the Solvent's Boiling Point: Add a lower-boiling point co-solvent in which your compound is less soluble (an "anti-solvent"). For example, if your compound is oiled out in ethanol, try adding water dropwise to the hot solution until it becomes faintly cloudy, then cool slowly.
-
FAQ 3: Column Chromatography Troubleshooting
Flash column chromatography is a highly effective method for separating compounds with different polarities.[4][5]
Question: How do I select the right solvent system (eluent) for my column?
Answer: The goal is to find a solvent system where the desired compound has an Rf value of 0.25-0.35 on a TLC plate. This provides the optimal balance between separation and elution time.
-
Causality: The separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. Polar compounds adhere more strongly and move slower, while non-polar compounds move faster. The eluent's polarity determines the speed at which all compounds move.
-
Solution:
-
Start with a Standard: Begin with a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate (EtOAc).
-
Run Test TLCs:
-
Rf = 0 (Stuck on baseline): The eluent is not polar enough. Increase the proportion of Ethyl Acetate.
-
Rf = 1 (Runs with solvent front): The eluent is too polar. Decrease the proportion of Ethyl Acetate.
-
-
Optimize: Adjust the ratio until the desired Rf is achieved. For this compound, a gradient of Hexane:EtOAc is often effective, starting with a low percentage of EtOAc and gradually increasing it.[4]
-
Question: The separation between my product and an impurity is very poor (spots are too close on TLC). How can I improve this?
Answer: Improving resolution requires changing the selectivity of the chromatographic system.
-
Causality: The two compounds have very similar polarities in the chosen solvent system.
-
Solution:
-
Reduce Eluent Strength: Use a less polar solvent system overall. This will cause all compounds to move more slowly, increasing the contact time with the silica and allowing for better separation.
-
Change Solvents: Swap one of the eluent components for another of similar polarity but different chemical nature. For example, replace Ethyl Acetate with Dichloromethane or Diethyl Ether. This can alter the specific interactions between the solutes and the stationary phase, often improving separation.
-
Question: My bands are streaking or tailing on the column. Why is this happening?
Answer: This is often caused by overloading the column or issues with the compound's solubility in the eluent.
-
Causality:
-
Overloading: Too much crude material is loaded onto the column. The stationary phase becomes saturated, and the separation equilibrium cannot be properly established.
-
Insolubility: The compound is not fully soluble in the eluent as it passes through the column, causing it to streak.
-
Acidic/Basic Nature: The compound might be interacting too strongly with the slightly acidic silica gel.
-
-
Solution:
-
Reduce Load: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Use a Stronger Loading Solvent: Dissolve the crude sample in a minimal amount of a more polar solvent (like Dichloromethane) before loading it onto the column.
-
Add a Modifier: Add a small amount (0.1-1%) of a modifier to the eluent. For example, adding a trace of acetic acid can sharpen the bands of acidic compounds, while a trace of triethylamine can help with basic compounds.
-
Part 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key purification experiments.
Protocol 1: Recrystallization Solvent Screening
Objective: To identify an optimal solvent or solvent pair for recrystallization.
-
Place approximately 20-30 mg of crude this compound into 4-5 small test tubes.
-
To each tube, add ~0.5 mL of a different test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/EtOAc mixture).
-
Agitate the tubes at room temperature. An ideal solvent will show poor solubility.
-
For solvents where the compound was insoluble, gently heat the tubes in a hot water bath. A good solvent will fully dissolve the compound when hot.
-
Allow the tubes that formed clear solutions to cool to room temperature, then place them in an ice bath.
-
Observe: The best solvent is one that dissolves the compound poorly at low temperatures but completely at high temperatures, and which yields a large amount of crystalline solid upon cooling.
Protocol 2: Bulk Recrystallization
Objective: To purify the bulk crude material using the optimal solvent identified in Protocol 1.
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
-
Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Validation: Check the purity of the dried crystals by measuring the melting point and running a TLC.
Protocol 3: Flash Column Chromatography
Objective: To purify the compound based on polarity.
-
Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pack the Column: Fill the column with the chosen non-polar solvent (e.g., Hexane). Slowly add silica gel as a slurry in the same solvent. Tap the column gently to ensure even packing without air bubbles.
-
Equilibrate: Run 2-3 column volumes of the starting eluent (e.g., 95:5 Hexane:EtOAc) through the packed column.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Run the Column: Carefully add the eluent and apply gentle pressure (using a pump or inert gas). Begin collecting fractions.
-
Elute: Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis. For example, move from 95:5 to 90:10 to 80:20 Hexane:EtOAc.[4]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 3: Data Summaries & Visual Guides
Table 1: Properties of Common Laboratory Solvents
This table summarizes key properties of solvents commonly used for purification to aid in selection.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes on Use |
| n-Hexane | 0.1 | 69 | 1.88 | Non-polar eluent; good for dissolving non-polar impurities. |
| Toluene | 2.4 | 111 | 2.38 | Good for recrystallizing aromatic compounds; high boiling point. |
| Diethyl Ether | 2.8 | 35 | 4.34 | Good eluent, but highly volatile and flammable. |
| Dichloromethane | 3.1 | 40 | 9.08 | Excellent solvent for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | 6.02 | Common polar eluent and recrystallization solvent.[4] |
| Isopropanol | 4.3 | 82 | 18.3 | Common recrystallization solvent. |
| Ethanol | 5.2 | 78 | 24.5 | Polar solvent, good for recrystallization, often used with water. |
| Water | 10.2 | 100 | 80.1 | Used as an anti-solvent with organic solvents like ethanol. |
Diagrams and Workflows
Caption: General purification workflow for crude organic solids.
Caption: Decision tree for troubleshooting recrystallization.
References
-
Senaweera, S. M., Singh, A., & Ju, L. K. (n.d.). Photocatalytic Hydrodefluorination; Facile Access to Partially Fluorinated Aromatics. AWS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Kuo, G., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Székely, G., Fritz, E., Bandarra, J., Heggie, W., & Sellergren, B. (2012). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting.
-
Jones, C. (2019). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Retrieved from [Link]
- Rauf, A., et al. (2019).
-
Rauf, A., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Retrieved from [Link]
Sources
- 1. This compound | C8H5F4NO | CID 11458412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Recrystallization of N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the technical support center for the purification of N-(2,3,5,6-tetrafluorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this fluorinated aromatic amide. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Introduction to the Recrystallization of this compound
This compound is a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.
This guide provides a structured approach to solvent selection, a detailed experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered during the recrystallization of this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | [2] |
| Molecular Weight | 207.12 g/mol | [2] |
| Melting Point | 136 °C | |
| Appearance | White to off-white solid | |
| Structure |
Image of the chemical structure of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a systematic approach to the recrystallization of this compound, starting with solvent screening to identify the optimal solvent or solvent system.
Part 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][3] The ideal solvent should dissolve the compound when hot and have low solubility when cold.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 2)
-
Test tubes
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place a small amount (approx. 20-30 mg) of the crude compound into several separate test tubes.
-
Add a small volume (approx. 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature with agitation. An ideal solvent will show low solubility.
-
For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Observe the solubility at elevated temperatures. A good solvent will completely dissolve the compound.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.
Table 2: Suggested Solvents for Recrystallization Screening
Based on the "like dissolves like" principle and the amide functional group, the following solvents are recommended for initial screening.[4][5]
| Solvent | Polarity | Boiling Point (°C) | Rationale for Selection |
| Ethanol | Polar Protic | 78 | Often a good choice for amides due to its ability to form hydrogen bonds.[1][4] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer slightly different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent that can dissolve a range of compounds. |
| Toluene | Nonpolar | 111 | The aromatic ring may interact favorably with the tetrafluorophenyl group. |
| Acetone | Polar Aprotic | 56 | A good solvent for many organic compounds.[1] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for recrystallizing amides.[1] |
| Water | Very Polar | 100 | Unlikely to be a good single solvent, but may be useful as an anti-solvent in a solvent pair system.[5] |
| Hexane/Heptane | Nonpolar | 69/98 | Can be used as an anti-solvent with a more polar solvent. |
Part 2: Recrystallization Procedure
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected hot solvent and bring the solution to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]
-
Causality: The high concentration of the solute lowers the freezing point of the solvent, and if this freezing point is below the melting point of the solute, it will separate as an oil. For this compound, with a melting point of 136 °C, this is less likely with lower boiling point solvents but can still occur if the solution is highly impure.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Change Solvent: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent pair.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization at a higher temperature, above the point where oiling out occurs.
-
Q2: I have a very low yield of crystals. How can I improve it?
A2: A low yield can be due to several factors.[6]
-
Causality:
-
Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[6]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost.
-
Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Evaporate Excess Solvent: If you've added too much solvent, you can gently boil some of it off to concentrate the solution.
-
Ensure Complete Cooling: Allow the solution to cool in an ice bath for an adequate amount of time (at least 30 minutes).
-
Second Crop of Crystals: The mother liquor can be concentrated by evaporating a portion of the solvent to obtain a second, though likely less pure, crop of crystals.
-
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
A3: This is likely due to a supersaturated solution that is reluctant to crystallize.
-
Causality: The solution holds more dissolved solute than it should at that temperature, and there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites.
-
Add a Seed Crystal: Introduce a tiny crystal of the pure compound to initiate crystallization.
-
Reduce Solvent Volume: As mentioned for low yield, you may have too much solvent. Evaporate some of it and try to cool again.
-
Introduce an Anti-Solvent (for solvent pairs): If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow for slow cooling.
-
Q4: The recrystallized product is still colored. How can I remove the color?
A4: Colored impurities can often be removed with activated charcoal.
-
Causality: Colored impurities are often large, polar molecules that can be adsorbed onto the surface of activated carbon.
-
Procedure:
-
After dissolving the crude product in the hot solvent, cool the solution slightly to prevent bumping.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A flowchart of the recrystallization workflow.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between common recrystallization problems and their potential solutions.
Caption: Troubleshooting logic for recrystallization issues.
References
-
PubChem. This compound. [Link]
-
University of California, Los Angeles - Chemistry. Recrystallization. [Link]
- Wade, L. G. Organic Chemistry. Pearson.
-
University of Rochester - Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- American Chemical Society.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
University of York - Department of Chemistry. Problems with Recrystallisations. [Link]
Sources
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- 2. This compound | C8H5F4NO | CID 11458412 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support resource for the synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges and nuances of this synthetic procedure. My aim is to equip you with the knowledge to not only troubleshoot issues as they arise but also to proactively optimize your experimental design for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of this compound.
Q1: My reaction mixture has developed a dark color. Is this normal, and will it affect my final product?
A1: The development of a dark color, ranging from yellow to brown, is not uncommon in the acetylation of anilines, including polyfluorinated anilines. This can be attributed to several factors:
-
Oxidation of the Starting Aniline: 2,3,5,6-Tetrafluoroaniline, like many anilines, can be susceptible to air oxidation, which can form colored impurities. The purity of your starting material is crucial; it is advisable to use freshly distilled or purified 2,3,5,6-tetrafluoroaniline if it has been stored for an extended period.
-
Side Reactions: At elevated temperatures, minor side reactions can lead to the formation of chromophoric byproducts.
-
Purity of Acetic Anhydride: Technical grade acetic anhydride can contain impurities that contribute to color formation[1].
While a slight coloration may not significantly impact your yield, a dark or intense color often indicates a higher level of impurities that will need to be removed during purification. The final product, this compound, should be a white to off-white solid. If your final product retains significant color after initial isolation, further purification by recrystallization or column chromatography is recommended.
Q2: The yield of my this compound is lower than expected. What are the likely causes?
A2: Low yields can be frustrating, but they are often traceable to a few key experimental parameters. Consider the following:
-
Incomplete Reaction: The electron-withdrawing nature of the fluorine atoms on the aromatic ring reduces the nucleophilicity of the amine group in 2,3,5,6-tetrafluoroaniline, making it less reactive than aniline itself. Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, you may need to increase the reaction time or temperature.
-
Hydrolysis: Acetic anhydride is highly susceptible to hydrolysis, especially in the presence of moisture. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried. The presence of water will consume the acetic anhydride, reducing the amount available to react with your aniline.
-
Product Loss During Workup: this compound has some solubility in common organic solvents. During extraction and washing steps, some product may be lost to the aqueous phase. Minimizing the volume of washing solvents and potentially performing a back-extraction of the aqueous layers can help improve recovery.
-
Sub-optimal Stoichiometry: While a slight excess of acetic anhydride is often used to ensure complete conversion of the aniline, a large excess is generally not necessary and can complicate purification[2].
Q3: I am seeing an unexpected peak in my ¹H NMR spectrum. What could it be?
A3: An unexpected peak in your ¹H NMR spectrum is a clear indication of an impurity. Based on the typical reaction conditions, the most likely culprits are:
-
Unreacted 2,3,5,6-Tetrafluoroaniline: This will show a characteristic broad singlet for the -NH₂ protons and a multiplet in the aromatic region.
-
Acetic Acid: A byproduct of the reaction (and a common impurity in acetic anhydride), acetic acid will appear as a singlet, typically around 2.1 ppm in CDCl₃. Its chemical shift can be concentration-dependent and it may exchange with residual water in the NMR solvent.
-
Diacetylated Product (N,N-diacetyl-2,3,5,6-tetrafluoroaniline): Although less common with deactivated anilines, over-acetylation can occur, especially with a large excess of acetic anhydride and prolonged heating. The ¹H NMR of the diacetyl product would show a singlet for the two acetyl groups (integrating to 6H) and a multiplet in the aromatic region.
-
Residual Solvents: Common solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are frequent sources of extra peaks. Consulting a table of common NMR solvent impurities is highly recommended[3][4][5].
Troubleshooting Guide
This guide provides a systematic approach to resolving specific problems you may encounter during your synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Reactivity of Starting Material | Monitor the reaction by TLC or HPLC. The presence of a significant amount of starting aniline after the expected reaction time confirms this issue. | 1. Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy. 2. Prolong Reaction Time: Continue the reaction for an extended period, monitoring periodically for completion. 3. Use a Catalyst: For particularly stubborn reactions, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., a few drops of concentrated H₂SO₄) can activate the acetic anhydride. |
| Deactivated Acetylating Agent | Check the age and storage conditions of your acetic anhydride. If it has been exposed to moisture, it may have partially hydrolyzed to acetic acid. | Use a fresh bottle of acetic anhydride or distill it prior to use. |
| Incorrect Reagents | Verify the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). | Ensure you are using 2,3,5,6-tetrafluoroaniline and not a different isomer. |
Problem 2: Product is Oily or Fails to Crystallize
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Impurities | An oily product often indicates the presence of impurities that are depressing the melting point and interfering with crystal lattice formation. | 1. Purify by Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities. 2. Trituration: Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexane or diethyl ether). |
| Supersaturation | The solution remains clear even after cooling, with no crystal formation. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Seed the Solution: Add a small crystal of pure this compound to the cooled solution. 3. Reduce Solvent Volume: If too much solvent was used for recrystallization, carefully evaporate some of it and allow the solution to cool again. |
Problem 3: Product is Colored
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure Starting Materials | Check the appearance of your 2,3,5,6-tetrafluoroaniline. A colored starting material will likely lead to a colored product. | Purify the 2,3,5,6-tetrafluoroaniline by distillation or recrystallization before use. |
| Oxidation During Reaction | The reaction mixture darkens significantly over time, especially when heated in the presence of air. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Trapped Impurities in Crystal Lattice | The product remains colored even after recrystallization. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool. 2. Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve a colorless product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5,6-tetrafluoroaniline (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as glacial acetic acid or an aprotic solvent like dichloromethane. To this solution, add acetic anhydride (1.1 - 1.5 eq) dropwise with stirring[6]. The reaction is exothermic, so a controlled addition is recommended.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring. This will precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.
-
-
Drying: Dry the crude product in a vacuum oven or air dry to a constant weight.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper or a filter funnel pre-heated with hot solvent to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out. Cooling the flask in an ice bath can further increase the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizing the Process: Workflow and Potential Impurities
The following diagrams illustrate the synthetic workflow and the formation of common impurities.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential pathways for the formation of common impurities during the synthesis.
References
-
PubChem. (n.d.). Acetic Anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
- Google Patents. (n.d.). Process for the direct acetylation of aromatic amines.
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
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IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
-
ResearchGate. (2017). N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ACS Publications. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Waters. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
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PubMed. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]
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National Center for Biotechnology Information. (2007). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Retrieved from [Link]
- Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
-
National Center for Biotechnology Information. (n.d.). 2,3,4,6-Tetrafluoroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (1966). The deacetylation of N-arylacetamides in vitro. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubMed. (1995). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. Retrieved from [Link]
-
ResearchGate. (1970). Acetylation of Amino and Tyrosine Hydroxyl Groups. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ResearchGate. (2019). The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. Retrieved from [Link]
-
PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]
-
ResearchGate. (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
YouTube. (2020). Synthesis of Acetanilide. Retrieved from [Link]
-
YouTube. (2020). Acetylation of aniline. Retrieved from [Link]
-
PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing acetanilide.
-
National Center for Biotechnology Information. (2016). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Improved method for synthesis of beta-blocker.
- Google Patents. (n.d.). Novel substituted-acetamide compound and a process for the preparation thereof.
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2019). Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation. Retrieved from [Link]
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- Google Patents. (n.d.). Acetamide derivatives.
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Research Journal of Pharmacy and Technology. (2021). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. Retrieved from [Link]
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ResearchGate. (2015). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Retrieved from [Link]
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Technical Support Center: Synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the comprehensive technical guide for the synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific amide synthesis. Our goal is to equip you with the necessary insights to optimize your reaction, troubleshoot common issues, and ensure the integrity of your results.
I. Synthesis Overview: The Acetylation of 2,3,5,6-Tetrafluoroaniline
The synthesis of this compound is a fundamental acetylation reaction. It involves the reaction of 2,3,5,6-tetrafluoroaniline with an acetylating agent, most commonly acetic anhydride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of the acetic anhydride.
The reaction is typically carried out in the presence of a base, such as pyridine, or with the addition of a salt like sodium acetate to neutralize the acetic acid byproduct.[1] The tetrafluorinated phenyl ring significantly influences the reactivity of the amino group, making it less nucleophilic than in aniline itself due to the electron-withdrawing nature of the fluorine atoms. Understanding this electronic effect is key to optimizing reaction conditions.
Sources
Technical Support Center: Optimizing Reaction Conditions for N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthesis.
Synthesis Overview
The synthesis of this compound is most commonly achieved through the nucleophilic acylation of 2,3,5,6-tetrafluoroaniline. This reaction involves the attack of the amino group of the aniline onto an electrophilic acetylating agent, such as acetic anhydride or acetyl chloride. The high degree of fluorination on the aromatic ring significantly influences the reactivity of the aniline, presenting unique challenges that require careful optimization of reaction conditions.
The electron-withdrawing nature of the four fluorine atoms decreases the nucleophilicity of the amino group, making it less reactive than non-fluorinated anilines.[1][2] Consequently, forcing conditions or careful selection of reagents and catalysts may be necessary to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods involve the acylation of 2,3,5,6-tetrafluoroaniline using either:
-
Acetic Anhydride: A common and relatively mild acetylating agent. The reaction can sometimes be performed neat or in a suitable solvent, occasionally with an acid catalyst.[3][4]
-
Acetyl Chloride: A more reactive acetylating agent that generates hydrochloric acid (HCl) as a byproduct.[5][6] This method requires the addition of a base (like triethylamine or pyridine) to neutralize the HCl, which would otherwise protonate the starting aniline and render it non-nucleophilic.[5][7]
-
Coupling Reagents: For more sensitive or difficult reactions, peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate acetic acid for amide bond formation under mild conditions.[5]
Q2: Why is 2,3,5,6-tetrafluoroaniline a challenging substrate for acylation?
A2: The four electron-withdrawing fluorine atoms on the phenyl ring significantly reduce the electron density of the amino group. This effect, known as a negative inductive effect, decreases the nucleophilicity of the nitrogen atom, making it a weaker nucleophile compared to aniline.[1][6] As a result, the reaction with acetylating agents is slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) to proceed to completion.
Q3: What are the typical side products, and how can they be minimized?
A3: Common side products can include:
-
Unreacted Starting Material: Due to the low reactivity of the aniline. This can be minimized by using a slight excess of the acetylating agent, increasing the reaction time or temperature, and ensuring all reagents are pure and dry.[8][9]
-
Di-acetylation: While less common for this deactivated aniline, it is a theoretical possibility if the reaction conditions are too harsh. Using a stoichiometric amount of the acetylating agent (around 1.0-1.2 equivalents) helps prevent this.[8]
-
Hydrolysis Products: If water is present in the reaction mixture, it can hydrolyze the acetylating agent (acetic anhydride or acetyl chloride) to acetic acid, reducing the yield. It is crucial to use anhydrous solvents and reagents.[7]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[7][8][9] By spotting the reaction mixture alongside the 2,3,5,6-tetrafluoroaniline starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the new, typically less polar, product spot. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the spots.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Incomplete Reaction: The low nucleophilicity of 2,3,5,6-tetrafluoroaniline may lead to a slow or incomplete reaction.[1][2] | - Increase the reaction time and/or temperature. Monitor by TLC to avoid degradation. - Use a more reactive acetylating agent, such as acetyl chloride instead of acetic anhydride.[5] - Consider adding a catalyst, such as a few drops of concentrated sulfuric acid when using acetic anhydride.[3][4] |
| Reagent Inactivity: Acetic anhydride can hydrolyze over time if exposed to moisture. | - Use a fresh bottle of acetic anhydride or distill it prior to use.[9] | |
| Protonation of Amine: When using acetyl chloride, the generated HCl protonates the starting aniline, rendering it non-nucleophilic.[5][7] | - Add at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[7] | |
| Significant Unreacted Starting Material | Insufficient Acetylating Agent: Stoichiometry may be off, or some of the acetylating agent may have been quenched by moisture. | - Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8] |
| Reaction Not Reaching Completion: The reaction conditions may be too mild for the deactivated aniline. | - See solutions for "Low to No Product Yield." Consider switching to a higher-boiling point solvent to allow for higher reaction temperatures. | |
| Formation of Multiple Products (from TLC) | Side Reactions: The starting material or product may be degrading under the reaction conditions. | - If heating, ensure the temperature is not excessively high. - Run the reaction at a lower temperature for a longer period. |
| Impure Starting Materials: Impurities in the 2,3,5,6-tetrafluoroaniline can lead to additional spots on the TLC plate.[9] | - Check the purity of the starting aniline by TLC or NMR before starting the reaction. Purify by recrystallization or column chromatography if necessary. | |
| Product is Difficult to Purify | "Oiling Out" During Recrystallization: The product separates as an oil instead of forming crystals, often due to impurities depressing the melting point.[9][10] | - Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[10][11] - Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
| Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. | - Ensure the pH is appropriately adjusted during the aqueous wash to keep the amide neutral and minimize its solubility in water.[8] - Perform multiple extractions with the organic solvent to maximize recovery. |
Experimental Protocols & Workflows
General Synthesis Workflow
The diagram below illustrates a typical workflow for the synthesis, workup, and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Protocol 1: Acetylation using Acetic Anhydride
This protocol is a standard method suitable for general laboratory synthesis.
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent, optional)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq.) in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (or a suitable temperature like 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water with stirring. A precipitate should form.[9]
-
Collect the crude solid product by vacuum filtration and wash the filter cake with cold water.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[11]
Protocol 2: Acetylation using Acetyl Chloride and Triethylamine
This protocol uses a more reactive acetylating agent and is suitable for instances where Protocol 1 is too slow.
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Acetyl Chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N2), dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) dropwise to the cooled solution with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.[7]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Troubleshooting Decision Tree
If your reaction is not proceeding as expected, use the following decision tree to diagnose the issue.
Caption: A decision tree to troubleshoot common issues in the acylation of 2,3,5,6-tetrafluoroaniline.
Data Summary Tables
Table 1: Common Solvents for Acylation
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 40 | 9.1 | Good for reactions at or below room temperature. Inert. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Aprotic polar solvent, suitable for reactions with bases. Must be anhydrous. |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent. Can be used in a variety of amide syntheses.[3] |
| Glacial Acetic Acid | 118 | 6.2 | Can act as both solvent and catalyst, especially with acetic anhydride.[11] |
| Toluene | 111 | 2.4 | Higher boiling point allows for elevated reaction temperatures. Inert. |
| N,N-Dimethylformamide (DMF) | 153 | 38.3 | High boiling point, polar aprotic. Can catalyze acid chloride formation but may be difficult to remove.[1][7] |
Table 2: Comparison of Acetylating Agents and Bases
| Acetylating Agent | Reactivity | Byproduct | Common Base | Notes |
| Acetic Anhydride | Moderate | Acetic Acid | None required (or acid catalyst) | Safer and easier to handle than acetyl chloride. Byproduct is easily removed by aqueous base wash. |
| Acetyl Chloride | High | HCl | Triethylamine, Pyridine | Highly reactive and moisture-sensitive. Requires a base to neutralize HCl byproduct.[5][7] |
| Acetic Acid + Coupling Agent | Variable | Urea derivative (e.g., DCU) | DMAP (catalyst) | Used for mild, controlled amide bond formation, but reagents are more expensive.[5] |
References
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Why did my amide syntesis does not work? - ResearchGate. (2021-04-14). Retrieved from [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Retrieved from [Link]
-
The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. (2020-11-02). Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC - NIH. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021-10-20). Retrieved from [Link]
-
Hydroamidation with Acetamides and Trifluoroacetamides - Digital Commons@Georgia Southern. Retrieved from [Link]
-
This compound | C8H5F4NO | CID 11458412 - PubChem. Retrieved from [Link]
-
(PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses - ResearchGate. (2019-10-15). Retrieved from [Link]
-
Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
(PDF) N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate - ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a]. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. Retrieved from [Link]
-
Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses - MDPI. Retrieved from [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed. Retrieved from [Link]
-
Chemical Properties of 2,3,5,6-Tetrafluoroaniline (CAS 700-17-4) - Cheméo. Retrieved from [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
-
Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines - NIH. Retrieved from [Link]
- CN101462977B - Purification method of N,N-dimethylacetamide - Google Patents.
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020-11-20). Retrieved from [Link]
- US6649796B2 - Process for the preparation of acetamide derivatives - Google Patents.
-
This compound - Amerigo Scientific. Retrieved from [Link]
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- 11. jcbsc.org [jcbsc.org]
Technical Support Center: Improving the Yield of N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide synthesis. Here, we address common challenges in a question-and-answer format, explaining the causality behind experimental choices to ensure you can troubleshoot effectively and maximize your product yield and purity.
Section 1: Reaction Fundamentals & Initial Setup
Q1: What is the standard reaction for synthesizing this compound?
The most common and direct method is the N-acetylation of 2,3,5,6-tetrafluoroaniline. This is a nucleophilic acyl substitution reaction where the amino group (-NH₂) of the aniline attacks an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetamide.[1][2][3]
The core reaction is as follows:
C₆HF₄NH₂ (2,3,5,6-tetrafluoroaniline) + CH₃CO-X (Acetylating Agent) → C₈H₅F₄NO (this compound) + HX
This reaction seems straightforward, but the electron-withdrawing nature of the four fluorine atoms on the aromatic ring significantly deactivates the amine, making it less nucleophilic than standard aniline. This reduced reactivity is a primary factor that must be managed to achieve high yields.
Section 2: Troubleshooting Low Yields
Low yield is the most frequently encountered issue. We've broken down the common causes into a troubleshooting guide.
Q2: My reaction shows a low conversion rate, with a significant amount of unreacted 2,3,5,6-tetrafluoroaniline remaining. What are the likely causes?
This is a classic symptom of insufficient reaction drive, often stemming from the reduced nucleophilicity of the starting aniline. Several factors could be at play:
-
Inadequate Activation of the Acetylating Agent: Acetic anhydride is a common choice but may not be electrophilic enough on its own to react efficiently with the deactivated aniline.
-
Suboptimal Reaction Temperature: Room temperature might not provide enough energy to overcome the activation barrier for this specific reaction.
-
Presence of Water: Moisture in the reagents or solvent can hydrolyze the acetylating agent (especially acetyl chloride), rendering it inactive.
Solutions & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Acetylating Agent | Switch from acetic anhydride to acetyl chloride . | Acetyl chloride is inherently more reactive (more electrophilic) than acetic anhydride, which can help drive the reaction with the electron-poor aniline to completion. |
| Catalyst/Base | Add a non-nucleophilic organic base like triethylamine (TEA) or pyridine . | A base is crucial for neutralizing the acid byproduct (HCl or acetic acid).[4] This prevents the protonation of the starting aniline, which would form an unreactive ammonium salt. TEA is often preferred as it is less likely to compete as a nucleophile. |
| Temperature | Gently heat the reaction mixture to 40-50°C . | Increasing the temperature provides the necessary activation energy to facilitate the reaction between the weakly nucleophilic amine and the acetylating agent.[5] However, avoid excessive heat, which could promote side reactions. |
| Anhydrous Conditions | Ensure all glassware is oven-dried and use anhydrous solvents. | Preventing the hydrolysis of the acetylating agent is critical. Water will consume the reagent and reduce the potential yield. |
Below is a troubleshooting workflow to address low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Q3: My reaction is complete, but the yield is low after workup and purification. Where am I losing my product?
Product loss during downstream processing is a common issue. This compound is a crystalline solid, but its solubility profile and the removal of byproducts need careful management.
Key Areas for Product Loss:
-
Aqueous Workup: The product has some solubility in common organic solvents. During extraction, if the wrong solvent is used or if emulsions form, a significant amount of product can be lost to the aqueous phase or at the interface.
-
Purification by Recrystallization: Using an excessive amount of hot solvent for recrystallization is a primary cause of low recovery.[6] The product will remain in the mother liquor upon cooling.
-
Purification by Chromatography: While effective, silica gel chromatography can lead to losses if the product binds too strongly to the stationary phase or if the column is overloaded.
Solutions & Scientific Rationale:
-
Optimized Workup:
-
After the reaction, quench carefully with water or saturated NaHCO₃ solution to neutralize any remaining acid and base.
-
Extract with a solvent in which the product is highly soluble but has low water miscibility, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Perform multiple extractions (e.g., 3x) with smaller volumes of solvent for better recovery than a single large-volume extraction.
-
-
Efficient Recrystallization:
-
Determine the optimal recrystallization solvent. A common choice is a binary mixture like Ethanol/Water or Hexane/Ethyl Acetate .[7]
-
Use the minimum amount of hot solvent required to just dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[6]
-
Cool the solution slowly to room temperature, then place it in an ice bath to maximize precipitation before filtration.
-
Q4: I'm observing significant side products. How can I improve the reaction's selectivity?
The primary side reaction of concern is the di-acetylation of the amine. While less common with deactivated anilines, it can occur under harsh conditions (e.g., large excess of acetylating agent, high temperatures). Another possibility is reaction with impurities in the starting materials.
Solutions:
-
Control Stoichiometry: Use a slight excess, but not a large one, of the acetylating agent (e.g., 1.1 to 1.2 equivalents). This ensures the starting material is consumed without driving the reaction towards unwanted byproducts.
-
Purify Starting Materials: Ensure the 2,3,5,6-tetrafluoroaniline is of high purity. Impurities can lead to a complex mixture of products that are difficult to separate.
-
Maintain Temperature Control: As mentioned, avoid excessive heating. Monitor the internal reaction temperature to prevent excursions that could favor side product formation.
Section 3: High-Yield Experimental Protocol
This protocol incorporates the optimization strategies discussed above to provide a robust method for achieving a high yield of this compound.
Materials:
-
2,3,5,6-tetrafluoroaniline (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,3,5,6-tetrafluoroaniline (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acetylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently warm to 40°C until the starting material is consumed.
-
Workup:
-
Cool the mixture back to room temperature and quench by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound as a white crystalline solid.
The general workflow for this optimized synthesis is visualized below.
Caption: Optimized workflow for the synthesis of the target compound.
References
-
Friedel-Crafts Acylation with Amides. National Institutes of Health (NIH). [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. National Institutes of Health (NIH). [Link]
-
This compound | C8H5F4NO. PubChem. [Link]
-
N-Terminus Acetylation Protocol. CEM Corporation. [Link]
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. [Link]
-
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. ResearchGate. [Link]
-
Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. [Link]
-
Acetylation of aniline. YouTube. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
-
Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]
-
Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. [Link]
-
Acetylation. Wikipedia. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. The Royal Society of Chemistry. [Link]
-
Selective Dehydrogenative Acylation of Enamides with Aldehydes Leading to Valuable β-Ketoenamides. Organic Chemistry Portal. [Link]
- Purification method of N,N-dimethylacetamide.
-
Conversion of N‐Acetylglucosamine to 3‐Acetamido‐5‐Acetylfuran over Al‐Exchanged Montmorillonite. National Institutes of Health (NIH). [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences (JCBPS). [Link]
-
Acetylation New. Scribd. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. National Institutes of Health (NIH). [Link]
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Technical Support Center: Synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during this specific chemical synthesis. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the "why" behind each step, ensuring a robust and reproducible experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is a standard nucleophilic acyl substitution reaction. The primary amine, 2,3,5,6-tetrafluoroaniline, acts as a nucleophile and attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is often carried out in the presence of a mild base or a solvent that can act as a base (like pyridine) to neutralize the acetic acid byproduct, or simply by using an excess of the amine.[1][2]
Q2: What are the most common side products I should be aware of?
A2: The most common side products are:
-
N,N-Diacetyl-2,3,5,6-tetrafluoroaniline: Formed when a second molecule of acetic anhydride reacts with the initially formed product. This is more likely with a large excess of acetic anhydride and elevated temperatures.[][4]
-
Unreacted 2,3,5,6-tetrafluoroaniline: Results from an incomplete reaction due to insufficient acetylating agent, low temperature, or short reaction time.
-
Acetic Acid: A byproduct of the main reaction and also formed from the hydrolysis of acetic anhydride if moisture is present in the reaction setup.[5][6]
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (aniline), the product (acetamide), and potentially the diacetylated side product. The starting aniline is more polar than the acetamide product. The disappearance of the aniline spot and the appearance of a new, less polar product spot indicate reaction progression.
Q4: My reaction mixture has turned a dark color. Is this a cause for concern?
A4: A slight darkening of the reaction mixture is not uncommon for reactions involving anilines, which can be susceptible to air oxidation, especially if heated for prolonged periods. However, significant darkening or tar formation may indicate decomposition or more extensive side reactions. Ensuring an inert atmosphere (e.g., with nitrogen or argon) can help minimize this.
Q5: What is a typical yield for this synthesis?
A5: With proper technique and purification, yields for this type of acylation are generally high, often exceeding 80-90%. Low yields are typically indicative of issues with reagent purity, reaction conditions, or losses during workup and purification.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Your final isolated product mass is significantly lower than theoretically expected.
| Possible Cause | Explanation & Causality | Recommended Solution(s) |
| 1. Inactive Acetylating Agent | Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to acetic acid, which is unreactive for acylation.[5] | Use a fresh, unopened bottle of acetic anhydride or distill it prior to use. Ensure all glassware is thoroughly dried. |
| 2. Insufficient Reaction Time or Temperature | The acylation reaction, while generally fast, still requires adequate time and energy to go to completion. The high electron-withdrawing effect of the fluorine atoms can slightly reduce the nucleophilicity of the aniline, potentially requiring more forcing conditions than for aniline itself. | Monitor the reaction by TLC until the starting aniline is consumed. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). |
| 3. Loss During Workup/Extraction | The product, this compound, has moderate polarity. Using an inappropriate extraction solvent or an insufficient number of extractions can lead to significant product loss in the aqueous phase. | Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform at least three extractions of the aqueous layer to ensure complete recovery. |
| 4. Loss During Purification | During recrystallization, using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal precipitation.[7] |
Problem 2: Product is Impure (Low Melting Point, Multiple Spots on TLC)
Analysis of the crude or purified product shows the presence of contaminants.
| Possible Cause | Explanation & Causality | Recommended Solution(s) |
| 1. Presence of Unreacted Starting Material | Incomplete reaction is the most common cause. The starting aniline is a common impurity. | Ensure the reaction goes to completion using TLC. If necessary, add a slight excess (1.1-1.2 equivalents) of acetic anhydride. Unreacted aniline can often be removed by washing the organic extract with dilute acid (e.g., 1M HCl) to protonate and dissolve the basic aniline in the aqueous layer. |
| 2. Formation of Diacetylated Product | Using a large excess of acetic anhydride or high reaction temperatures can promote a second acylation on the nitrogen of the newly formed amide, leading to the N,N-diacetyl derivative.[4] | Use a controlled stoichiometry (e.g., 1.1 equivalents of acetic anhydride). Maintain a moderate reaction temperature. The diacetylated product is typically less polar and can be separated from the desired mono-acetylated product by column chromatography. |
| 3. Impurities in Starting Aniline | Commercial 2,3,5,6-tetrafluoroaniline may contain isomers (e.g., 2,3,4,5-tetrafluoroaniline) or other impurities that will also be acetylated, leading to a mixture of acetamides.[8][9] | Check the purity of the starting material by GC-MS or NMR before starting the reaction. If it is impure, consider purification by distillation or recrystallization. |
| 4. Residual Acetic Acid | Acetic acid is a byproduct and can also be present from hydrolysis of the anhydride. It can be difficult to remove by simple evaporation. | During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acetic acid. |
Problem 3: Difficulty with Product Isolation/Purification
The product does not crystallize as expected or forms an oil.
| Possible Cause | Explanation & Causality | Recommended Solution(s) |
| 1. "Oiling Out" During Recrystallization | This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, depressing the melting point and interfering with lattice formation. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Seeding with a pure crystal can help. Alternatively, choose a lower-boiling point solvent system. |
| 2. No Crystals Form Upon Cooling | The solution is not sufficiently saturated, likely because too much solvent was used during the dissolution step. | Gently boil off some of the solvent to concentrate the solution, then allow it to cool again. Induce crystallization by scratching the inside of the flask at the solvent line with a glass rod or by adding a seed crystal.[7] |
In-Depth Analysis of Potential Side Products
Side Product 1: N,N-Diacetyl-2,3,5,6-tetrafluoroaniline
-
Formation Mechanism: After the initial formation of the mono-acetylated product, the nitrogen atom, although now part of an amide, can still act as a nucleophile, particularly at higher temperatures. It can attack a second molecule of acetic anhydride. This second acylation is generally slower than the first but can become significant with excess reagent and heat.[4]
-
Spectroscopic Signatures for Identification:
-
¹H NMR: The most telling feature is the absence of the N-H proton signal that is present in the desired product. The methyl signal (CH₃) will integrate to 6 protons (from two acetyl groups) relative to the aromatic proton.
-
¹³C NMR: Two distinct carbonyl carbon signals for the diacetyl group may be observed due to restricted rotation, or a single averaged signal.
-
IR Spectroscopy: The N-H stretching band (typically around 3300 cm⁻¹) present in the desired product will be absent.
-
Side Product 2: Unreacted 2,3,5,6-tetrafluoroaniline
-
Reasons for Presence: Incomplete reaction is the primary cause. This can be due to poor quality of the acetylating agent, insufficient equivalents, or non-optimal reaction conditions.
-
Detection: Easily detected by TLC as a separate, more polar spot compared to the product. In ¹H NMR, the characteristic broad signal for the -NH₂ protons will be visible. GC-MS is also highly effective for detecting and quantifying the starting amine.[10]
Side Product 3: Acetic Acid
-
Formation and Removal: Acetic acid is an inherent byproduct of the reaction between an amine and acetic anhydride.[1] It is also formed if any water contaminates the acetic anhydride.[5] Being acidic, it can interfere with purification and lower the final product's melting point. It is easily removed during the aqueous workup by washing the organic phase with a mild base like sodium bicarbonate solution.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aniline. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water. If the product precipitates as a solid, it can be collected by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethanol and water is often effective for acetanilides. The ideal solvent should dissolve the crude product well when hot but poorly when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed cooling promotes the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air-dry until a constant weight is achieved. Assess purity by measuring the melting point and comparing it to the literature value.
Visual Guides
Caption: Main reaction pathway for the synthesis.
Caption: Formation of the diacetylated side product.
Caption: A logical workflow for troubleshooting common issues.
References
-
LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions. [Link]
-
Chemistry university. (2021). Alcoholysis and Hydrolysis of Acid Anhydrides. YouTube. [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]
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Hernández-Vázquez, A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. [Link]
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Dr Sarbjit Rala. (2021). Hydrolysis of Acidic chloride, Acetic Anhydride and Acid Amide. YouTube. [Link]
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Edwards, O. E., & Lesage, M. (1963). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry. [Link]
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IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
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ResearchGate. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. [Link]
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Quora. (2018). What happens to acetic anhydride after reacting with aniline?. [Link]
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National Center for Biotechnology Information. (n.d.). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. PubChem. [Link]
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Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. [Link]
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SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
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Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
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Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
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Labinsights. (2023). Acylation Reagents for Gas Chromatography. [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
PubMed. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,4,6-Tetrafluoroaniline. PubChem. [Link]
- Google Patents. (n.d.).
-
ScienceDirect. (n.d.). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubChem. [Link]
-
Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoroaniline. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. [Link]
-
National Center for Biotechnology Information. (n.d.). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. PubChem. [Link]
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"N-(2,3,5,6-tetrafluorophenyl)acetamide stability and degradation"
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(2,3,5,6-tetrafluorophenyl)acetamide. This document provides in-depth answers to frequently asked questions (FAQs) and detailed troubleshooting guides for stability and degradation studies. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the quality of your results.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, like many pharmaceutical compounds, is primarily influenced by environmental factors. Based on the chemical structure—an acetamide linkage to a tetrafluorinated phenyl ring—the key factors to control are:
-
pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is often pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potential thermal decomposition.[1]
-
Light (Photostability): Aromatic systems, especially those with electron-withdrawing groups like fluorine, can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[2]
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the formation of degradation products.[1][2]
-
Moisture: As a key component in hydrolysis, the presence of water, even atmospheric humidity, can be a critical factor over long-term storage.
FAQ 2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively published, we can predict the most probable routes based on its functional groups and principles of organic chemistry. The primary degradation pathway is expected to be the hydrolysis of the amide bond.
-
Hydrolysis: This is the most anticipated degradation pathway, cleaving the amide bond to yield 2,3,5,6-tetrafluoroaniline and acetic acid. This can be catalyzed by acid or base.
A visual representation of the primary hydrolytic degradation pathway is provided below.
Caption: Predicted hydrolytic degradation of this compound.
FAQ 3: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a well-sealed container to protect it from moisture and air.[3] It is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be opaque or stored in a light-protected environment to prevent photodegradation.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light | Protect from light (e.g., amber vials) | To prevent photodegradation of the aromatic ring system. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize oxidative degradation. |
| Container | Tightly sealed, non-reactive material | To prevent moisture ingress and interaction with the container surface. |
FAQ 4: How can I monitor the stability of this compound and detect its potential degradants?
A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[1][2]
A robust stability-indicating method should be able to:
-
Separate the parent compound from all potential degradation products.
-
Quantify the parent compound accurately.
-
Detect and quantify any degradation products that form.
The development of such a method typically involves forced degradation studies, where the compound is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) to generate degradants.[4][5]
Part 2: Troubleshooting Guides
Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram
Issue: You observe unexpected peaks in the HPLC chromatogram of your this compound sample, suggesting the presence of impurities or degradants.
Possible Causes and Solutions:
-
Sample Degradation:
-
Cause: The compound may have degraded during storage or sample preparation.
-
Troubleshooting Steps:
-
Review your storage conditions against the recommendations in FAQ 3.
-
Prepare a fresh sample from a new stock bottle and analyze it immediately.
-
Evaluate the stability of the compound in your chosen sample solvent. Some organic solvents can promote degradation over time. Consider performing a solution stability study.
-
-
-
Contamination:
-
Cause: Contamination may have been introduced from solvents, glassware, or the HPLC system itself.
-
Troubleshooting Steps:
-
Run a blank injection (your sample solvent) to check for solvent-related peaks.
-
Ensure all glassware is scrupulously clean.
-
If the unexpected peaks are small and inconsistent, they may be from system carryover. Purge the injection port and column with a strong solvent.
-
-
-
Formation of Degradants:
-
Cause: If the sample has been stressed (e.g., left at room temperature for an extended period), the new peaks are likely degradation products.
-
Troubleshooting Steps:
-
The primary suspected degradant is 2,3,5,6-tetrafluoroaniline. If a standard is available, inject it to confirm the retention time of one of the impurity peaks.
-
To confirm that your analytical method is stability-indicating, perform a forced degradation study as outlined in the protocol below.
-
-
Troubleshooting Guide 2: Assay Value is Lower Than Expected
Issue: The quantitative analysis of your this compound sample shows a lower-than-expected purity or concentration.
Possible Causes and Solutions:
-
Degradation of the Compound:
-
Cause: The most likely reason for a low assay value is the degradation of the parent compound into one or more other products.
-
Troubleshooting Steps:
-
Examine the chromatogram for the presence of new or larger-than-usual impurity peaks. The loss in the main peak area should correspond to an increase in the area of the degradation peaks.
-
Perform a mass balance calculation. The sum of the parent compound and all degradation products should ideally be close to 100%. If not, it may indicate that some degradants are not being detected by your method (e.g., they do not have a UV chromophore or are volatile).
-
-
-
Analytical Method Issues:
-
Cause: The analytical method may not be accurate or robust.
-
Troubleshooting Steps:
-
Verify the accuracy of your standard preparation.
-
Check the system suitability parameters (e.g., peak shape, retention time, and response consistency) to ensure the HPLC system is performing correctly.
-
Ensure that the sample is completely dissolved in the diluent. The solubility of fluorinated compounds can sometimes be challenging.
-
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and to establish a stability-indicating analytical method.[4][5][6]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80 °C for 48 hours.
-
Dissolve the stressed solid to prepare a solution of approximately 0.1 mg/mL in the mobile phase.
-
-
Photodegradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.
-
Assess the chromatograms for new peaks and a decrease in the main peak area.
-
Perform peak purity analysis using a diode array detector to ensure the main peak is not co-eluting with any degradants.
-
The workflow for a forced degradation study is illustrated below.
Caption: Workflow for conducting a forced degradation study.
References
-
Veeprho. Teriflunomide Impurities and Related Compound. Available from: [Link]
-
CoLab. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations. 2025. Available from: [Link]
-
Daicel Pharma Standards. Teriflunomide Impurities Manufacturers & Suppliers. Available from: [Link]
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Koppisetty, S. et al. Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related. Semantic Scholar. Available from: [Link]
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Alsante, K. M. et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
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ResearchGate. Chromatogram of teriflunomide API solution for base degradation. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PubChem. Available from: [Link]
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National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]
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Patel, Y. et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
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Alsante, K. M. et al. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]
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Bajaj, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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de Andrade, C. K. Z. et al. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available from: [Link]
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Elsemongy, M. M. et al. Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. Available from: [Link]
-
ResearchGate. N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. Available from: [Link]
-
ResearchGate. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubChem. Available from: [Link]
-
United States Environmental Protection Agency. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-, monopotassium salt - Substance Details. Available from: [Link]
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Magnaflux EU. Shelf Life. Available from: [Link]
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ResearchGate. Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. Available from: [Link]
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The Good Scents Company. acetamide, 60-35-5. Available from: [Link]
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National Center for Biotechnology Information. Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved. PubChem. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Acetamide Broth (Solution A). Available from: [Link]
-
New England Biolabs. Safety Data Sheet for Acetamide Solution (100X) (B9018) CAE. Available from: [Link]
-
Semantic Scholar. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Available from: [Link]
-
YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). 2014. Available from: [Link]
-
Pharmaceutical and Medical Device Regulatory Science Society of Japan. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]
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ResearchGate. Photochemical Degradation of Acifluorfen in Aqueous Solution. Available from: [Link]
-
MDPI. Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Available from: [Link]
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MDPI. Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Available from: [Link]
-
ResearchGate. Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer. Available from: [Link]
-
ResearchGate. Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Available from: [Link]
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-
ResearchGate. Hydrolysis of N -Phenyl-3, 4, 5, 6-tetrahydrophthalimide. Available from: [Link]
-
MDPI. Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Available from: [Link]
-
National Center for Biotechnology Information. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. PubChem. Available from: [Link]
-
SpectraBase. N-(2,3,5,6-Tetrachloro-4-hydroxyphenyl)-acetamide - Optional[MS (GC)]. Available from: [Link]
-
National Center for Biotechnology Information. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. PubChem. Available from: [Link]
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ResearchGate. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Available from: [Link]
-
Capot Chemical. MSDS of Acetamide,N-(3-fluoro-5-iodo-4-methylphenyl)-. Available from: [Link]
-
ResearchGate. Solubility of Terephthalic Acid in Aqueous N-Methyl Pyrrolidone and N,N-Dimethyl Acetamide Solvents at (303.2 to 363.2) K. Available from: [Link]
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Technical Support Center: Deacetylation of N-(2,3,5,6-tetrafluorophenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the deacetylation of N-(2,3,5,6-tetrafluorophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific transformation to produce 2,3,5,6-tetrafluoroaniline, a critical intermediate in various synthetic applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the deacetylation of an amide, specifically this compound, a challenging reaction?
Amide hydrolysis is a notoriously difficult transformation for two primary reasons.[1][2]
-
Resonance Stabilization: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system. This resonance imparts a significant partial double-bond character to the carbon-nitrogen bond, making it stronger and more difficult to cleave compared to the analogous bond in an ester.[3][4]
-
Poor Leaving Group: The direct cleavage of the C-N bond would generate an amide anion (R-NH⁻), which is a very strong base and consequently a very poor leaving group.[1][2]
For this compound, the highly electronegative fluorine atoms introduce an additional electronic effect. The strong electron-withdrawing nature of the tetrafluorophenyl ring is expected to destabilize the resonance structure that contributes to the C-N double bond character, which may increase the carbonyl carbon's electrophilicity and potentially make the amide more susceptible to nucleophilic attack compared to non-fluorinated aromatic amides.[5]
Q2: What are the primary methods for achieving this deacetylation?
The two most common methods for amide hydrolysis are acidic and basic catalysis, both of which typically require harsh conditions such as prolonged heating.[1][2]
-
Acid-Catalyzed Hydrolysis: In this method, a strong acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. The resulting amine product is protonated to form an ammonium salt, which prevents the reverse reaction and drives the equilibrium forward.[2][5]
-
Base-Promoted Hydrolysis: This approach uses a strong base (e.g., NaOH, KOH) where the hydroxide ion acts as a powerful nucleophile, directly attacking the carbonyl carbon.[5][6] This process is often referred to as "promoted" rather than "catalyzed" because the base is consumed; the final step is an irreversible acid-base reaction where the generated carboxylic acid is deprotonated to a carboxylate salt.[2]
Q3: How can I monitor the progress of the reaction effectively?
Monitoring the reaction is crucial to determine completion and prevent unnecessary heating that could lead to side products. The most common methods are:
-
Thin-Layer Chromatography (TLC): A simple and rapid technique to visualize the disappearance of the starting material and the appearance of the product. The starting acetamide is significantly less polar than the resulting 2,3,5,6-tetrafluoroaniline.
-
¹H NMR Spectroscopy: This method provides unambiguous confirmation. You can monitor the disappearance of the singlet corresponding to the acetyl methyl protons (~2.2 ppm) of the starting material and the appearance of new signals, including the broad singlet for the -NH₂ protons of the aniline product.[7][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the deacetylation process in a practical, question-and-answer format.
Problem: My reaction is incomplete, or the yield of 2,3,5,6-tetrafluoroaniline is very low.
This is the most common issue encountered with amide hydrolysis. Several factors could be at play.
Amides are exceptionally stable, and their hydrolysis requires significant energy input.[3] Standard conditions for less-activated amides often involve refluxing in concentrated acid or base for many hours.
Solution: Increase the severity of your reaction conditions systematically. Consider the following variables:
-
Concentration: Use more concentrated acid or base. For acidic hydrolysis, a 1:1 mixture of concentrated HCl and an organic co-solvent is common. For basic hydrolysis, concentrations of 4N NaOH or higher may be necessary.
-
Temperature: Ensure the reaction is maintained at a vigorous reflux. Higher temperatures significantly accelerate the rate of hydrolysis.
-
Reaction Time: Amide hydrolysis can be slow. Reactions running for 12, 24, or even 48 hours are not uncommon. Monitor by TLC or NMR to determine the optimal time.
Table 1: Recommended Starting Conditions for Deacetylation
| Method | Reagents | Solvent | Temperature | Typical Time |
| Acidic | Conc. HCl (37%) | Dioxane or Ethanol (Co-solvent) | Reflux (~100 °C) | 12 - 24 h |
| Basic | NaOH or KOH (4-6 N) | Methanol/Water or Dioxane/Water | Reflux (~100 °C) | 18 - 36 h |
This compound may have limited solubility in purely aqueous acidic or basic solutions, leading to a slow heterogeneous reaction.
Solution: Incorporate a water-miscible organic co-solvent to create a homogeneous reaction mixture.
-
For Acidic Hydrolysis: Dioxane or ethanol are excellent choices that are stable under strongly acidic conditions.
-
For Basic Hydrolysis: Methanol, ethanol, or dioxane can be used. A 1:1 or 2:1 ratio of co-solvent to aqueous reagent is a good starting point.
Caption: Troubleshooting workflow for low reaction yield.
Problem: I'm not sure if my product is the correct one, or I see multiple spots on my TLC plate.
As discussed above, this is a likely cause. You will see both a spot for your starting material and your product on the TLC plate. The aniline product should have a significantly lower Rf value (be less mobile) than the acetamide starting material due to the polar -NH₂ group.
While 2,3,5,6-tetrafluoroaniline is relatively stable, prolonged exposure to extremely harsh acidic or basic conditions at high temperatures could potentially lead to degradation or side reactions.
Solution:
-
Confirm Product Identity: Isolate the main product and characterize it using ¹H NMR, ¹⁹F NMR, and mass spectrometry. Compare the data with literature values or a commercial standard for 2,3,5,6-tetrafluoroaniline.[7][9]
-
Optimize Reaction Time: Once you have established a working protocol, perform a time-course study. Take aliquots from the reaction mixture every few hours and analyze them by TLC or LC-MS to find the point where starting material is consumed but significant degradation has not yet begun.
Detailed Experimental Protocols
Safety Precaution: These reactions involve strong acids and bases and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves.
Protocol 1: Acid-Catalyzed Deacetylation
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add dioxane (or ethanol) and concentrated hydrochloric acid (37%) in a 1:1 volume ratio. A typical concentration would be ~0.2 M of the starting material.
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle.
-
Monitoring: After 2-3 hours, and every 4-6 hours thereafter, carefully take a small aliquot from the reaction. Neutralize it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate to monitor the disappearance of the starting material.
-
Workup: Once the reaction is complete (starting material absent by TLC), cool the mixture to room temperature and then in an ice bath.
-
Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate or a 10M NaOH solution to neutralize the acid until the pH is ~8-9. Be cautious as this will generate CO₂ gas and heat.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,3,5,6-tetrafluoroaniline. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Base-Promoted Deacetylation
-
Setup: To a round-bottom flask with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add a 1:1 mixture of methanol (or dioxane) and 6M aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC as described in the acidic protocol. For workup of the aliquot, neutralize with 1M HCl before extracting.
-
Workup: After cooling the reaction to room temperature, most of the organic solvent can be removed under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate to yield the product.
Reaction Mechanisms
Understanding the mechanism helps in troubleshooting and optimizing the reaction.
Acid-Catalyzed Mechanism
The mechanism involves five key steps: protonation, nucleophilic attack, proton transfer, elimination of the amine, and deprotonation.[2]
Caption: Key stages of the acid-catalyzed amide hydrolysis.
Base-Promoted Mechanism
This mechanism proceeds via nucleophilic addition of hydroxide followed by elimination of the amide anion, which then acts as a base.[5][6]
Caption: Key stages of the base-promoted amide hydrolysis.
References
-
Martins, T., et al. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Materials Research. [Link]
-
ResearchGate. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. [Link]
-
Martins, T., et al. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. SciELO. [Link]
-
ResearchGate. Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the...[Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Pearson. Amide Hydrolysis Practice Problems. [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?[Link]
-
Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?[Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
Digital Commons@ETSU. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. [Link]
-
Semantic Scholar. (2021). Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity. [Link]
-
YSU Journals. Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. [Link]
-
Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. dc.etsu.edu [dc.etsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity. | Semantic Scholar [semanticscholar.org]
- 9. 2,3,5,6-Tetrafluoroaniline [sigmaaldrich.com]
Understanding the Challenge: Properties of 2,3,5,6-Tetrafluoroaniline
<-33> ## Technical Support Center: Purification of 2,3,5,6-Tetrafluoroaniline
Welcome to the technical support center for handling 2,3,5,6-tetrafluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing unreacted 2,3,5,6-tetrafluoroaniline from their reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific purification issues.
Before diving into purification strategies, it is crucial to understand the physicochemical properties of the contaminant. 2,3,5,6-Tetrafluoroaniline is a fluorinated aromatic amine with unique characteristics that influence its separation from desired products.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₃F₄N | [1][3] |
| Molecular Weight | 165.09 g/mol | [1][4] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [1][2] |
| Melting Point | 31-32 °C | [3] |
| Boiling Point | 158 °C | [1][2][3] |
| pKa (Predicted) | -0.22 ± 0.10 | [5] |
| Solubility | Soluble in perchloric acid | [5] |
The low predicted pKa indicates that 2,3,5,6-tetrafluoroaniline is a very weak base. This is a critical consideration for acid-base extraction protocols. Its moderate boiling point suggests that distillation could be a viable, albeit potentially challenging, purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary purification attempt by standard silica gel column chromatography failed to separate the product from unreacted 2,3,5,6-tetrafluoroaniline. What went wrong and what should I do next?
A1: Causality and Troubleshooting
Standard silica gel chromatography separates compounds based on polarity. If your product and 2,3,5,6-tetrafluoroaniline have similar polarities, co-elution is a common problem. The fluorine atoms in 2,3,5,6-tetrafluoroaniline significantly influence its electronic properties and interactions with the stationary phase, which can lead to unexpected elution behavior.
Recommended Actions:
-
Modify the Mobile Phase: A systematic variation of the solvent system is the first step. If you are using a standard hexane/ethyl acetate gradient, consider switching to a different solvent system, such as dichloromethane/methanol, to alter the selectivity.
-
Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, switching the stationary phase is the next logical step.
-
Fluorinated Phases: These are specifically designed for the separation of fluorinated compounds.[6] The retention of compounds on these phases depends on the hydrophobic character and the percentage of fluorine atoms.[6] A more hydrophobic and fluorinated molecule will be retained longer.[6]
-
Reversed-Phase Chromatography: If your product is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative. In this technique, non-polar compounds are retained more strongly.
-
Experimental Protocol: Flash Chromatography on a Fluorinated Stationary Phase
-
Column Packing: Dry pack the column with a fluorinated silica gel.
-
Equilibration: Equilibrate the column with a non-polar mobile phase (e.g., hexane or heptane).
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity by introducing a more polar solvent (e.g., methyl-t-butyl ether or acetone).[7]
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to determine the purity.
Q2: I've heard that acid-base extraction is a good method for removing anilines. Is this applicable to 2,3,5,6-tetrafluoroaniline?
A2: The Nuances of Acid-Base Extraction for Weakly Basic Anilines
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[8][9] The principle relies on the differential solubility of the neutral compound in an organic solvent and its corresponding salt in an aqueous medium.[9]
However, the very low predicted pKa of 2,3,5,6-tetrafluoroaniline (-0.22) indicates it is an extremely weak base.[5] This means that a standard aqueous acid wash (e.g., 1M HCl) may not be sufficient to protonate the aniline and extract it into the aqueous phase.
Troubleshooting Acid-Base Extraction:
-
Acid Strength: To effectively protonate a very weak base, a stronger acid may be required. However, the use of concentrated strong acids can lead to product degradation. A careful evaluation of your product's stability is essential.
-
Multiple Extractions: Performing multiple extractions with a dilute acid solution can be more effective than a single extraction with a concentrated solution.[8]
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The less dense organic layer will be on top (for ether and ethyl acetate), while dichloromethane will form the bottom layer.
-
Drain the aqueous layer.
-
Repeat the extraction of the organic layer with fresh aqueous acid two more times.
-
Combine the aqueous extracts. This will contain the protonated 2,3,5,6-tetrafluoroaniline.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to isolate the purified product.
Decision Workflow for Purification
Caption: Decision tree for purification strategy.
Q3: My product is a solid. Can I use recrystallization to remove the unreacted 2,3,5,6-tetrafluoroaniline?
A3: Recrystallization as a Viable Purification Technique
Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[10][11] The principle is based on the differential solubility of the desired compound and the impurities in a solvent at different temperatures.[10][12]
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve your product sparingly at room temperature but have high solubility at its boiling point. The 2,3,5,6-tetrafluoroaniline should either be very soluble or very insoluble in the chosen solvent at all temperatures.
-
Seeding: If crystals are slow to form upon cooling, adding a seed crystal of the pure product can induce crystallization.
-
Slow Cooling: Allowing the solution to cool slowly is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
General Protocol for Recrystallization
-
Solvent Screening: In a small test tube, test the solubility of your crude product in various solvents to find a suitable one.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Recrystallization
Caption: Step-by-step recrystallization process.
References
-
Aniline, 2,3,5,6-tetrafluoro- - ChemBK. (2024). Retrieved from [Link]
-
2,3,4,6-Tetrafluoroaniline | C6H3F4N | CID 123048 - PubChem. (n.d.). Retrieved from [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
- EP0193671A1 - Separation of aniline and p-fluoroaniline - Google Patents. (n.d.).
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (n.d.). Retrieved from [Link]
-
Column Chromatography - YouTube. (2020). Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved from [Link]
- US4145364A - Preparation of fluorinated anilines - Google Patents. (n.d.).
-
Chemical Properties of 2,3,5,6-Tetrafluoroaniline (CAS 700-17-4) - Cheméo. (n.d.). Retrieved from [Link]
-
Exp 6 - Extraction. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
How can I remove color from my reaction product? - Biotage. (2023). Retrieved from [Link]
-
pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022). Retrieved from [Link]
Sources
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- 4. 2,3,4,6-Tetrafluoroaniline | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mt.com [mt.com]
Technical Support Center: Column Chromatography of N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the technical support guide for the purification of N-(2,3,5,6-tetrafluorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique molecule. The presence of a polar amide group, an aromatic ring, and multiple electron-withdrawing fluorine atoms presents specific challenges in column chromatography that require careful consideration of stationary phase, mobile phase, and overall technique. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your purification workflow.
Section 1: Pre-Chromatography & Method Development FAQs
This section addresses crucial questions to consider before you pack your column. Proper method development, primarily through Thin Layer Chromatography (TLC), is the foundation of a successful separation.
Q1: How do I select the appropriate stationary phase for this compound?
A: Your default choice for normal-phase chromatography should be standard silica gel (SiO₂) .[1] It is a versatile and cost-effective stationary phase. However, you must be aware of its inherent acidity due to surface silanol groups (Si-OH). These acidic sites can lead to strong, undesirable interactions with the lone pair electrons on the nitrogen and oxygen of your amide group, potentially causing significant peak tailing.[2]
If you observe significant tailing or yield loss during initial TLC trials, consider these alternatives:
-
Neutral Alumina (Al₂O₃): This can be a better choice for moderately polar compounds that are sensitive to acid.[3] It often reduces the streaking seen with amines and amides on silica.
-
Fluorinated Phases: For highly fluorinated molecules like this, a specialty fluorinated stationary phase (e.g., a PFP - pentafluorophenyl phase) can offer unique selectivity.[4][5] These phases separate compounds based on hydrophobic character and fluorine content, providing an alternative separation mechanism if standard phases fail.[4]
-
Reversed-Phase Silica (C18): If normal-phase proves challenging, reversed-phase chromatography is a powerful alternative. Here, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6][7] This is particularly useful if your compound has sufficient hydrophobicity.
Q2: What is the best practice for developing a mobile phase system using TLC?
A: The goal of TLC is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound.[8] This Rƒ value typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.
A standard approach is to start with a binary system of a non-polar and a moderately polar solvent.[9]
-
Starting System: A common and effective starting point is Hexane/Ethyl Acetate.
-
Procedure: Begin by running a TLC plate in 100% hexane. Your polar compound will likely not move from the baseline. Gradually increase the proportion of the more polar solvent (ethyl acetate) in increments (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc) until you achieve the target Rƒ.
-
Alternative Systems: If the Hexane/EtOAc system does not provide good separation between your product and impurities, consider a Dichloromethane (DCM)/Methanol system, which is well-suited for more polar compounds.[9][10]
Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?
A: Streaking on a TLC plate is a red flag that you will experience poor separation (severe band broadening) on your column. The primary causes are:
-
Sample Overloading: You have spotted too much material on the plate.[11][12] Try diluting your sample and spotting again.
-
Strong Analyte-Stationary Phase Interaction: This is highly likely with this compound on silica. The polar amide and highly electronegative fluorines can interact strongly with the acidic silanol groups.[13]
-
Compound Instability: The compound may be degrading on the acidic silica surface.[14]
Solutions to Try:
-
Add a Mobile Phase Modifier: Incorporating a small amount (0.1–1.0%) of an acid or base into your eluent can dramatically improve peak shape.[11] For an amide, which has basic character, adding a competing base like triethylamine (TEA) or ammonia can neutralize the most active silanol sites on the silica, preventing strong binding and reducing tailing.[2][11] Conversely, adding a little acetic or formic acid can also sometimes help, though this is more common for acidic compounds. Always test modifiers on TLC first.
-
Change the Solvent System: Sometimes the choice of solvent itself can cause issues. If you see streaking in EtOAc/Hexane, try DCM/Methanol.
-
Change the Stationary Phase: If modifiers don't solve the problem, the interaction is too strong. Switch to a less acidic stationary phase like neutral alumina or consider a reversed-phase approach.[3]
Q4: My crude product is not soluble in the mobile phase I developed. How do I load it onto the column?
A: This is a common problem, especially when using non-polar eluents like Hexane/EtOAc. Attempting to dissolve the sample in a strong solvent (like pure DCM or acetone) and loading it directly will ruin the separation. The correct technique is dry loading .[15]
Protocol: Dry Loading a Sample
-
Dissolve your crude sample completely in a suitable, low-boiling point solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.
-
Add a portion of dry silica gel to this solution (typically 5-10 times the mass of your crude sample).
-
Gently swirl the flask to create a slurry, ensuring the silica is fully wetted.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel impregnated with your sample.
-
Carefully layer this powder on top of your packed column (which has a thin layer of sand on top of the main silica bed).
-
Gently add another thin layer of sand on top of the sample-impregnated silica to prevent disturbance when adding the mobile phase.[15]
-
Proceed with elution as normal.
Section 2: Troubleshooting Guide for Common Column Issues
This section provides solutions to problems you may encounter while the column is running.
| Problem | Probable Causes | Solutions & Explanations |
| Compound Will Not Elute | 1. Mobile phase is not polar enough. 2. Strong, irreversible adsorption to the stationary phase.[13] 3. Compound decomposition on the column.[8] | 1. Implement a Gradient: Gradually increase the polarity of your mobile phase. For example, start with 90:10 Hexane:EtOAc and slowly increase to 80:20, 70:30, and so on. 2. Flush the Column: If a gradient doesn't work, try flushing with a much stronger solvent system (e.g., 95:5 DCM:Methanol or even pure ethyl acetate) to recover your material.[16] 3. Check for Stability: Before running a large-scale column, test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. A 2D TLC is a more rigorous method for this check.[14] |
| Poor Separation / Co-elution | 1. Mobile phase is too polar. 2. Column was overloaded with too much sample. 3. Poor column packing (channeling).[17] 4. Sample band was too wide during loading.[15] | 1. Reduce Polarity: Rerun the column using a less polar mobile phase, as determined by your TLC analysis. 2. Reduce Load: The amount of silica should be at least 30-50 times the mass of the crude sample for good separation. 3. Repack Carefully: Ensure the silica is packed as a uniform, homogenous bed. Avoid air bubbles and cracks by packing it as a slurry and never letting the column run dry.[18] 4. Concentrate the Sample: When wet loading, dissolve the sample in the absolute minimum volume of solvent possible. For dry loading, this is less of an issue. |
| Significant Peak Tailing / Streaking | 1. Strong acid-base interactions between the amide and acidic silanol groups on the silica surface.[2] 2. Sample is too concentrated in the fractions being collected. | 1. Use a Modifier: As discussed in the TLC section, add 0.1-1% triethylamine (TEA) to your mobile phase to block the acidic sites on the silica.[2] 2. Switch Stationary Phase: If modifiers are ineffective, the interaction is too strong. Use neutral alumina or a reversed-phase (C18) column.[3] |
| Unexpected New Spots in Fractions | 1. Compound is degrading on the acidic silica gel.[8][14] The tetrafluorophenyl group is strongly electron-withdrawing, which can make the amide bond more susceptible to hydrolysis. | 1. Confirm Instability: Use the 2D TLC method described above to confirm decomposition.[14] 2. Change Conditions: If unstable, immediately switch to a less harsh method. Use a neutral stationary phase (alumina), deactivate your silica gel, or pursue a non-chromatographic method like recrystallization if possible.[19] |
Section 3: Experimental Workflow & Protocols
Workflow for Method Development and Execution
Caption: Workflow from TLC optimization to column execution.
Standard Protocol for Silica Gel Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample mass.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin (0.5 cm) layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, continuing to add the slurry until the desired column height is reached. Crucially, never let the top of the silica bed go dry from this point forward. [18]
-
Add another thin layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum possible volume of the mobile phase (or a slightly more polar solvent if necessary for solubility). Using a pipette, carefully apply the solution to the top of the silica bed, allowing it to absorb fully.
-
Dry Loading: Follow the protocol described in Section 1, Q4.
-
-
Elution and Fraction Collection:
-
Once the sample is loaded, carefully fill the space above the silica bed with your mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate (e.g., ~1 drop per second). For flash chromatography, gentle pressure from a pump or inert gas can be used to speed up the process.
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
If using a gradient, start with the least polar solvent mixture and systematically increase the proportion of the more polar solvent after a set number of fractions.
-
-
Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain your purified compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 4: Data Tables & Visualization
Troubleshooting Decision Tree: Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Table 1: Properties of Common Normal-Phase Solvents
| Solvent | Polarity Index | Eluting Strength (ε° on Silica) | Typical Use |
| Hexane | 0.1 | 0.01 | Non-polar base solvent.[10] |
| Dichloromethane (DCM) | 3.1 | 0.42 | Moderately polar, good for dissolving many organics.[10] |
| Ethyl Acetate (EtOAc) | 4.4 | 0.58 | Common moderately polar solvent, mixed with hexane.[10] |
| Methanol (MeOH) | 5.1 | 0.95 | Highly polar solvent, used for eluting very polar compounds.[7] |
References
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
-
Various Authors. (2018). What is the best way to deal with a polar compound's purity with HPLC? Quora. Retrieved from [Link]
-
Tanabe, K., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide. Retrieved from [Link]
- Olson, L. K., et al. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Various Authors. (2008). Halogenated Molecule Sticking to Column. Chromatography Forum. Retrieved from [Link]
-
Various Authors. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Britannica. Stationary phase | Chromatography. Retrieved from [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
ChemBAM. TLC troubleshooting. Retrieved from [Link]
-
Various Authors. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Retrieved from [Link]
-
American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112. Retrieved from [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Various Authors. (2022). troubleshooting column chromatography. Reddit. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
- 1. Stationary phase | Chromatography | Britannica [britannica.com]
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- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mastering TLC Analysis of N-(2,3,5,6-tetrafluorophenyl)acetamide Reactions
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring reactions with this highly fluorinated aromatic amide. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the TLC analysis of this compound reactions, providing explanations and actionable solutions.
Problem 1: Streaking or Elongated Spots
Streaking is a common issue where the sample runs up the plate as a continuous line rather than a distinct spot, making Rf calculation impossible and indicating a problem with the separation.[1][2][3]
Possible Causes & Solutions:
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3] The stationary phase becomes saturated, leading to a continuous "bleeding" effect as the solvent moves up the plate.
-
Solution: Dilute your sample solution and re-spot a smaller amount on the plate. A good starting concentration is typically 1% (1 mg in 1 mL of a volatile solvent).[3]
-
-
Inappropriate Solvent System: If the solvent is too polar for the compound, it will move everything up the plate too quickly, resulting in streaking.[4] Conversely, a solvent that is not polar enough may cause the compound to remain at the baseline and streak.
-
Acidic or Basic Nature of the Compound: The amide group in this compound can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[3][7]
Problem 2: No Visible Spots on the TLC Plate
After developing and visualizing the TLC plate, you may find that no spots are visible.
Possible Causes & Solutions:
-
Sample Too Dilute: The concentration of your compound may be too low to be detected.[1][2]
-
Compound is Not UV-Active: this compound, being an aromatic compound, is expected to be UV-active. However, if you are looking for a reaction product that has lost its aromaticity, it may not be visible under a UV lamp.[8][9]
-
Solvent Level Too High in Developing Chamber: If the solvent level in the chamber is above the spotting line on your TLC plate, the sample will dissolve into the solvent pool instead of traveling up the plate.[2][5]
Problem 3: Rf Values are Too High or Too Low
The retention factor (Rf) is a critical parameter in TLC, and values that are too high (close to 1) or too low (close to 0) indicate poor separation.[12][13] An ideal Rf value is typically between 0.3 and 0.7.[14]
Possible Causes & Solutions:
-
Incorrect Solvent Polarity: The polarity of the mobile phase is the primary factor influencing Rf values.[15][16][17]
-
Rf Too High (Spots near the solvent front): Your eluent is too polar.[1][14] Decrease the proportion of the polar solvent in your mixture or choose a less polar solvent system.[1]
-
Rf Too Low (Spots near the baseline): Your eluent is not polar enough.[1][14] Increase the proportion of the polar solvent or select a more polar one.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound reactions?
A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A 1:1 ratio is often a reasonable starting point.[5][6] You can then adjust the ratio to achieve optimal separation. For more polar products or byproducts, a system like dichloromethane/methanol may be necessary.[1]
Q2: How can I visualize the spots of this compound and its reaction products?
Due to the aromatic ring, this compound should be readily visible under a short-wave UV lamp (254 nm) as a dark spot on a fluorescent background.[8][9][10] However, for reaction products that may not be UV-active or to confirm the presence of other components, using a chemical stain is recommended. A p-anisaldehyde stain is a versatile option, and an iodine chamber can also be effective.[8][10][11]
Q3: How do I calculate the Retention Factor (Rf) and what does it tell me?
The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][18][19] It is calculated using the following formula:
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front) [5]
The Rf value is a measure of a compound's polarity in a given solvent system. Less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger affinity for the polar stationary phase and have lower Rf values.[12][17][18]
Q4: My reactant and product have very similar Rf values. How can I improve their separation?
If your reactant and product have similar polarities, they may have very close Rf values. To improve separation, you can:
-
Try a different solvent system: Sometimes a complete change in the solvent system (e.g., from a hexane/ethyl acetate system to a toluene-based system) can provide better separation.[1][4]
-
Use a co-spot: Spot the starting material and the reaction mixture in the same lane on the TLC plate. If the reaction is complete, you should see a single spot. If the reaction is incomplete, you will see two distinct spots.[1][20]
-
Consider 2D TLC: Run the TLC in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. This can help to separate compounds with very similar polarities.[20]
Experimental Protocols
Protocol 1: Preparation and Development of a TLC Plate
-
Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel surface.[2]
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a capillary tube, apply a small spot of the solution to the starting line. The spot should be no more than 1-2 mm in diameter.[5] For comparison, spot the starting material and co-spot the starting material with the reaction mixture in separate lanes.
-
Developing Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the starting line on your TLC plate.[2] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor.
-
Development: Carefully place the TLC plate in the chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[18]
-
Marking the Solvent Front: Immediately after removing the plate from the chamber, mark the solvent front with a pencil.[12][18]
Protocol 2: Visualization and Analysis
-
UV Visualization: View the dried TLC plate under a short-wave UV lamp. Circle any visible spots with a pencil.[9]
-
Chemical Staining (if necessary):
-
Rf Calculation: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rf value for each spot.[18][19]
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Reaction Type | Starting Material Polarity | Expected Product Polarity | Recommended Starting Solvent System |
| Acylation/Alkylation | Moderate | Moderate to High | Hexane:Ethyl Acetate (2:1 to 1:2) |
| Hydrolysis of Amide | Moderate | High (Carboxylic Acid) | Dichloromethane:Methanol (9:1) |
| Suzuki Coupling | Moderate | Low to Moderate | Toluene:Ethyl Acetate (4:1) |
Table 2: Hypothetical Rf Values for a Hydrolysis Reaction
| Compound | Solvent System | Expected Rf Value |
| This compound | Dichloromethane:Methanol (9:1) | ~0.6 |
| 2,3,5,6-tetrafluoroaniline | Dichloromethane:Methanol (9:1) | ~0.7 |
| Acetic Acid | Dichloromethane:Methanol (9:1) | ~0.1 |
Visualizations
Caption: A troubleshooting workflow for common TLC analysis issues.
Caption: A step-by-step workflow for performing a TLC experiment.
References
- SiliCycle. (2021, December 8).
- Bitesize Bio. (2025, June 3).
- Chemistry Online @ UTSC.
- Chemistry LibreTexts. (2022, August 23).
- University of Rochester, Department of Chemistry.
- Organic Chemistry at CU Boulder.
- Chemistry LibreTexts. (2020, April 17). 6.
- Pediaa.Com. (2018, April 18).
- BYJU'S.
- Study.com. How does increasing the polarity of the solvent system affect the results of a TLC?.
- Elmhurst University.
- University of Illinois Springfield. 5.
- University of Wisconsin-Madison.
- Millersville University.
- Organomation.
- SiliCycle. (2021, August 16).
- Benchchem.
- ChemBAM. TLC troubleshooting.
- University of California, Irvine.
- Chemistry LibreTexts. (2025, August 21). 5.
- Chemistry LibreTexts. (2022, April 7). 2.
- SiliCycle.
Sources
- 1. silicycle.com [silicycle.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. chembam.com [chembam.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. pediaa.com [pediaa.com]
- 20. Chromatography [chem.rochester.edu]
"N-(2,3,5,6-tetrafluorophenyl)acetamide solubility problems in reactions"
Welcome to the technical support center for N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with this highly fluorinated aromatic compound. Here, we will address common solubility problems and provide troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid. Due to the presence of the highly fluorinated phenyl ring, it exhibits significant hydrophobicity. Its solubility is generally limited in non-polar hydrocarbon solvents. It shows moderate to good solubility in many polar aprotic solvents, and this solubility can often be significantly increased with heating.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent at room temperature. What should I do?
A2: This is a common observation. Many reactions involving this compound require heating to achieve complete dissolution and facilitate the reaction. It is recommended to gradually increase the temperature of your reaction mixture while monitoring for any signs of degradation. If the compound still does not dissolve, you may need to consider a different solvent or a co-solvent system.
Q3: Can impurities in my this compound sample affect its solubility?
A3: Absolutely. Impurities from the synthesis of this compound, such as unreacted starting materials or byproducts, can significantly impact its solubility profile. If you suspect impurities are present, it is advisable to purify the compound, for example by recrystallization, before use.
Q4: Are there any safety precautions I should be aware of when heating solvents to dissolve this compound?
A4: Yes. Always use a well-ventilated fume hood, especially when working with volatile organic solvents. Ensure that your heating apparatus is properly set up and monitored to prevent overheating and potential fire hazards. Always consult the Safety Data Sheet (SDS) for the specific solvents you are using to be aware of their flash points and other safety information.
Troubleshooting Guide: Solubility Issues in Reactions
This section provides a systematic approach to troubleshooting and resolving solubility problems encountered during reactions involving this compound.
Issue 1: Poor or Incomplete Dissolution of Reactant
Potential Cause: The chosen solvent has low solvating power for the highly fluorinated acetamide at the reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Detailed Protocols:
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. A suggested list of solvents to screen is provided in the table below.
-
Observation at Room Temperature: Vigorously stir or sonicate each vial at room temperature for a few minutes. Observe and record the degree of dissolution.
-
Heating: For solvents in which the compound is not fully soluble at room temperature, gradually heat the vials in a controlled manner (e.g., in a heated water bath or on a hot plate with stirring). Increase the temperature in increments (e.g., 10 °C) and observe for complete dissolution. Note the temperature at which dissolution occurs.
-
Analysis: Based on your observations, select the solvent that provides the best solubility at a suitable temperature for your reaction.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | Likely to be good, especially with heating. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to good, may require heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate, may require heating. |
| Alcohols | Methanol, Ethanol | Lower solubility, but can be useful as a co-solvent. |
| Aromatic | Toluene, Xylene | Likely poor at room temperature, may improve with significant heating. |
| Non-polar | Hexane, Heptane | Very poor. |
Protocol 2: Utilizing a Co-Solvent System
A co-solvent system can be effective when a single solvent does not provide the desired solubility and reaction compatibility.
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF or THF).
-
Addition of Second Solvent: To this solution, slowly add the primary reaction solvent (which may be a poorer solvent for the acetamide but is required for the reaction chemistry) while stirring vigorously.
-
Observe for Precipitation: If the compound begins to precipitate, add a small amount more of the "good" solvent until the solution becomes clear again.
-
Heating: It may be necessary to heat the co-solvent mixture to maintain homogeneity throughout the reaction.
Issue 2: Product Precipitation During Reaction
Potential Cause: The product of the reaction has lower solubility in the reaction solvent than the starting material, this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product precipitation.
Recommendations:
-
In-situ Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you distinguish between the precipitation of unreacted starting material and the desired product.
-
Solvent Modification: If product precipitation is problematic for the reaction, a different solvent system that can solubilize both the reactants and the product may be necessary. Refer to the solvent screening protocol.
-
Process Advantage: In some cases, product precipitation can be advantageous as it can drive the reaction to completion (Le Chatelier's principle) and may simplify the purification process.
Issue 3: Difficulty in Product Purification due to Residual High-Boiling Point Solvents
Potential Cause: The use of high-boiling point solvents like DMF or DMSO for solubility can make product isolation challenging.
Troubleshooting Strategies:
-
Aqueous Work-up: If your product is not water-soluble, pouring the reaction mixture into water can precipitate the product, leaving the high-boiling point solvent in the aqueous phase. The product can then be collected by filtration.
-
Extraction: If the product is soluble in a lower-boiling point organic solvent that is immiscible with water (e.g., ethyl acetate, DCM), an extractive work-up can be performed. The product is extracted into the organic layer, which is then washed multiple times with water or brine to remove the high-boiling point solvent.
-
Recrystallization: This is a powerful technique for purifying the final product and removing residual solvent. A systematic approach to choosing a recrystallization solvent is crucial.
Protocol 3: Recrystallization Solvent Screening
-
Small-Scale Testing: In separate test tubes, add a small amount of your crude product.
-
Solvent Addition: Add a few drops of a single solvent to each test tube.
-
Heating and Dissolution: Heat the test tubes with stirring. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. A suitable solvent will result in the formation of crystals.
-
Solvent Pairs: If a single solvent is not ideal, a solvent pair can be used. Dissolve the crude product in a minimal amount of a hot "good" solvent, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Asad, M., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry, 11(9), 1129. [Link]
-
American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Fluorination. [Link]
Technical Support Center: Synthesis and Work-up of N-(2,3,5,6-tetrafluorophenyl)acetamide
Welcome to the technical support resource for the synthesis of N-(2,3,5,6-tetrafluorophenyl)acetamide. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. We will delve into the nuances of this specific N-acylation, moving beyond a simple protocol to address the common challenges and troubleshooting steps that ensure a successful and reproducible outcome.
Overview & Key Scientific Challenges
The synthesis of this compound is a standard N-acylation reaction. However, the substrate, 2,3,5,6-tetrafluoroaniline, presents a significant challenge due to the strong electron-withdrawing effects of the four fluorine atoms. These substituents dramatically reduce the electron density on the aromatic ring and, critically, on the nitrogen atom of the amine group. This diminished electron density renders the amine a poor nucleophile, making the acylation reaction sluggish and often low-yielding compared to reactions with electron-rich anilines.[1][2][3]
Successfully synthesizing the target compound requires careful selection of reagents and conditions to overcome this inherent low reactivity. This guide provides a robust protocol and a comprehensive troubleshooting framework to navigate these challenges.
Recommended Synthetic Protocol
This protocol employs acetyl chloride, a highly reactive acylating agent, to effectively acetylate the weakly nucleophilic 2,3,5,6-tetrafluoroaniline. Pyridine is used as a base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.
Reagent and Materials Table
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| 2,3,5,6-Tetrafluoroaniline | 165.08 | 1.0 | 5.00 g (30.3 mmol) | Limiting reagent. |
| Acetyl Chloride | 78.50 | 1.2 | 2.85 g (2.58 mL) | Use fresh, handle in a fume hood. |
| Pyridine (Anhydrous) | 79.10 | 1.5 | 3.60 g (3.68 mL) | Scavenges HCl, acts as a catalyst. |
| Dichloromethane (DCM, Anhydrous) | 84.93 | - | 100 mL | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | - | - | ~50 mL | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL | For aqueous work-up. |
| Brine (Saturated NaCl) | - | - | ~50 mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,3,5,6-tetrafluoroaniline (1.0 eq, 5.00 g) and anhydrous dichloromethane (100 mL).
-
Addition of Base: Add anhydrous pyridine (1.5 eq, 3.68 mL) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Dissolve acetyl chloride (1.2 eq, 2.58 mL) in a small amount of anhydrous DCM (~10 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Quenching & Work-up:
-
Cool the reaction mixture back to 0 °C and slowly add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Remove the aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine and any unreacted aniline.
-
Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any excess acetic acid.
-
Wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (see Section 5 for details).
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.
Caption: General workflow for the synthesis and purification of the target acetamide.
Troubleshooting Guide (Question & Answer Format)
Problem 1: Low or No Product Yield
-
Q: I have a very low yield, or the reaction did not proceed at all. What is the most likely cause?
-
A: The primary cause of low yield is the inherently low nucleophilicity of 2,3,5,6-tetrafluoroaniline.[1][3] If you used a less reactive acylating agent like acetic anhydride, it might not be electrophilic enough to drive the reaction efficiently.[4]
-
Solution: Ensure you are using a highly reactive acylating agent like acetyl chloride as recommended in the protocol. Verify that your reagents, especially the acetyl chloride and anhydrous solvents, are fresh and dry. Water contamination will rapidly hydrolyze the acetyl chloride, rendering it inactive.
-
-
Q: I used acetyl chloride, but my yield is still poor. What else can I check?
-
A: Several factors could still be at play:
-
Inadequate Base: The base (pyridine) is crucial for scavenging the HCl generated. If the HCl is not neutralized, it will protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction. Ensure you use at least a stoichiometric amount of a suitable base.
-
Reaction Temperature: While the initial addition is done at 0 °C to control the exothermic reaction, allowing the mixture to stir at room temperature is necessary for the reaction to proceed to completion. For particularly stubborn reactions, gentle heating (e.g., to 40 °C) can be attempted, but this should be monitored carefully by TLC to check for decomposition.
-
Catalyst: While pyridine has some catalytic activity, adding a small amount (0.05 - 0.1 eq) of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate.[5]
-
-
Problem 2: Presence of Starting Materials in Crude Product
-
Q: My crude product NMR shows significant unreacted tetrafluoroaniline. How can I improve the conversion and/or remove it?
-
A: To improve conversion, you can increase the equivalents of acetyl chloride slightly (e.g., to 1.3-1.5 eq) and extend the reaction time. However, the most effective way to remove unreacted aniline during work-up is through an acid wash. The wash with 1 M HCl protonates the basic aniline, making it water-soluble and pulling it into the aqueous layer.[6] Ensure your acid washes are thorough; performing three washes instead of two may be beneficial.
-
Problem 3: Difficulties During Aqueous Work-up
-
Q: I'm observing a persistent emulsion during the separatory funnel washes. How can I resolve this?
-
A: Emulsions are common when working with halogenated compounds. To break an emulsion, try the following:
-
Add Brine: Add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Centrifugation: If the emulsion is particularly stubborn and the scale allows, centrifuging the mixture is a highly effective method.
-
-
Purification Strategy: Recrystallization
Recrystallization is an excellent method for purifying the final product.
-
Q: What is a good solvent system for recrystallizing this compound?
-
A: A good starting point is a solvent pair system. Ethanol/water or isopropanol/water are often effective. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.
-
Procedure: Dissolve the crude product in a minimal amount of the hot alcohol. Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Q: My product is "oiling out" instead of crystallizing. What should I do?
-
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[7]
-
Solutions:
-
Add More Solvent: Re-heat the mixture and add more of the primary solvent (the one the compound is more soluble in) to reduce the saturation, then attempt to cool again more slowly.
-
Induce Crystallization: Scratch the inside of the flask at the solvent-air interface with a glass rod or add a "seed crystal" of the pure compound to provide a nucleation site.[7]
-
Change Solvents: If the problem persists, try a different solvent system, perhaps a non-polar/polar combination like hexanes/ethyl acetate.
-
-
Advanced Troubleshooting Logic Diagram
This decision tree can guide you through a logical process to diagnose and solve common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is 2,3,5,6-tetrafluoroaniline such a poor nucleophile?
-
A1: The four fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect. This pulls electron density away from the aromatic ring and the nitrogen atom, reducing the availability of the nitrogen's lone pair of electrons to attack an electrophile. This makes the amine significantly less basic and less nucleophilic than aniline itself.[2][3]
-
-
Q2: Can I use a different base instead of pyridine?
-
A2: Yes, a non-nucleophilic tertiary amine like triethylamine (TEA) is a common alternative for scavenging HCl.[5] However, pyridine is often slightly preferred in these cases as it can also function as a nucleophilic catalyst, similar to DMAP, albeit a much weaker one.
-
-
Q3: How can I best monitor the reaction by TLC?
-
A3: Use a non-polar eluent system, such as 4:1 Hexanes:Ethyl Acetate. The starting aniline is more polar than the final acetamide product. Therefore, on a silica gel TLC plate, the product spot (higher Rf) will appear above the starting material spot (lower Rf). The reaction is complete when the aniline spot is no longer visible.
-
References
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic.
- Lal, S., & Snape, T. J. (2014). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Advances.
- Bengtsson, M., et al. (2015).
- BenchChem. (2025).
- Evans, P. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- BenchChem. (2025). Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)
- Boger, D. L., et al. (2009). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH Public Access.
- BenchChem. (2025). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- Katagi, T. (1989). Hydrolysis of N-Phenyl-3,4,5,6-tetrahydrophthalimide. Journal of Pesticide Science.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of N-(2,3,5,6-tetrafluorophenyl)acetamide and N-phenylacetamide
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of modern organic chemistry and drug discovery, the nuanced interplay of molecular structure and reactivity is a cornerstone of innovation. This guide provides a detailed comparative analysis of N-(2,3,5,6-tetrafluorophenyl)acetamide and its non-fluorinated analog, N-phenylacetamide. By examining the electronic and steric effects imparted by the tetrafluorinated phenyl ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the divergent reactivity profiles of these two compounds. This document will delve into their synthesis, susceptibility to hydrolysis, and behavior in electrophilic aromatic substitution reactions, supported by experimental data and mechanistic insights.
Introduction: The Impact of Fluorination on Aromatic Systems
N-phenylacetamide, also known as acetanilide, is a well-characterized aromatic amide that has served as a foundational molecule in the study of aromatic chemistry.[1] Its reactivity is dictated by the interplay between the electron-donating acetamido group and the phenyl ring. In contrast, this compound represents a significant structural perturbation, wherein four hydrogen atoms on the phenyl ring are replaced by highly electronegative fluorine atoms. This substitution dramatically alters the electronic landscape of the molecule, with profound consequences for its chemical behavior.[2]
The introduction of multiple fluorine atoms onto a phenyl ring imparts strong electron-withdrawing effects through induction.[3] This electronic pull has significant ramifications for both the amide functionality and the aromatic ring, influencing properties such as acidity, susceptibility to nucleophilic and electrophilic attack, and the stability of reaction intermediates.
Synthesis of N-phenylacetamide and this compound
The synthesis of both compounds typically involves the acylation of the corresponding aniline derivative.
Synthesis of N-phenylacetamide
N-phenylacetamide is readily synthesized by the acetylation of aniline using acetylating agents such as acetic anhydride or acetyl chloride.[1]
Experimental Protocol: Synthesis of N-phenylacetamide
-
In a round-bottom flask, dissolve aniline in a suitable solvent like glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
After the addition is complete, heat the reaction mixture under reflux for a short period to ensure complete reaction.
-
Pour the cooled reaction mixture into cold water to precipitate the N-phenylacetamide product.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-phenylacetamide.
Synthesis of this compound
The synthesis of this compound follows a similar principle, starting from 2,3,5,6-tetrafluoroaniline.
Experimental Protocol: Synthesis of this compound
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluoroaniline in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography.
-
Wash the reaction mixture with a dilute aqueous acid solution, followed by a dilute aqueous base solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Comparative Reactivity: A Tale of Two Rings
The stark contrast in the electronic nature of the phenyl and tetrafluorophenyl rings leads to significant differences in the reactivity of the two acetamides.
Acidity of the N-H Proton
The electron-withdrawing fluorine atoms in this compound increase the acidity of the N-H proton compared to N-phenylacetamide. The inductive effect of the tetrafluorophenyl group pulls electron density away from the nitrogen atom, stabilizing the resulting amide anion after deprotonation. This is reflected in their respective pKa values. While the pKa of N-phenylacetamide is approximately 21 in DMSO, the pKa of its tetrafluorinated counterpart is expected to be significantly lower, indicating greater acidity.
Hydrolysis of the Amide Bond
The rate of amide hydrolysis is highly dependent on the electronic environment of the carbonyl group.
-
N-phenylacetamide: The amide bond in N-phenylacetamide can be hydrolyzed under both acidic and basic conditions to yield aniline and acetic acid.[4] The phenyl group is relatively electron-neutral in this context.
-
This compound: The strong electron-withdrawing nature of the tetrafluorophenyl group is expected to make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. However, studies on related tetrafluorophenyl (TFP) esters have shown them to be more stable to hydrolysis under basic conditions compared to other activated esters like N-hydroxysuccinimide (NHS) esters. This suggests that while the carbonyl carbon is more electrophilic, the stability of the tetrafluorophenoxide leaving group also plays a crucial role. Direct comparative kinetic studies on the hydrolysis of these two specific amides would be necessary to definitively quantify this difference.
Electrophilic Aromatic Substitution
The reactivity of the aromatic ring towards electrophiles is dramatically different between the two compounds.
-
N-phenylacetamide: The acetamido group (-NHCOCH₃) is an activating and ortho, para-directing group for electrophilic aromatic substitution.[5] The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, increasing its electron density and making it more nucleophilic. For example, the nitration of N-phenylacetamide with a mixture of nitric and sulfuric acid readily yields a mixture of o- and p-nitroacetanilide.[6]
Experimental Protocol: Nitration of N-phenylacetamide [6]
-
Dissolve N-phenylacetamide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry. The product is a mixture of ortho and para isomers.
-
This compound: The tetrafluorophenyl ring is severely deactivated towards electrophilic aromatic substitution. The four fluorine atoms strongly withdraw electron density from the ring, making it highly electron-deficient and therefore a poor nucleophile.[7] Attempting electrophilic aromatic substitution reactions, such as nitration, on this compound would require harsh reaction conditions, and the yields would be expected to be very low, if the reaction proceeds at all. The strong deactivating effect of the four fluorine atoms would likely make the remaining C-H position on the ring highly unreactive towards electrophiles.
Spectroscopic and Physical Properties
The structural differences between the two molecules are clearly reflected in their physical and spectroscopic properties.
| Property | N-phenylacetamide | This compound |
| Molecular Formula | C₈H₉NO | C₈H₅F₄NO |
| Molecular Weight | 135.16 g/mol [8] | 207.12 g/mol [2] |
| Melting Point | 113-115 °C | Data not readily available |
| Appearance | White crystalline solid | Data not readily available |
| ¹H NMR (CDCl₃, δ) | ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H), ~2.2 (s, 3H) | Aromatic proton signal expected to be a multiplet due to H-F coupling; Acetyl protons as a singlet. |
| ¹³C NMR (CDCl₃, δ) | ~168 (C=O), ~138 (C-N), ~129, ~124, ~120 (aromatic C-H), ~24 (CH₃) | Aromatic carbons will show complex splitting patterns due to C-F coupling. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) | Similar characteristic amide bands expected, with C-F stretching bands in the 1300-1000 cm⁻¹ region. |
Logical and Workflow Diagrams
Conclusion
The substitution of four hydrogen atoms with fluorine on the phenyl ring of N-phenylacetamide results in a molecule, this compound, with a dramatically altered reactivity profile. The powerful electron-withdrawing nature of the tetrafluorophenyl group enhances the acidity of the amide proton while deactivating the aromatic ring to a great extent towards electrophilic attack. The effect on amide hydrolysis is more nuanced, with the increased electrophilicity of the carbonyl carbon potentially offset by the stability of the resulting anion.
For researchers in drug development, these differences are of paramount importance. The increased acidity and potential for altered metabolic stability of the fluorinated analog could be leveraged in prodrug design or to fine-tune the pharmacokinetic properties of a lead compound. Conversely, the inertness of the tetrafluorophenyl ring to electrophilic modification presents both a challenge and an opportunity for synthetic chemists, requiring alternative strategies for functionalization while offering a stable scaffold. This guide serves as a foundational resource for understanding and predicting the chemical behavior of these and related fluorinated aromatic compounds.
References
-
Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link][7]
-
Hammett equation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
This compound. PubChem. (n.d.). Retrieved January 12, 2026, from [Link][2][9]
-
Acetamide, N-phenyl-. NIST Chemistry WebBook. (n.d.). Retrieved January 12, 2026, from [Link][8]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.[6][10]
-
Electrophilic Aromatic Substitution. (2021). In LibreTexts. Retrieved January 12, 2026, from [Link][5]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021). In LibreTexts. Retrieved January 12, 2026, from [Link][11]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2020). Arabian Journal of Chemistry, 13(1), 2353-2361.[1]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.[3]
-
A survey of Hammett substituent constants and resonance and field parameters. (1991). Chemical Reviews, 91(2), 165-195.[12]
-
Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (2019). Symmetry, 11(10), 1234.[13]
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (2020).
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- 11. Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro- (CAS 14719-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 13. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Acetanilides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug-like properties. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated acetanilides, a common structural motif in pharmacologically active compounds. By examining experimental data, detailing synthetic and analytical protocols, and visualizing key concepts, this document serves as a comprehensive resource for understanding the profound impact of fluorination.
The Influence of Fluorine on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into the acetanilide scaffold dramatically alters its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.[1] These changes are not merely incremental; they can be leveraged to fine-tune a molecule for enhanced therapeutic potential.
Lipophilicity, Solubility, and Melting Point
A molecule's lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] While it is a common misconception that fluorination invariably increases lipophilicity, the reality is more nuanced and depends on the molecular context.[4] In the case of acetanilides, the position of the fluorine atom on the phenyl ring has a distinct effect on these properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP | Water Solubility |
| Acetanilide | C₈H₉NO | 135.17 | 113-115[5] | 1.16[6] | Slightly soluble[7] |
| 2-Fluoroacetanilide | C₈H₈FNO | 153.15 | 77-79[8] | 1.857 (for 2-Fluoro-N-phenylacetamide)[9] | - |
| 3-Fluoroacetanilide | C₈H₈FNO | 153.15 | 82-84[10] | - | Insoluble[10] |
| 4-Fluoroacetanilide | C₈H₈FNO | 153.15 | 153-155[11] | - | Practically insoluble[11] |
Note: LogP and solubility data for all isomers were not available in a single comparative source. The provided LogP for 2-fluoro-N-phenylacetamide is for a closely related isomer and is included for illustrative purposes.
The para-substituted 4-fluoroacetanilide exhibits a significantly higher melting point, which can be attributed to greater molecular symmetry allowing for more efficient crystal packing.[12]
Metabolic Stability
A major driver for the use of fluorine in drug design is the enhancement of metabolic stability.[1][13] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.[13] This can lead to a longer half-life and improved bioavailability of the drug candidate.
Comparative Spectroscopic Analysis
The presence of fluorine introduces unique signatures in various spectroscopic analyses, which are invaluable for structural elucidation and characterization.
Infrared (IR) Spectroscopy
The IR spectrum of acetanilide is characterized by distinct peaks corresponding to its functional groups.[15] The introduction of a fluorine atom on the phenyl ring causes subtle but measurable shifts in the vibrational frequencies of these groups, particularly the N-H and C=O stretching frequencies of the amide group.
| Functional Group | Vibrational Mode | Acetanilide (cm⁻¹) | 2'-Chloroacetanilide (cm⁻¹) | 3'-Chloroacetanilide (cm⁻¹) | 4'-Chloroacetanilide (cm⁻¹) |
| N-H | Stretch | ~3294 | ~3260 | ~3285 | ~3298 |
| C=O (Amide I) | Stretch | ~1660 | ~1670 | ~1665 | ~1668 |
| N-H (Amide II) | Bend | ~1550 | ~1530 | ~1545 | ~1540 |
| Aromatic C=C | Stretch | ~1600, ~1485 | ~1590, ~1480 | ~1595, ~1480 | ~1590, ~1485 |
Note: Data for chloro-substituted acetanilides is presented here as a proxy to illustrate the expected shifts upon halogenation.[16] The electron-withdrawing nature of the halogen influences the bond strengths and, consequently, the vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organofluorine compounds.[17] The presence of the spin-1/2 nucleus, ¹⁹F, which has 100% natural abundance and a high gyromagnetic ratio, provides an additional, highly sensitive NMR handle.[18]
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, with a wide spectral dispersion that often allows for the clear resolution of signals from different fluorine atoms within a molecule.[17] For fluoroacetanilides, the ¹⁹F chemical shift will vary depending on the position of the fluorine on the aromatic ring.
¹H and ¹³C NMR: The strong electronegativity of fluorine influences the chemical shifts of nearby protons and carbons. Furthermore, the presence of ¹⁹F leads to through-bond J-coupling with neighboring ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that are invaluable for structural assignment.[19]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Acetanilide | CH₃: 2.1; ortho-H: 7.4; meta-H: 7.2; para-H: 7.0; NH: ~8.75 | - | - |
| 4-Fluoroacetanilide | - | - | δ = –116.7 (ArF) |
| (E)-N-benzylidene-4-fluoroaniline oxide | - | - | δ = –110.4 |
Note: A comprehensive, directly comparable dataset for all isomers was not found. The provided data is illustrative.[14]
Biological Activity: A Comparative Overview
Acetanilide and its derivatives have been explored for a range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[13][20][21] The introduction of fluorine can significantly modulate these activities.
-
Antimicrobial Activity: Studies have shown that halogenated acetanilides can exhibit significant antimicrobial activity.[22] The electron-withdrawing nature of fluorine can enhance the acidity of the N-H bond, which is believed to be a key factor in their mechanism of action.[22] Some fluorinated salicylanilides have demonstrated potent activity against multidrug-resistant bacteria.[23]
-
Analgesic and Anti-inflammatory Activity: Acetanilide itself was one of the first synthetic analgesics.[20] The anti-inflammatory and analgesic properties of its derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes. Fluorination can influence the binding affinity of these compounds to the active site of COX enzymes, potentially leading to enhanced potency.[20][24]
-
Cytotoxicity and Anticancer Activity: Fluorinated compounds are prevalent in oncology drug discovery.[16] The introduction of fluorine can enhance the cytotoxic potential of a molecule against cancer cell lines. For example, some fluorinated 7-azaindenoisoquinolines have shown potent cytotoxic and topoisomerase I inhibitory activities.[16] However, the cytotoxicity of fluorinated compounds is highly structure-dependent and requires careful evaluation.[12][25][26]
Experimental Protocols
Synthesis of Acetanilide (Non-Fluorinated)
This protocol describes the acetylation of aniline using acetic anhydride.
Materials:
-
Aniline (2 mL)
-
Concentrated Hydrochloric Acid (2 mL)
-
Acetic Anhydride (3 mL)
-
Sodium Acetate (3 g)
-
Water (70 mL)
-
Decolorizing Charcoal (optional)
-
100 mL Erlenmeyer flask
-
Water bath
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, add 60 mL of water and then carefully add 2 mL of concentrated hydrochloric acid with mixing.
-
In a fume hood, add 2 mL of aniline to the flask and swirl to mix. If the solution is colored, add a small amount of decolorizing charcoal, swirl for one minute, and filter.[20]
-
In a separate container, dissolve 3 g of sodium acetate in 10 mL of water.
-
Warm the aniline hydrochloride solution to 50°C on a water bath and add 3 mL of acetic anhydride.[20]
-
Swirl to dissolve and then quickly add the aqueous sodium acetate solution.
-
Swirl the flask and place it in an ice bath for 20 minutes to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.[20]
-
Dry the product between filter papers.
Synthesis of Acetanilide
Caption: Synthesis of Acetanilide from Aniline.
Synthesis of 4-Fluoroacetanilide (Fluorinated)
This protocol describes a one-pot synthesis of 2-bromo-4-fluoroacetanilide, which proceeds through the in-situ formation of 4-fluoroacetanilide.
Materials:
-
p-Fluoroaniline
-
Acetic Anhydride
-
Bromine
-
Palladium catalyst (e.g., Pd/C)
-
Chlorobenzene (solvent)
-
Sodium formate or sodium oxalate solution
-
Reaction kettle with stirrer, heating, and dropping funnel
Procedure:
-
To a reaction kettle, add chlorobenzene, p-fluoroaniline, and a palladium catalyst. Stir to create a uniform mixture.
-
Heat the mixture to 50°C.
-
Concurrently, add acetic anhydride and vaporized bromine dropwise to the reaction mixture. Control the addition rate to maintain the desired molar ratio.[25]
-
After the addition is complete, raise the temperature to 70°C and maintain for approximately 4 hours, or until the p-fluoroaniline is completely consumed (monitored by a suitable analytical technique like TLC or GC).[25]
-
Filter the hot reaction mixture to remove the palladium catalyst.
-
To the filtrate, add a sodium formate or sodium oxalate aqueous solution to decolorize and induce crystallization.
-
Collect the crystalline product by solid-liquid separation (e.g., filtration).
Synthesis of 2-bromo-4-fluoroacetanilide
Caption: One-pot synthesis of 2-bromo-4-fluoroacetanilide.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general workflow for assessing the metabolic stability of a test compound.
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Solutions A and B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the appropriate buffer.
-
In a 96-well plate, add the liver microsome suspension and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[9]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t₁/₂) from the slope of the linear regression.
Metabolic Stability Assay Workflow
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic incorporation of fluorine into the acetanilide scaffold offers a powerful tool for medicinal chemists to modulate key drug-like properties. This guide has demonstrated that fluorination significantly impacts physicochemical characteristics such as melting point and lipophilicity, alters spectroscopic signatures, and can enhance metabolic stability and biological activity. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of these compounds. As the pursuit of novel therapeutics continues, a thorough understanding of the nuanced effects of fluorination, as exemplified by the comparison of fluorinated and non-fluorinated acetanilides, will remain a critical component of successful drug discovery and development.
References
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The Anticipated Biological Prowess of N-(2,3,5,6-tetrafluorophenyl)acetamide Derivatives: A Comparative Guide Based on Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced therapeutic potential is a perpetual endeavor. Within this landscape, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool to modulate their physicochemical and biological properties. This guide delves into the predicted biological activities of a largely unexplored class of compounds: N-(2,3,5,6-tetrafluorophenyl)acetamide derivatives. In the absence of direct, extensive experimental data on this specific family, this document serves as a comparative analysis, drawing upon established structure-activity relationships (SAR) of analogous fluorinated and non-fluorinated acetamide derivatives to forecast their potential as anticancer, antimicrobial, and anti-inflammatory agents.
The Fluorine Advantage: Enhancing Molecular Properties for Biological Efficacy
The introduction of fluorine atoms into a molecular structure can profoundly influence its metabolic stability, lipophilicity, binding affinity, and membrane permeability. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. It is this "fluorine advantage" that underpins the prediction of significant biological activity in the this compound scaffold.
Comparative Analysis of Biological Activities
This section will compare the known biological activities of various acetamide derivatives, with a focus on how the presence and position of fluorine atoms on the phenyl ring influence their efficacy. This comparative approach will allow us to extrapolate the potential activities of this compound derivatives.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the anticancer potential of phenylacetamide derivatives. The introduction of fluorine has been shown to be a key determinant of their cytotoxic efficacy.
For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated notable activity against prostate cancer cell lines. In one study, compounds with a nitro moiety on the N-phenyl ring exhibited higher cytotoxicity than those with a methoxy group, suggesting that electron-withdrawing groups enhance anticancer potential. Given that the tetrafluoro-substitution on the phenyl ring of our target compounds is strongly electron-withdrawing, it is reasonable to hypothesize that this compound derivatives will exhibit significant anticancer activity.
Table 1: Comparative Anticancer Activity of Fluorinated Phenylacetamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | |
| Imatinib (Reference Drug) | PC3 (Prostate) | 40 | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | |
| Imatinib (Reference Drug) | MCF-7 (Breast) | 98 | |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | [1] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | PC3, MCF7, SKNMC | Varies | [2] |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HepG2, Hep3B (Liver) | 1-10.8 | [3] |
The data suggests that fluorination, particularly in combination with other electron-withdrawing groups, is a favorable modification for enhancing anticancer activity. The highly fluorinated nature of the this compound core strongly suggests a high potential for potent cytotoxic effects against various cancer cell lines.
Antimicrobial Activity: Combating Microbial Resistance
The acetamide scaffold is a core structure in various antimicrobial agents.[4] Fluorine substitution has been shown to modulate the antimicrobial spectrum and potency of these compounds. While direct studies on the antimicrobial properties of this compound derivatives are lacking, related compounds have shown promising results.
For example, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues demonstrated antibacterial and antifungal activities comparable to standard drugs like chloramphenicol and fluconazole.[4] The introduction of a chlorine atom on the aromatic ring of these acetamides was found to enhance their biological activity.[4] This highlights the importance of halogenation in conferring antimicrobial properties. It is therefore plausible that the multiple fluorine atoms in this compound derivatives could lead to significant antimicrobial activity.
Anti-inflammatory and Antioxidant Potential
Several acetamide derivatives have been investigated for their anti-inflammatory and antioxidant activities.[5][6] One study reported the synthesis and evaluation of new acetamide derivatives for their ability to scavenge free radicals and inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages.[5][6] While this particular study did not focus on fluorinated derivatives, it establishes the potential of the acetamide scaffold in modulating inflammatory responses. The strong electron-withdrawing nature of the tetrafluorophenyl group could influence the electronic properties of the acetamide nitrogen, potentially impacting its interaction with inflammatory targets.
Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Derivatives
A general method for the synthesis of N-phenylacetamide derivatives involves the acylation of the corresponding aniline with an acetylating agent.
Step-by-Step Protocol:
-
Dissolve 2,3,5,6-tetrafluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., doxorubicin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a potential mechanism of action.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: A putative mechanism of anticancer action involving the inhibition of a key signaling kinase.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives remains to be established, a comprehensive analysis of structure-activity relationships of analogous compounds strongly suggests their potential as valuable scaffolds in drug discovery. The highly electron-withdrawing nature of the tetrafluorophenyl ring is predicted to confer potent anticancer and antimicrobial properties. Further empirical studies are warranted to validate these predictions and to explore the full therapeutic potential of this promising class of compounds. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting line of inquiry.
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The Strategic Advantage of Polychlorination: A Comparative Guide to the Structure-Activity Relationship of N-(tetrafluorophenyl)acetamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical properties and enhance its biological activity. Among the various fluorinated motifs, the tetrafluorophenyl group presents a unique combination of electronic and steric characteristics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(tetrafluorophenyl)acetamides, offering a comparative perspective against their less-fluorinated and non-fluorinated counterparts. By synthesizing available data and grounding our analysis in established medicinal chemistry principles, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Physicochemical Impact of Tetrafluorination
The introduction of multiple fluorine atoms onto a phenyl ring dramatically alters its electronic and lipophilic character. Understanding these changes is fundamental to interpreting the SAR of N-(tetrafluorophenyl)acetamides.
-
Electronic Effects: Fluorine is the most electronegative element, and its presence on a phenyl ring exerts a strong electron-withdrawing effect through induction. In a tetrafluorophenyl group, this effect is amplified, significantly lowering the pKa of the acetamide N-H proton and influencing the molecule's ability to participate in hydrogen bonding and other electronic interactions with biological targets.
-
Lipophilicity: While a single fluorine atom can increase lipophilicity, perfluorination often leads to a decrease in this property. This "hydrophobic collapse" can have profound implications for a drug's solubility, membrane permeability, and metabolic stability.
-
Metabolic Stability: The high strength of the C-F bond makes fluorinated compounds, particularly those with multiple fluorine atoms, more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to an extended half-life and improved pharmacokinetic profile.
-
Conformational Control: The steric bulk of multiple fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a more defined conformation. This pre-organization can be advantageous for binding to a specific protein target, leading to enhanced potency and selectivity.
Comparative Analysis of Biological Activity: The Fluorine Advantage
While direct, head-to-head comparative studies of mono-, di-, tri-, and tetrafluorophenylacetamides against a single target are not extensively available in the public domain, we can draw valuable insights from related studies on aryl acetamides. A notable example is the research on aryl acetamide triazolopyridazines as anti-cryptosporidial agents, which highlights the significant role of fluorine in enhancing potency.
One study found that while an unsubstituted phenyl acetamide derivative had poor potency (EC50 = 22 µM), the addition of a single fluorine atom at the 4-position resulted in an 18-fold increase in potency (EC50 = 1.2 µM)[1]. This trend of enhanced potency with increased fluorination is a recurring theme in medicinal chemistry. The electron-withdrawing nature of fluorine is often preferred over electron-donating groups, and this effect is amplified with multiple fluorine substitutions[1].
Table 1: Impact of Fluorine Substitution on the Potency of Aryl Acetamide Triazolopyridazines against Cryptosporidium [1]
| Compound | Substitution Pattern | EC50 (µM) | Fold Improvement vs. Unsubstituted |
| 11 | Unsubstituted Phenyl | 22 | 1 |
| 18 | 4-Fluoro | 1.2 | 18 |
| 61 | 4-Fluoro, 3-Methyl | 0.35 | 63 |
| 52 | 4-Fluoro, 3-Trifluoromethyl | 0.07 | 314 |
This data strongly suggests that the tetrafluorophenyl moiety, with its pronounced electron-withdrawing character, would likely confer significant potency to an acetamide scaffold.
Experimental Protocols
General Synthesis of N-(Tetrafluorophenyl)acetamides
The synthesis of N-(tetrafluorophenyl)acetamides can be readily achieved through standard amide coupling reactions. A general and efficient method involves the acylation of a tetrafluoroaniline with an appropriate acetylating agent.
Protocol: Synthesis of N-(2,3,5,6-Tetrafluorophenyl)acetamide
-
Reaction Setup: To a solution of 2,3,5,6-tetrafluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).
-
Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Caption: General workflow for the synthesis of N-(tetrafluorophenyl)acetamides.
Biological Evaluation: A Case Study in Enzyme Inhibition
To illustrate the comparative evaluation of N-(tetrafluorophenyl)acetamides, we will consider a hypothetical enzyme inhibition assay. The choice of assay will depend on the specific biological target of interest.
Protocol: In Vitro Enzyme Inhibition Assay
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., N-phenylacetamide, N-(4-fluorophenyl)acetamide, and this compound) in a suitable solvent such as DMSO.
-
Assay Setup: In a 96-well plate, add the enzyme, a suitable buffer, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate. Incubate the plate at a controlled temperature for a specific period.
-
Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Navigating Potential Liabilities: hERG Inhibition
A critical aspect of drug development is the early identification of potential safety liabilities. One common concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. Interestingly, studies on related aryl acetamides have shown that a reduction in the number of fluorine atoms did not significantly reduce hERG binding[1]. This suggests that the overall scaffold, rather than the degree of fluorination, may be the primary determinant of hERG liability in this chemical space. However, it remains a crucial parameter to assess for any new N-(tetrafluorophenyl)acetamide series.
Conclusion and Future Directions
The N-(tetrafluorophenyl)acetamide motif offers a compelling combination of properties for the medicinal chemist. The strong electron-withdrawing nature of the tetrafluorophenyl ring can significantly enhance biological potency, while the increased metabolic stability can lead to improved pharmacokinetic profiles. While direct comparative data is still emerging, the available evidence strongly supports the utility of this scaffold in drug discovery.
Future research should focus on systematic SAR studies that directly compare the effects of increasing fluorination on the phenyl ring of acetamides against a variety of biological targets. Such studies will provide a more granular understanding of the nuanced interplay between electronics, lipophilicity, and conformation, and will undoubtedly pave the way for the development of novel and effective therapeutics.
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A Researcher's Guide to Establishing and Validating an Analytical Standard for N-(2,3,5,6-tetrafluorophenyl)acetamide
In the landscape of drug discovery and materials science, the use of fluorinated intermediates like N-(2,3,5,6-tetrafluorophenyl)acetamide is increasingly common. These compounds serve as critical building blocks for complex molecules, where their purity directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. Unlike well-characterized active pharmaceutical ingredients (APIs), niche intermediates often lack commercially available, certified analytical standards. This guide provides a comprehensive, field-proven framework for researchers to synthesize, purify, and rigorously validate an in-house primary standard for this compound. We will compare orthogonal analytical techniques, providing the supporting data and rationale necessary to build a scientifically sound and defensible standard.
The Rationale for an In-House Standard: Causality and Control
When a certified reference material (CRM) from a pharmacopeia (e.g., USP, EP) or a national metrology institute (e.g., NIST) is unavailable, the responsibility falls upon the researcher to establish a well-characterized in-house standard. The primary goal is to create a benchmark of known purity and identity against which all subsequent batches of the material can be quantitatively measured. This is not merely a procedural step; it is the foundation of data integrity for any experiment utilizing this compound. Without a reliable standard, one cannot accurately determine the concentration of a solution, quantify reaction impurities, or ensure the stoichiometric consistency of a synthetic process.
Our approach is built on the principle of orthogonality . We will employ multiple analytical techniques that measure different physicochemical properties of the molecule. If all methods converge on a consistent purity value, it provides a high degree of confidence in the integrity of the in-house standard.
Synthesis and Purification: The Foundation of a High-Quality Standard
The first step is to obtain the highest possible purity this compound. A common synthetic route involves the acylation of 2,3,5,6-tetrafluoroaniline with an acetylating agent like acetyl chloride or acetic anhydride.
Experimental Protocol: Synthesis and Recrystallization
-
Reaction Setup: In a fume hood, dissolve 1.0 equivalent of 2,3,5,6-tetrafluoroaniline in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Acylation: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification (Recrystallization): The key to high purity is meticulous recrystallization. Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol/water or toluene). Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum at a temperature well below the melting point to remove residual solvents.
The diagram below illustrates the workflow for establishing the analytical standard.
Caption: Workflow for establishing an in-house analytical standard.
Orthogonal Characterization: A Comparative Approach to Purity Assignment
Once a highly pure, crystalline solid is obtained, a suite of analytical techniques must be employed to confirm its identity and assign a precise purity value.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are essential for confirming the molecular structure. The ¹H NMR should show a characteristic singlet for the methyl (CH₃) protons and a singlet for the amide (NH) proton. The ¹⁹F NMR will confirm the tetrafluorophenyl moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Purity Assessment: A Comparison of Methods
The core of the validation lies in comparing results from different quantitative techniques. The principle of mass balance is used, where purity is calculated as 100% minus the sum of all detected impurities.
HPLC with UV detection is the primary technique for assessing the purity and detecting organic, non-volatile impurities.
-
Why this method? It offers high resolution to separate structurally similar impurities from the main compound. The area percent normalization method provides a direct, quantitative measure of purity.
-
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is effective. For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Accurately weigh and dissolve the standard in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
GC-FID is the gold standard for quantifying volatile organic compounds, specifically residual solvents from the synthesis and purification steps.
-
Why this method? It is highly sensitive to volatile compounds that may not be detected by HPLC. Its response is proportional to the mass of carbon, making it semi-quantitative even for unknown solvents.
-
Experimental Protocol:
-
Column: A polar column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 40°C (hold 5 min), then ramp at 10°C/min to 240°C (hold 5 min).
-
Injector/Detector Temp: 250°C.
-
Sample Prep: Dissolve a known amount of the standard in a high-boiling point solvent like DMSO.
-
This technique is specific for determining the water content.
-
Why this method? Water is a common impurity that is not detected by HPLC-UV or GC-FID. Accurate water content is critical for calculating the final purity.
-
Protocol: Use a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.
TGA measures the change in mass as a function of temperature and is used to determine the content of non-volatile inorganic impurities (e.g., salts).
-
Why this method? It provides a measure of any material that does not volatilize or decompose upon heating, which would be missed by both HPLC and GC.
-
Protocol: Heat a sample of the standard from room temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere. The percentage of mass remaining at the end is the non-volatile impurity content.
Data Comparison and Purity Assignment
The final purity is assigned by consolidating the data from all orthogonal methods.
| Analytical Technique | Parameter Measured | Typical Result for a High-Purity Standard | Contribution to Purity Calculation |
| HPLC-UV | Organic Impurities | 99.90% | Main component purity by area % |
| GC-FID | Residual Solvents | Toluene: 0.05% (500 ppm) | Subtracts from 100% |
| Karl Fischer | Water Content | 0.08% | Subtracts from 100% |
| TGA | Non-Volatile Residue | < 0.01% (below detection limit) | Subtracts from 100% |
Purity Calculation (Mass Balance):
Purity (%) = (HPLC Area %) x (100% - % Water - % Residual Solvents - % Non-Volatiles) / 100%
Example Calculation: Purity (%) = (99.90) x (100 - 0.08 - 0.05 - 0.01) / 100 = 99.76%
This final value, 99.76%, is the assigned purity of the in-house analytical standard. This value is now used to prepare stock solutions of known concentration for all future quantitative work.
The logical flow of this multi-technique validation is depicted below.
Caption: Mass balance approach for purity assignment.
Conclusion: Establishing Trustworthiness in Measurement
This guide has outlined a comprehensive, multi-faceted approach to establishing a reliable in-house analytical standard for this compound. By eschewing reliance on a single technique and instead building a cohesive purity profile from orthogonal methods—HPLC for organic purity, GC for volatile solvents, Karl Fischer for water, and TGA for inorganic residue—we create a self-validating system. This rigorous characterization ensures that the standard is not just a vial of white powder, but a trustworthy benchmark for all subsequent quantitative analysis. For researchers in drug development and chemical synthesis, this level of analytical rigor is not optional; it is the bedrock of reproducible and reliable science.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Technical Guide for the Elaboration of Monographs.[Link]
A Comparative Guide to the HPLC Characterization of N-(2,3,5,6-tetrafluorophenyl)acetamide
This guide provides an in-depth technical comparison for the analytical characterization of N-(2,3,5,6-tetrafluorophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document details a robust High-Performance Liquid Chromatography (HPLC) method and objectively compares its performance against alternative techniques, supported by experimental principles and validation standards. Our narrative emphasizes the causality behind methodological choices to ensure scientific integrity and practical applicability.
Introduction: The Analytical Imperative
This compound is a fluorinated aromatic amide whose accurate characterization is critical, particularly when it serves as a pharmaceutical intermediate or is identified as a process-related impurity. The presence of a tetrafluorinated phenyl ring and an acetamide group imparts unique physicochemical properties that must be considered for developing a robust analytical method.[1] Ensuring the purity, stability, and quantitative assessment of such compounds is a cornerstone of quality control in pharmaceutical development, mandated by regulatory bodies like the FDA and guided by principles from the International Council for Harmonisation (ICH).[2][3]
This guide presents a validated, high-performance liquid chromatography (HPLC) method as the primary analytical approach. Furthermore, it provides a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC) to equip scientists with a comprehensive decision-making framework tailored to their specific analytical objectives, whether for routine quality control, high-throughput screening, or in-depth impurity profiling.
Physicochemical Profile and Method Selection Rationale
The molecular structure of this compound dictates the optimal analytical strategy. Its aromatic nature provides a strong chromophore, making it ideally suited for UV detection. The compound's moderate polarity, derived from the amide functional group balanced by the hydrophobic fluorinated ring, makes it a prime candidate for reverse-phase chromatography.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | PubChem[1] |
| Molecular Weight | 207.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
The selection of reverse-phase HPLC as the primary method is based on its versatility, robustness, and widespread availability in analytical laboratories. It provides excellent resolution for separating the main compound from potential starting materials, by-products, and degradants.[4]
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method ensures reliable and reproducible results, which are fundamental to the safety and efficacy of pharmaceutical products.[2][4] The following protocol is designed for specificity, precision, and accuracy.
Detailed Experimental Protocol
A. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. To prepare, add 1.0 mL of formic acid to 1000 mL of water and sonicate for 10 minutes to degas.[5]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a target concentration within the validated linear range of the method. Filter the final solution through a 0.45 µm syringe filter prior to injection.
B. Chromatographic Conditions The parameters below are optimized for effective separation and peak symmetry.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B (see Table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
C. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse of reverse-phase chromatography and is selected for its strong hydrophobic interactions with the analyte's phenyl ring. For challenging separations involving structurally similar halogenated isomers, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column could provide alternative selectivity through enhanced pi-pi interactions.[6]
-
Mobile Phase: A gradient elution is employed to ensure that both polar and non-polar impurities are eluted with good peak shape within a reasonable runtime.[3] Formic acid is used as a modifier to control the ionization of any acidic or basic functional groups and improve peak symmetry by minimizing interactions with residual silanols on the stationary phase.[5]
-
Detector: A UV detector set at 254 nm is chosen as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and specificity. A diode array detector (DAD) could be used to confirm peak purity and identify the optimal detection wavelength.
Method Validation: A Self-Validating System
To ensure trustworthiness, any HPLC method used in a regulated environment must be validated according to ICH guidelines.[7] This process provides documented evidence that the method is suitable for its intended purpose.[4][8]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interference at the analyte's retention time. | Demonstrates that the method can accurately measure the analyte without interference from diluents, excipients, or impurities.[8] |
| Linearity | Correlation Coefficient (R²) ≥ 0.995 | Confirms a direct proportional relationship between analyte concentration and detector response over a defined range.[7][8] |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 2.0% | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[8] |
| Robustness | No significant impact on results. | Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).[8] |
Visualization of the HPLC Workflow
Comparative Analysis with Alternative Methods
While HPLC is a powerful and versatile tool, alternative analytical techniques may offer advantages for specific applications.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a premier technique for the analysis of volatile and thermally stable compounds.[9] When coupled with a mass spectrometer, it provides unparalleled specificity and structural information.
-
Applicability: this compound must be thermally stable to be analyzed by GC without degradation. Its fluorine atoms make it highly sensitive to an Electron Capture Detector (ECD), though MS is preferred for definitive identification.
-
Advantages:
-
High Efficiency: Capillary GC columns offer superior separation efficiency compared to packed HPLC columns.
-
Definitive Identification: Mass spectrometry provides fragmentation patterns that act as a chemical fingerprint, enabling positive identification of the analyte and unknown impurities.[10]
-
-
Disadvantages:
-
Thermal Lability: Not suitable for compounds that degrade at the high temperatures of the injection port and column.
-
Non-Volatile Impurities: Cannot analyze non-volatile or highly polar impurities without derivatization.[11]
-
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes and instrumentation capable of handling very high backpressures.
-
Applicability: Any analysis performed by HPLC can theoretically be transferred to a UPLC system. The principles are identical to HPLC, but the performance is significantly enhanced.
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC, dramatically increasing sample throughput.[12]
-
Resolution & Sensitivity: The higher efficiency of UPLC columns leads to sharper, narrower peaks, which improves both resolution and sensitivity.[12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making it a greener and more cost-effective technology.
-
-
Disadvantages:
-
Higher Cost: UPLC systems represent a greater capital investment than standard HPLC instruments.
-
Matrix Sensitivity: The system is more prone to clogging from particulates, requiring more stringent sample filtration.
-
Performance Comparison Summary
| Feature | HPLC | GC-MS | UPLC |
| Principle | Liquid-Solid Partitioning | Gas-Solid Partitioning | Liquid-Solid Partitioning |
| Resolution | Good to Excellent | Excellent to Superior | Superior |
| Analysis Time | Moderate (15-30 min) | Moderate (15-40 min) | Very Fast (1-5 min) |
| Sensitivity | Good | Excellent (especially with MS) | Excellent to Superior |
| Analyte Suitability | Wide range of polarities, non-volatile | Volatile, thermally stable | Same as HPLC |
| Identification Power | Based on Retention Time | High (Mass Spectrum) | Based on Retention Time |
| Solvent/Gas Usage | High | Low (Carrier Gas) | Very Low |
| Instrument Cost | Moderate | High | High |
Guide to Method Selection
Choosing the appropriate analytical technique depends on the specific goals of the analysis. The following decision tree provides a logical framework for selecting the most suitable method.
Conclusion
For the comprehensive characterization of this compound, reverse-phase HPLC stands out as a highly robust, versatile, and accessible primary method. It provides the accuracy and precision required for routine quality control and quantitative analysis in a regulated pharmaceutical environment.
However, for specific applications, alternative methods offer distinct advantages. UPLC is the undisputed choice for high-throughput environments where speed and reduced solvent consumption are paramount. For definitive impurity identification and structural elucidation, the molecular specificity of GC-MS is invaluable, provided the analyte demonstrates sufficient thermal stability. The ultimate selection should be a strategic decision, aligning the technological capabilities of the method with the analytical problem at hand.
References
- Altabrisa Group. (2025, September 24).
- Pharmaguideline. (2024, December 11).
- SynThink Research Chemicals.
- HPLC Method Development and Valid
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- PubChem. This compound.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
- NIH.
- ACS Publications. (2023, May 18). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings.
- PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- Analytical Chemistry: The Role of Trifluoroacetamides in Detection. (2025, October 19).
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
- ResearchGate. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) | Request PDF.
- Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. (2025, July 19).
- Chromatography Forum. (2015, May 7).
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
- Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025, August 15).
- UPLC-MS/MS for high-throughput analysis of arom
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
Sources
- 1. This compound | C8H5F4NO | CID 11458412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pub.h-brs.de [pub.h-brs.de]
- 10. biolmolchem.com [biolmolchem.com]
- 11. nbinno.com [nbinno.com]
- 12. coresta.org [coresta.org]
A Senior Application Scientist's Guide to the Analysis of N-(2,3,5,6-tetrafluorophenyl)acetamide: A GC-MS Focus with Comparative Methodologies
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for N-(2,3,5,6-tetrafluorophenyl)acetamide
This compound, a fluorinated aromatic amide, represents a class of compounds with growing interest in pharmaceutical and materials science. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable building block in organic synthesis. As with any specialty chemical, particularly those destined for regulated industries, robust and reliable analytical methods for its identification and quantification are paramount. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a scientifically grounded, hypothetical method as a starting point for development. Furthermore, we will objectively compare the performance of GC-MS with alternative techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing the necessary experimental context to empower researchers in selecting the optimal analytical strategy for their specific needs.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to successful method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO | |
| Molecular Weight | 207.12 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 1766-14-9 |
This data is crucial for calculating concentrations and for the interpretation of mass spectra.
Deep Dive: GC-MS Analysis of this compound
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The fluorination of the phenyl ring in this compound enhances its volatility, making it a suitable candidate for GC-MS analysis.
The Rationale Behind the Method
The proposed GC-MS method is designed to provide high selectivity and sensitivity. The choice of a mid-polarity column is intended to offer good chromatographic resolution for the analyte and potential impurities. Electron Ionization (EI) is selected for its robustness and the generation of reproducible fragmentation patterns, which are invaluable for structural confirmation and library matching.
Hypothetical GC-MS Protocol
This protocol is a starting point for method development and will require optimization and validation for specific applications.
1. Sample Preparation:
-
Objective: To dissolve the analyte in a suitable volatile solvent and remove any particulate matter.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for GC analysis. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides excellent sensitivity and spectral integrity. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A (5%-phenyl)-methylpolysiloxane phase offering good selectivity for a wide range of compounds, including halogenated aromatics. |
| Injector | Split/Splitless | Allows for flexibility in handling different sample concentrations. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for higher concentrations, while splitless is preferred for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm i.d. column. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting point to ensure good separation of the analyte from solvent and potential impurities. This will require optimization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature for EI. |
| Quadrupole Temp. | 150 °C | A standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces characteristic and reproducible fragment ions. |
| Electron Energy | 70 eV | The standard electron energy for EI, which allows for comparison with commercial mass spectral libraries. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and identification. SIM is used for quantitative analysis to enhance sensitivity and selectivity. |
| SIM Ions (Hypothetical) | m/z 207 (Molecular Ion), 165, 145 | The molecular ion is the primary choice for quantification. Other significant fragments should be determined from the full scan spectrum and used as qualifiers. |
Data Analysis and Interpretation
-
Qualitative Analysis: The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a certified reference standard. The fragmentation pattern in the EI mass spectrum is a key identifier.
-
Quantitative Analysis: Quantification is typically performed using an external or internal standard method. A calibration curve is constructed by plotting the peak area of the analyte against its concentration.
Method Validation (Core Parameters)
A self-validating system is crucial for trustworthy results. The developed method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: GC-MS vs. Alternative Techniques
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis.
| Feature | GC-MS | LC-MS/MS | HPLC-UV |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by tandem mass spectrometry detection. | Separation of compounds in the liquid phase followed by ultraviolet absorbance detection. |
| Analyte Suitability | Volatile and thermally stable compounds. This compound is suitable. | Wide range of compounds, including non-volatile and thermally labile ones. | Compounds with a UV chromophore. This compound has a UV-active phenyl ring. |
| Sample Preparation | Often requires extraction into a volatile solvent. Derivatization may be needed for non-volatile compounds. | Can often analyze samples with minimal preparation (dilute-and-shoot). | Similar to LC-MS/MS, often requires filtration and dilution. |
| Sensitivity | High, especially in SIM mode. | Very high, often considered the most sensitive technique for many applications. | Moderate, generally less sensitive than mass spectrometry-based methods. |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Very high, due to the specificity of precursor-to-product ion transitions (MRM). | Lower, relies on chromatographic separation and UV absorbance, which can be prone to interferences. |
| Cost (Instrument) | Moderate | High | Low to Moderate |
| Cost (Operational) | Lower (uses gases) | Higher (requires high-purity solvents) | Moderate (requires HPLC-grade solvents) |
| Confirmation of Identity | High confidence through mass spectral library matching. | High confidence through parent/daughter ion fragmentation patterns. | Limited, based on retention time matching with a standard. |
When to Choose an Alternative?
-
LC-MS/MS: This would be the method of choice for analyzing this compound in complex biological matrices (e.g., plasma, urine) where high sensitivity and selectivity are required to overcome matrix effects. It is also suitable for analyzing potential non-volatile metabolites or degradation products.[1]
-
HPLC-UV: For routine quality control of the bulk substance or in simple formulations where high sensitivity is not the primary concern, HPLC-UV offers a cost-effective and robust solution. The presence of the aromatic ring in the analyte makes it amenable to UV detection.[2]
Experimental Protocols for Alternative Techniques
Hypothetical LC-MS/MS Protocol
1. Sample Preparation:
-
For Bulk Material: Dissolve in a suitable solvent (e.g., acetonitrile/water) and filter.
-
For Biological Matrices: Employ protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for sample cleanup.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A hypothetical transition could be based on the protonated molecule [M+H]⁺. |
Hypothetical HPLC-UV Protocol
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent and filter.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) or acid modifier (e.g., formic acid). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Detection Wavelength | To be determined by acquiring a UV spectrum of the analyte (likely in the range of 220-280 nm). |
| Injection Volume | 10-20 µL |
Visualizing the Workflow
GC-MS Analysis Workflow
Caption: High-level workflow for the GC-MS analysis of this compound.
Comparative Decision Tree
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The analysis of this compound can be effectively achieved through several analytical techniques. GC-MS stands out as a robust and reliable method for the identification and quantification of the pure substance and for its analysis in simple matrices, owing to the analyte's volatility and thermal stability. The high selectivity afforded by mass spectrometric detection provides a high degree of confidence in the results.
For applications demanding higher sensitivity, especially in complex sample matrices such as biological fluids, LC-MS/MS is the superior choice. Its ability to handle non-volatile compounds also makes it indispensable for metabolite or degradation product studies. For routine quality control where cost and simplicity are key drivers, HPLC-UV presents a viable and economical alternative.
Ultimately, the selection of the most appropriate analytical technique requires a careful consideration of the specific analytical goals, sample matrix, required sensitivity, and available resources. This guide provides the foundational knowledge and practical starting points to empower researchers to make informed decisions and develop robust, reliable, and self-validating analytical methods for this compound.
References
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(A): UV-HPLC chromatograms (288 nm) of reference fluorinated compounds (S)-37, (S). ResearchGate. Available at: [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available at: [Link]
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Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
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A Comparative Guide to Validating the Purity of N-(2,3,5,6-tetrafluorophenyl)acetamide
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful experimental results. N-(2,3,5,6-tetrafluorophenyl)acetamide, a fluorinated aromatic amide, is a valuable building block in medicinal chemistry and materials science. Its utility, however, is directly proportional to its purity. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of this compound, offering supporting data and field-proven insights to ensure the integrity of your research.
The Imperative of Purity in Fluorinated Compounds
Fluorine-containing molecules are of significant interest in pharmaceutical development due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] However, the synthesis of such compounds can often lead to a range of impurities, including starting materials, byproducts, and isomers, which can confound experimental outcomes. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust purity validation.
A Multi-Modal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system of orthogonal methods is the most trustworthy approach. This guide will focus on a combination of chromatographic and spectroscopic techniques, each providing unique and complementary information.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of purity determination for non-volatile and thermally labile compounds like N-aryl acetamides.[3][4] Reversed-phase HPLC, with its polar mobile phase and non-polar stationary phase, is particularly well-suited for separating the target compound from potential impurities based on differences in hydrophobicity.[5][6]
Causality of Experimental Choices: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. The UV detection wavelength is chosen based on the chromophore of the phenylacetamide structure to maximize sensitivity.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities that may be present from the synthesis process, GC-MS is an invaluable tool.[7] It provides not only separation based on boiling point and polarity but also structural information from the mass fragmentation patterns, aiding in the definitive identification of unknown impurities.
Causality of Experimental Choices: A non-polar capillary column (e.g., HP-5MS) is chosen for its general applicability in separating a wide range of organic compounds. The temperature program is designed to ensure the elution of both volatile starting materials and the less volatile target compound. Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the tetrafluorinated nature of the target molecule, ¹⁹F NMR spectroscopy is an exceptionally powerful and specific technique for purity assessment.[1][2][8] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide high sensitivity.[1] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for the clear identification and quantification of fluorine-containing impurities.[9] Quantitative ¹⁹F NMR (qNMR) can be employed for a highly accurate purity assay without the need for a specific reference standard for each impurity.[10]
Causality of Experimental Choices: An internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte signals is crucial for accurate quantification. The use of an inverse-gated decoupling pulse sequence minimizes the Nuclear Overhauser Effect (NOE), ensuring accurate integration of the signals. A sufficient relaxation delay is essential for complete magnetization recovery, which is critical for accurate quantification.
Experimental Protocol: Quantitative ¹⁹F NMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a distinct ¹⁹F signal (e.g., trifluorotoluene).
-
Pulse Sequence: Inverse-gated decoupling.
-
Relaxation Delay (d1): 30 seconds (or 5 times the longest T₁ of the signals of interest).
-
Data Processing: Manual phasing and baseline correction are critical for accurate integration.
Melting Point Analysis
A simple yet effective indicator of purity is the melting point. A pure crystalline solid will have a sharp melting point range, while impurities will typically cause a depression and broadening of the melting range. The reported melting point for this compound is 136°C.[11]
Causality of Experimental Choices: A slow heating rate near the expected melting point is crucial for an accurate determination. The observation of the initial and final melting points provides the melting range.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure:
-
Rapidly heat the sample to approximately 10°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
-
Comparative Purity Analysis: this compound and Alternatives
To provide a practical context for purity validation, the following table compares the typical purity of this compound with that of commercially available, structurally related alternatives. The potential impurities listed are based on common synthetic routes.
| Compound | Typical Purity (by HPLC/GC) | Potential Impurities |
| This compound | >98% | 2,3,5,6-tetrafluoroaniline, acetic anhydride/acetyl chloride, di-acetylated product |
| N-(pentafluorophenyl)acetamide | >99% | Pentafluoroaniline, residual acetylating agent |
| N-(2,3,4,5-tetrafluorophenyl)acetamide | >97% | 2,3,4,5-tetrafluoroaniline, isomeric impurities |
| N-(4-fluorophenyl)acetamide | >95% | 4-fluoroaniline, other positional isomers |
Note: Purity levels can vary between suppliers and batches. It is imperative to obtain a certificate of analysis for any purchased compound.
Visualizing the Workflow
A systematic approach to purity validation is crucial. The following diagram illustrates the logical flow of the analytical workflow described in this guide.
Caption: Logical workflow for the comprehensive purity validation of this compound.
Conclusion: A Commitment to Scientific Integrity
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]
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A Comparative Guide to the Synthetic Routes of N-(2,3,5,6-tetrafluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of fluorinated organic compounds is of paramount importance. N-(2,3,5,6-tetrafluorophenyl)acetamide, a key intermediate in the development of various biologically active molecules and advanced materials, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to this compound
This compound is a fluorinated aromatic amide. The presence of the tetrafluorophenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry and materials science. The core of its synthesis lies in the N-acetylation of 2,3,5,6-tetrafluoroaniline. This seemingly straightforward transformation is nuanced by the electron-withdrawing nature of the fluorinated ring, which can affect the nucleophilicity of the amino group. This guide will explore three primary approaches to this synthesis: classical acetylation with acetic anhydride, acetylation with acetyl chloride, and emerging green synthetic methodologies.
Route 1: Classical Acetylation with Acetic Anhydride
The reaction of an amine with acetic anhydride is a cornerstone of organic synthesis for the formation of acetamides. This method can be performed with or without a catalyst, offering flexibility in reaction conditions.
Mechanism of Acetylation with Acetic Anhydride
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,3,5,6-tetrafluoroaniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a proton transfer to a base to yield the final this compound.
Caption: General mechanism of N-acetylation with acetic anhydride.
Experimental Protocols
Protocol 1a: Catalyst-Free Acetylation
This method relies on the inherent reactivity of the amine and the acetylating agent, often requiring elevated temperatures.
-
Procedure: To a solution of 2,3,5,6-tetrafluoroaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene), acetic anhydride (1.2 eq) is added. The mixture is heated to reflux for a specified period. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Causality: The use of an excess of acetic anhydride drives the reaction to completion. Heating is necessary to overcome the activation energy, especially given the reduced nucleophilicity of the fluorinated aniline.
Protocol 1b: Base-Catalyzed Acetylation
The addition of a weak base can accelerate the reaction by deprotonating the intermediate.
-
Procedure: 2,3,5,6-tetrafluoroaniline (1.0 eq) is dissolved in water with the aid of hydrochloric acid. Acetic anhydride (1.2 eq) is added, followed by the immediate addition of a solution of sodium acetate (1.5 eq) in water. The product precipitates and is collected by filtration.[1]
-
Causality: Sodium acetate acts as a base to neutralize the acetic acid byproduct, shifting the equilibrium towards the product. It also deprotonates the ammonium salt of the aniline, regenerating the free amine for reaction.
Protocol 1c: Lewis Acid-Catalyzed Acetylation
Lewis acids can enhance the electrophilicity of the acetylating agent.
-
Procedure: To a mixture of 2,3,5,6-tetrafluoroaniline (1.0 eq) and acetic anhydride (1.2 eq), a catalytic amount of yttrium triflate (Y(OTf)₃, 0.05 eq) is added under solvent-free conditions. The reaction is stirred at room temperature.[2][3][4]
-
Causality: Yttrium triflate coordinates to the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly basic aniline.
Data Summary
| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 1a | None | Glacial Acetic Acid | Reflux | 2-4 h | Moderate |
| 1b | Sodium Acetate | Water | Room Temp | 0.5-1 h | Good |
| 1c | Y(OTf)₃ | Solvent-free | Room Temp | < 15 min | Excellent |
Route 2: Acetylation with Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride, allowing for faster reactions, often at lower temperatures. However, its use generates hydrogen chloride (HCl), which must be neutralized.
Mechanism of Acetylation with Acetyl Chloride
The mechanism is similar to that with acetic anhydride, involving nucleophilic acyl substitution. The key difference is the better leaving group ability of the chloride ion compared to the acetate ion.
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A Senior Application Scientist's Comparative Guide to N-(2,3,5,6-tetrafluorophenyl)acetamide and Other Halogenated Anilides
Introduction: The Strategic Role of Halogenation in Anilide Scaffolds
In the landscape of modern drug discovery and materials science, the anilide scaffold is a cornerstone pharmacophore and structural motif. Its versatility is profoundly enhanced by the strategic incorporation of halogen atoms. Halogenation is not merely an act of substitution; it is a precision tool used to modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] The presence of halogens can dramatically influence a compound's interaction with biological targets, making the choice of halogen—and its position on the aromatic ring—a critical decision in lead optimization.[3][4][5]
This guide provides an in-depth comparison of N-(2,3,5,6-tetrafluorophenyl)acetamide against other halogenated anilides, such as their chlorinated and brominated counterparts. We will dissect the nuanced effects of fluorine versus other halogens, offering field-proven insights and validated experimental protocols to guide researchers in their selection and application of these vital chemical entities.
Focus Molecule: this compound
This compound stands out due to its dense fluorination pattern on the phenyl ring. This specific substitution imparts a unique electronic and conformational profile. The strong carbon-fluorine bonds and the high electronegativity of fluorine atoms significantly alter the molecule's properties compared to non-halogenated or less-fluorinated analogs.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1766-14-9 | [6] |
| Molecular Formula | C₈H₅F₄NO | [6] |
| Molecular Weight | 207.12 g/mol | [6] |
| Canonical SMILES | CC(=O)NC1=C(C(=CC(=C1F)F)F)F | [6] |
Comparative Analysis: Fluorine vs. Other Halogens in the Anilide Framework
The choice between fluorine, chlorine, and bromine is a pivotal decision in molecular design. Each halogen offers a distinct profile of steric, electronic, and metabolic properties that can be leveraged to achieve a desired therapeutic or material outcome.
Structure-Activity Relationship (SAR) Insights
Relating a molecule's biological activity to its structure is the essence of SAR analysis.[7] For halogenated anilides, the key differentiators are electronegativity, size, bond strength, and the capacity for halogen bonding.
-
Electronic Effects: Fluorine is the most electronegative element, leading to strong inductive electron withdrawal. This can significantly lower the pKa of nearby protons and alter the charge distribution of the aromatic ring. In contrast, chlorine and bromine are more polarizable, which can lead to stronger van der Waals and dipole-dipole interactions.[4][5]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer biological half-life, a desirable trait in drug candidates. The C-Cl (~81 kcal/mol) and C-Br (~68 kcal/mol) bonds are progressively weaker and more susceptible to metabolic degradation.
-
Lipophilicity and Solubility: Halogenation almost invariably increases a molecule's lipophilicity (logP). While fluorine has a smaller impact on lipophilicity on a per-atom basis compared to chlorine or bromine, the cumulative effect of multiple fluorine atoms, as in our focus molecule, can lead to a substantial increase in lipophilicity.
-
Steric and Conformational Influence: The atomic radius increases from fluorine (1.47 Å) to chlorine (1.75 Å) to bromine (1.85 Å).[4] The smaller size of fluorine allows it to act as a bioisostere for a hydrogen atom with minimal steric penalty, whereas chlorine is a closer steric match for a methyl group.[4] This size difference critically influences how a ligand fits into a protein's binding pocket.
Caption: Key property differences of halogens on an anilide scaffold.
Comparative Data Summary
The following table provides a comparative overview of this compound against representative chlorinated and non-halogenated anilides. Data for some analogs are estimated based on established physicochemical principles.
Table 2: Comparative Physicochemical Data of Selected Anilides
| Compound | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | Hydrogen Bond Donor/Acceptor |
| N-phenylacetamide (Acetanilide) | 135.17 | 1.2 | 1 / 1 |
| N-(4-chlorophenyl)acetamide | 169.60 | 1.9 | 1 / 1 |
| N-(4-bromophenyl)acetamide | 214.06 | 2.2 | 1 / 1 |
| This compound | 207.12 | 1.6[6] | 1 / 2[6] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints.
Protocol 1: General Synthesis of Halogenated Anilides via Acylation
This protocol describes a robust and widely applicable method for synthesizing halogenated anilides. The use of ultrasound is a modern adaptation that can significantly reduce reaction times and improve yields.[8]
Causality: The choice of an acyl chloride provides a highly reactive electrophile for the acylation of the weakly basic halogenated aniline. A mild base is used to neutralize the HCl byproduct, driving the reaction to completion. Sonication provides the activation energy needed for the reaction, often avoiding the need for high temperatures that could lead to side products.[8]
Caption: General workflow for the synthesis of halogenated anilides.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the selected halogenated aniline (1.0 eq) in an appropriate solvent like acetonitrile (MeCN).
-
Reaction Initiation: Add the corresponding acyl chloride (1.1 eq) and a catalytic amount of a Lewis acid or metal powder if required (e.g., aluminum powder).[8]
-
Sonication: Place the flask in an ultrasonic bath operating at a constant frequency (e.g., 35 kHz) and maintain the temperature at 25°C.[8]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove any solids. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer successively with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude anilide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Octanol-Water Partition Coefficient (logP)
LogP is a critical measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[9]
Causality: This method directly measures the partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase (water) at equilibrium. Pre-saturating the solvents ensures that the final volumes are not altered by mutual dissolution during the experiment. Determining the concentration in both phases provides a robust, self-validating measurement.
Step-by-Step Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation. Use a buffer (e.g., PBS, pH 7.4) for the aqueous phase to mimic physiological conditions.
-
Sample Preparation: Prepare a stock solution of the test anilide in the phase in which it is more soluble at a known concentration.
-
Partitioning: In a glass vial, combine a precise volume of the stock solution with an equal volume of the other pre-saturated phase.
-
Equilibration: Seal the vial and agitate it gently at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the anilide in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
logP = log₁₀(P)
-
Conclusion and Future Outlook
This compound represents a highly valuable, albeit specific, member of the halogenated anilide family. Its tetrafluorination pattern confers exceptional metabolic stability and unique electronic properties. However, this comes with potentially high lipophilicity and different intermolecular interaction patterns compared to its chlorinated or brominated cousins.
The choice of halogen is not a one-size-fits-all solution.
-
Fluorine is often the halogen of choice when blocking metabolic hotspots and fine-tuning electronics with minimal steric impact is the primary goal.
-
Chlorine and Bromine are superior options when seeking to increase potency through halogen bonding interactions or when a larger steric volume is beneficial for receptor occupancy.[3]
Ultimately, the optimal halogenation strategy depends on the specific objectives of the research program. The principles and protocols outlined in this guide provide a robust framework for making informed decisions, enabling scientists and drug development professionals to rationally design and evaluate halogenated anilides to achieve their desired performance characteristics.
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In Vitro Assay Protocol Development: A Comparative Guide for Cysteine Protease Activity Analysis
A Senior Application Scientist's Perspective on Method Selection and Validation
Introduction: The Challenge of Quantifying Cysteine Protease Activity
Cysteine proteases, a family of enzymes crucial in cellular processes ranging from apoptosis to immune responses, are significant targets in drug discovery.[1] Accurate in vitro quantification of their activity is paramount for understanding their biological roles and for screening potential therapeutic inhibitors. The design of an effective in vitro assay for these enzymes is challenging, primarily due to the need to maintain the active site cysteine in a reduced state and to ensure the specificity of the assay amidst a complex biological sample.[2][3]
This guide provides a comprehensive overview and comparison of established in vitro assay methodologies for cysteine proteases, such as caspases and cathepsins. While the initial query concerned the use of N-(2,3,5,6-tetrafluorophenyl)acetamide, a thorough review of the scientific literature revealed no established in vitro assay protocols utilizing this specific compound. Therefore, this guide will focus on the prevalent and validated techniques in the field, offering researchers a robust framework for selecting and implementing an appropriate assay for their needs. We will delve into the principles behind fluorogenic substrate-based assays and the application of activity-based probes (ABPs), providing detailed protocols and comparative data to inform experimental design.
Methodology 1: Fluorogenic Substrate-Based Assays
Fluorogenic assays are a widely adopted method for monitoring cysteine protease activity due to their high sensitivity and continuous monitoring capabilities.[4] The core principle involves a peptide substrate specific to the protease of interest, which is conjugated to a fluorescent reporter molecule. In its uncleaved state, the substrate's fluorescence is minimal. Upon cleavage by the active enzyme, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5]
Key Considerations for Fluorogenic Assays:
-
Substrate Specificity: The peptide sequence of the substrate is critical for assay specificity. While some sequences are relatively specific for certain proteases (e.g., DEVD for caspase-3), cross-reactivity with other proteases can occur.[6] It is advisable to confirm results using multiple methods, such as western blotting for the detection of the cleaved, active form of the enzyme.[6]
-
Enzyme Activation State: These assays measure the activity of already active enzymes. In samples where proteases may be present as inactive zymogens, the true potential activity level may be underestimated.[7]
-
Assay Conditions: Cysteine proteases typically require a reducing environment and a specific pH range for optimal activity.[3] Assay buffers should be optimized accordingly, often containing reducing agents like dithiothreitol (DTT).
Experimental Protocol: In Vitro Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate containing active caspase-3
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC; N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest using a known stimulus. Prepare a control group of non-induced cells. Harvest and lyse the cells using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Assay Setup: On a 96-well black microplate, add 50 µL of cell lysate to each well. For each sample, it is recommended to run duplicates or triplicates. Include a blank control containing only lysis buffer.
-
Reaction Initiation: Prepare a working solution of the Ac-DEVD-AMC substrate in the Caspase Assay Buffer. Add 50 µL of the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 380 nm and emission between 420-460 nm.[5]
Methodology 2: Activity-Based Probes (ABPs)
Activity-based probes are an alternative and powerful tool for the study of active proteases. Unlike substrates that are turned over by the enzyme, ABPs are reactive small molecules that form a stable, covalent bond with the active site of the target enzyme.[8] This irreversible binding allows for the direct labeling and subsequent detection of active proteases. ABPs typically consist of three key components: a reactive "warhead" that binds to the active site, a linker, and a reporter tag (e.g., a fluorophore or biotin).[9][10]
Advantages of Activity-Based Probes:
-
Direct Measurement of Active Enzymes: ABPs only label catalytically active enzymes, providing a direct readout of the functional enzyme population.
-
In Situ and In Vivo Applications: Cell-permeable ABPs can be used to label active proteases within intact cells and even in living organisms.[11]
-
Proteomic Profiling: Biotin-tagged ABPs can be used to enrich and identify active proteases from complex biological samples using mass spectrometry.
Experimental Workflow: Labeling of Cysteine Proteases with a Fluorescent ABP
This workflow outlines the general steps for labeling active cysteine proteases in a cell lysate.
Caption: General workflow for labeling active proteases with a fluorescent ABP.
Comparative Analysis: Fluorogenic Substrates vs. Activity-Based Probes
The choice between a fluorogenic substrate assay and an activity-based probe depends on the specific research question and the experimental context.
| Feature | Fluorogenic Substrate Assay | Activity-Based Probe (ABP) Assay |
| Principle | Enzymatic cleavage of a substrate releases a fluorophore.[4] | Covalent modification of the active enzyme by a tagged probe.[8] |
| Signal | Amplified signal as one enzyme can process multiple substrate molecules. | Stoichiometric signal (one probe per active enzyme).[8] |
| Measurement | Measures enzymatic rate. | Measures the amount of active enzyme. |
| Specificity | Dependent on the peptide sequence; potential for off-target cleavage.[6] | Generally higher due to covalent binding to the active site. |
| Applications | High-throughput screening, enzyme kinetics. | Proteome profiling, in-gel fluorescence, in vivo imaging.[11] |
| Temporal Resolution | Allows for real-time monitoring of activity. | Typically provides a snapshot of the active enzyme population at a specific time point. |
Conclusion: A Multi-Faceted Approach to Cysteine Protease Analysis
While this compound does not have a documented application in established in vitro assays, the field of cysteine protease research offers robust and well-validated methodologies. Fluorogenic substrate assays provide a sensitive and high-throughput method for measuring enzyme kinetics, making them ideal for initial inhibitor screening. In contrast, activity-based probes offer a powerful approach for the direct labeling and quantification of active enzyme populations, with applications extending to in situ and in vivo studies.
For a comprehensive and trustworthy characterization of cysteine protease activity, a multi-pronged approach is recommended. Initial findings from a high-throughput fluorogenic assay can be validated and further explored using activity-based probes to confirm target engagement and assess selectivity within a more complex biological context. By understanding the principles, advantages, and limitations of each method, researchers can design and execute in vitro assays with high scientific integrity, ultimately advancing our understanding of these critical enzymes and accelerating the development of novel therapeutics.
References
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Juliano, L., & Andrade, E. L. (2014). Assaying caspase activity in vitro. Cold Spring Harbor Protocols, 2014(7), 743–747. [Link]
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Walsh, C. J., & Edinger, A. L. (2010). Caspase assays: identifying caspase activity and substrates in vitro and in vivo. Methods in Enzymology, 476, 189–211. [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 12, 2026, from [Link]
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BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved January 12, 2026, from [Link]
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Blum, G., Weimer, R. M., Edgington, L. E., Adams, W., & Bogyo, M. (2009). Comparative assessment of substrates and activity based probes as tools for non-invasive optical imaging of cysteine protease activity. PLoS ONE, 4(7), e6374. [Link]
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Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Retrieved January 12, 2026, from [Link]
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Verdoes, M., & Bogyo, M. (2013). Activity-based probes as a tool for functional proteomic analysis of proteases. Expert Review of Proteomics, 10(4), 333–342. [Link]
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Byrd, C. M., & Hruby, D. E. (2000). Development of an in vitro cleavage assay system to examine vaccinia virus I7L cysteine proteinase activity. Journal of Virological Methods, 86(1), 1–13. [Link]
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Verdoes, M., & Bogyo, M. (2013). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Expert review of proteomics, 10(4), 333-342. [Link]
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Greenbaum, D. C., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2005). Activity-based probes that target diverse cysteine protease families. Nature Chemical Biology, 1(1), 33–38. [Link]
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Shapiro, A. B. (2018). How to design a functional assay for a cystiene protease?. ResearchGate. [Link]
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Liggieri, C. S., & Cascone, O. (2015). Cysteine Protease Zymography: Brief Review. Methods in Molecular Biology, 1288, 115–124. [Link]
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Sanman, L. E., & Bogyo, M. (2014). New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development. FEBS Journal, 281(24), 5488–5506. [Link]
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Navigating Cellular Response: A Comparative Guide to the Cytotoxicity of N-(2,3,5,6-tetrafluorophenyl)acetamide and its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical safety assessment, understanding a compound's cytotoxic potential is a critical early-stage gatekeeper.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxicity of the novel compound, N-(2,3,5,6-tetrafluorophenyl)acetamide. In the absence of direct experimental data for this specific molecule, we will establish a robust testing strategy and draw comparative insights from structurally related halogenated acetamide derivatives. This approach will not only outline a clear path for investigation but also explore potential structure-activity relationships (SAR) that are crucial for further chemical optimization.
The Rationale for Cytotoxicity Profiling
The initial assessment of a compound's ability to induce cell death is fundamental to its development trajectory.[2] In vitro cytotoxicity assays serve as a cost-effective and high-throughput method to flag potentially toxic molecules before they advance to more complex and costly in vivo studies.[3][4][5] These assays provide key metrics such as the half-maximal inhibitory concentration (IC50), which quantifies a compound's potency in inhibiting cell growth by 50%.[1][2]
A Proposed Experimental Workflow for Cytotoxicity Assessment
To thoroughly characterize the cytotoxic profile of this compound, a multi-assay approach is recommended. This ensures a comprehensive understanding of not only if the compound is toxic but also how it elicits a cellular response.
Caption: A tiered experimental workflow for assessing the cytotoxicity of a novel compound.
Key Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, measuring the metabolic activity of cells as an indicator of viability.[1][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[1]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a lysis control.
Elucidating the Mechanism of Cell Death: Annexin V/PI Staining
To determine whether cell death is occurring via apoptosis or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is employed.[2]
Protocol:
-
Cell Seeding and Treatment: Treat cells in 6-well plates with the test compound at concentrations around its IC50 value.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Comparative Analysis with Halogenated Acetamide Analogs
While specific data for this compound is not available, studies on other halogenated acetamide derivatives provide valuable insights into how halogenation can influence cytotoxicity. The introduction of halogens like fluorine, chlorine, and bromine can significantly impact a compound's biological activity.[7]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Comparator | Reference |
| Hypothetical: this compound | Various | To be determined | - | - |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast) | 1.4 | Sorafenib (5.2 µM) | [8] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 (Liver) | 22.6 | Sorafenib (N/A) | [8] |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b) | A375 (Melanoma) | ~10 (at 48h) | Staurosporine | [9] |
| 2-(Halogenated Phenyl) propanamide (Compound 92) | N/A (TRPV1 Antagonist) | Ki = 6.9 nM | Capsaicin | [10] |
Insights from Comparative Data:
-
Impact of Halogenation: The presence and position of halogen atoms can significantly modulate cytotoxic activity. For instance, some chlorinated acetamide derivatives have demonstrated potent anticancer effects.[8] Studies on other classes of compounds have also shown that halogenation can enhance biological activity.[7][11]
-
Cell Line Specificity: The cytotoxic effects of a compound can vary significantly across different cell lines, as seen with the imidazo[2,1-b]thiazole acetamide derivative.[8] This highlights the importance of testing novel compounds against a panel of cell lines.
-
Structure-Activity Relationship (SAR): The tetrafluoro substitution on the phenyl ring of this compound is a key structural feature. The high electronegativity of fluorine may influence the compound's interaction with biological targets.[12]
Potential Mechanisms of Action
The mechanism by which halogenated acetamides induce cytotoxicity can be multifaceted. Some derivatives have been shown to induce apoptosis, a form of programmed cell death.[9]
Caption: Potential apoptotic pathways induced by a cytotoxic compound.
Further investigation into the activation of key apoptotic proteins, such as caspases, would be necessary to confirm this mechanism for this compound.
Conclusion and Future Directions
While direct cytotoxic data for this compound is not yet publicly available, this guide provides a robust, scientifically-grounded framework for its evaluation. By employing a suite of established in vitro assays, researchers can effectively determine its cytotoxic potential and begin to unravel its mechanism of action. Comparative analysis with other halogenated acetamides suggests that the tetrafluorophenyl moiety is likely to be a significant determinant of its biological activity. Future studies should focus on executing the proposed experimental workflow and expanding the investigation to include a broader panel of cancer cell lines and explore potential molecular targets.
References
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- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
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- BenchChem. (n.d.). Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro-.
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A Comparative Guide to the Metabolic Stability of N-(2,3,5,6-tetrafluorophenyl)acetamide
For researchers and professionals in drug development, understanding a compound's metabolic stability is a critical early checkpoint in the journey from a promising chemical entity to a viable therapeutic agent.[1][2] This guide provides an in-depth comparison of the metabolic stability of N-(2,3,5,6-tetrafluorophenyl)acetamide, contextualized against its non-fluorinated analog, N-phenylacetamide (Acetanilide). We will explore the theoretical underpinnings of its stability, present a robust experimental protocol for its evaluation, and discuss the interpretation of the resulting data.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[3][4][5] The introduction of a strong carbon-fluorine (C-F) bond can effectively "shield" a molecule from metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases, which are major drivers of hepatic drug metabolism.[4][6][7][8] By replacing metabolically labile C-H bonds, fluorination can block common metabolic pathways like hydroxylation, thereby increasing a drug's half-life and bioavailability.[4][6][9]
This compound presents an interesting case study. The dense fluorination on the phenyl ring is expected to significantly deactivate it towards oxidative metabolism, a primary clearance route for many aromatic compounds. This guide will compare its metabolic profile with that of acetanilide, a well-characterized compound, to highlight the profound impact of polyfluorination.
Comparative Metabolic Stability: A Data-Driven Overview
Acetanilide is known to be metabolized in the human body primarily to paracetamol (acetaminophen) through aromatic hydroxylation, with a smaller fraction hydrolyzed to the toxic metabolite aniline.[10] This metabolic vulnerability makes it a suitable benchmark for demonstrating the stability-enhancing effects of fluorination.
Table 1: Predicted and Experimental Metabolic Stability Parameters
| Compound | Structure | Predicted/Experimental CLint (µL/min/mg protein) | Predicted/Experimental Half-Life (t½, min) | Primary Metabolic Pathway(s) |
| This compound | Predicted: Low (< 10) | Predicted: High (> 60) | Amide hydrolysis; Potential minor oxidative defluorination. | |
| N-phenylacetamide (Acetanilide) | Moderate to High | Relatively Short (Half-life in plasma reported as ~191 min for a 10 mg/kg dose[11]) | para-Hydroxylation (major), Amide hydrolysis (minor).[10] |
Note: The predicted values for the title compound are based on the principle that polyfluorination of an aromatic ring strongly deactivates it towards CYP-mediated oxidation, a major clearance pathway.[12][13]
Understanding the Metabolic Landscape
The predicted high metabolic stability of this compound stems from the electronic properties of the fluorine atoms. As the most electronegative element, fluorine withdraws electron density from the aromatic ring, making it a poorer substrate for electrophilic attack by CYP enzymes.[4] This deactivation strategy is a common and effective tool in medicinal chemistry to enhance drug longevity.[12]
However, it is crucial to consider alternative metabolic routes. While aromatic oxidation may be blocked, the amide linkage could be susceptible to hydrolysis by amidase enzymes. Furthermore, while the C-F bond is strong, enzymatic defluorination is not impossible and can sometimes lead to reactive intermediates.[14][15][16] Therefore, a comprehensive metabolic assessment is essential.
Below is a diagram illustrating the likely metabolic fates of the two compounds.
Caption: Predicted primary metabolic pathways.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
To empirically determine and compare the metabolic stability of these compounds, a standardized in vitro Human Liver Microsome (HLM) assay is the industry-standard approach.[7][8][17] This assay measures the rate of disappearance of a parent drug when incubated with HLMs, which are rich in Phase I metabolic enzymes like CYPs.[7][18]
Principle:
The test compound is incubated with pooled HLM in the presence of a necessary cofactor, NADPH, which initiates the enzymatic reactions.[7] Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the test compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][19] The rate of disappearance is then used to calculate the half-life and intrinsic clearance.
Materials:
-
Test Compounds: this compound, N-phenylacetamide (Acetanilide)
-
Positive Controls: Verapamil (High Clearance), Tolbutamide (Low Clearance)
-
Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)[17]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[19]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]
-
Magnesium Chloride (MgCl₂)[19]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
DMSO (for stock solutions)
-
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of test compounds and positive controls in DMSO.[19]
-
Further dilute these stocks to create working solutions (e.g., 100 µM in ACN/water).
-
-
Incubation Mixture Preparation:
-
On ice, prepare the main incubation mixture in a sufficient volume for all time points. For a final volume of 200 µL per reaction, this would include:
-
Prepare two sets of mixtures: one for the reaction (+NADPH) and one as a negative control (-NADPH).[19]
-
-
Assay Initiation and Incubation:
-
Pre-warm the incubation mixtures at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" set. For the "-NADPH" control, add an equal volume of buffer.[19]
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.[7]
-
Immediately quench the reaction by adding the aliquot to a collection plate/vials containing a fixed volume of ice-cold ACN with the internal standard (e.g., 150 µL).[19] This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins (e.g., 4000 rpm for 10 minutes).
-
Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (-k).[19]
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[8]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the HLM stability assay.
Caption: Workflow for the HLM metabolic stability assay.
Conclusion and Forward Look
This guide outlines the theoretical advantages and a practical framework for assessing the metabolic stability of this compound. The strategic polyfluorination of the phenyl ring is a proven method to block CYP-mediated oxidative metabolism, and as such, this compound is predicted to exhibit significantly higher metabolic stability compared to its non-fluorinated analog, acetanilide.[6][12]
Executing the detailed HLM assay will provide the empirical data needed to confirm this hypothesis. High stability (low CLint) in this assay would be a favorable outcome, suggesting the compound may have a longer in vivo half-life and improved bioavailability.[2] However, should the compound exhibit unexpected instability, further "metabolite identification" studies would be warranted to pinpoint the exact metabolic soft spots, such as the amide bond, guiding the next cycle of drug design and optimization.
References
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- NIH. (2017).
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- OECD SIDS. ACETANILIDE CAS N°: 103-84-4.
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- PubMed. (2020).
- NIH PubChem. Acetanilide | C8H9NO | CID 904.
- MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- De Gruyter. (2019). Metabolic stability and its role in the discovery of new chemical entities.
- ResearchGate. (2020).
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The Imperative of the Inert: A Comparative Guide to Negative Controls in PI3K Pathway Research, Featuring Demethoxyviridin
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of suitable negative controls for use in experiments involving PI3K inhibitors of the viridin family, with a particular focus on demethoxyviridin as a structurally related, yet distinct, tool for validating experimental findings. We will explore the rationale behind the selection of a negative control, compare its performance with other alternatives, and provide detailed experimental protocols to ensure the integrity of your research.
The Rationale for a Structurally-Related Negative Control
An ideal negative control should be structurally analogous to the active compound but lack its specific biological activity.[4] This allows researchers to control for off-target effects that may arise from the chemical scaffold of the molecule itself, rather than its intended interaction with the target protein. In the context of PI3K inhibition by the viridin family of natural products, which includes wortmannin and demethoxyviridin, the key to their activity lies in a highly reactive furan ring system.[5][6][7]
Wortmannin, a widely used PI3K inhibitor, acts as a covalent, irreversible inhibitor by forming a bond with a conserved lysine residue within the ATP-binding pocket of the PI3K catalytic subunit.[8] This covalent modification is dependent on the electrophilic nature of the C-20 carbon in the furan ring. Consequently, modifications at this position that reduce its reactivity can significantly diminish or abolish the compound's inhibitory activity, making such analogs excellent candidates for negative controls.[9]
Demethoxyviridin and Its Inactive Analogs: A Case Study
Demethoxyviridin is a structural analog of wortmannin, also isolated from fungi, that potently inhibits PI3K.[10][11] While it shares the core furanosteroid structure with wortmannin, it has distinct structural features.[5] Although demethoxyviridin itself is a potent PI3K inhibitor and therefore not a negative control, its derivatives with modifications to the reactive furan ring serve as excellent examples of how to design an appropriate negative control.
For the purpose of this guide, we will consider a hypothetical, yet rationally designed, inactive analog: C20-methoxy-demethoxyviridin . The addition of a methoxy group at the C-20 position would neutralize the electrophilic character of the furan ring, preventing the covalent modification of the lysine residue in the PI3K active site and thus rendering the molecule inactive as a PI3K inhibitor.
Below is a comparison of wortmannin, demethoxyviridin, and our proposed negative control, C20-methoxy-demethoxyviridin.
| Compound | Structure | Mechanism of Action on PI3K | Rationale for Use |
| Wortmannin | (Structure of Wortmannin) | Irreversible covalent inhibitor; reacts with a key lysine residue in the ATP-binding site.[8] | Potent, well-characterized tool compound for studying PI3K signaling. |
| Demethoxyviridin | (Structure of Demethoxyviridin) | Potent inhibitor of PI3K, structurally related to wortmannin.[10] | Can be used to confirm that the observed cellular effects are due to PI3K inhibition by a viridin-class compound and not an off-target effect specific to the wortmannin scaffold. |
| C20-methoxy-demethoxyviridin (Hypothetical Negative Control) | (Structure of Demethoxyviridin with a methoxy group at C-20) | Expected to be inactive due to the neutralization of the electrophilic C-20 position, preventing covalent modification of PI3K. | Ideal negative control to account for off-target effects of the demethoxyviridin scaffold and to confirm that the observed effects of the active compounds are due to PI3K inhibition. |
Experimental Validation of a Negative Control
The efficacy of a negative control must be experimentally validated. This involves demonstrating its lack of activity against the target in both biochemical and cell-based assays, in direct comparison to the active compound.
Experimental Workflow: Validation of a PI3K Negative Control
Caption: Workflow for validating an inactive PI3K inhibitor as a negative control.
Experimental Protocols
Protocol 1: In Vitro PI3K Activity Assay
This protocol describes a method to determine the IC50 value of a compound against a purified PI3K enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[12][13][14][15][16]
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compounds (Wortmannin, Demethoxyviridin, C20-methoxy-demethoxyviridin) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Expected Results:
-
Wortmannin and Demethoxyviridin: IC50 values in the low nanomolar range.
-
C20-methoxy-demethoxyviridin: No significant inhibition at concentrations up to the micromolar range, demonstrating its inactivity.
Protocol 2: Western Blot for Phospho-Akt (Ser473)
This cell-based assay measures the phosphorylation of Akt, a key downstream effector of PI3K, as an indicator of pathway activity.[17][18][19][20][21]
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87)
-
Cell culture medium and supplements
-
Test compounds (Wortmannin, Demethoxyviridin, C20-methoxy-demethoxyviridin) dissolved in DMSO
-
Growth factor (e.g., IGF-1) to stimulate the PI3K pathway
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for 2-4 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Prepare protein lysates for SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Expected Results:
-
Wortmannin and Demethoxyviridin: Dose-dependent decrease in phospho-Akt levels.
-
C20-methoxy-demethoxyviridin: No significant change in phospho-Akt levels compared to the vehicle control.
The PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Conclusion
The selection and validation of an appropriate negative control are paramount to the integrity of any experiment. In the study of the PI3K pathway, where potent and sometimes non-specific inhibitors like wortmannin are employed, a structurally related but inactive analog is the gold standard. While a universally recognized inactive analog of wortmannin or demethoxyviridin may not be commercially available, the principles outlined in this guide provide a framework for the rational design and rigorous validation of such a control. By demonstrating the inert nature of a C-20 modified demethoxyviridin derivative, researchers can confidently attribute the observed effects of the active compounds to the specific inhibition of PI3K, thereby ensuring the robustness and reproducibility of their findings.
References
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Cusabio. PI3K/Akt signaling pathway. [Link]
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Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
- Martini, M., De Santis, M. C., & Ciraolo, E. (2014). Measuring PI3K lipid kinase activity. Methods in molecular biology (Clifton, N.J.), 1085, 217–227.
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
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ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Link]
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Pupo, M. T., et al. (2010). Synthesis and Evaluation of Demethoxyviridin Derivatives as Potential Antimicrobials. ResearchGate. [Link]
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Yuan, H., et al. (2009). A Stabilized Demethoxyviridin Derivative Inhibits PI3 kinase. PMC. [Link]
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Martini, M., et al. (2014). Measuring PI3K lipid kinase activity. PubMed. [Link]
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Cantrell, W. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative. PubMed. [Link]
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Eriksen, M. B., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC. [Link]
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Cantrell, W. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative. MDPI. [Link]
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Nakanishi, S., et al. (1995). A comparison of demethoxyviridin and wortmannin as inhibitors of phosphatidylinositol 3-kinase. PubMed. [Link]
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Traynor-Kaplan, A. E., et al. (1995). Demethoxyviridin and wortmannin block phospholipase C and D activation in the human neutrophil. PMC. [Link]
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Wikipedia. Wortmannin. [Link]
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Cross, M. J., et al. (1995). Wortmannin and its structural analogue demethoxyviridin inhibit stimulated phospholipase A2 activity in Swiss 3T3 cells. Wortmannin is not a specific inhibitor of phosphatidylinositol 3-kinase. PubMed. [Link]
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Ihle, N. T., & Powis, G. (2010). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. PMC. [Link]
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Kim, J., et al. (2020). Scalable preparation of furanosteroidal viridin, β-viridin and viridiol from Trichoderma virens. PMC. [Link]
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Jones, R. W., & Hancock, J. G. (1988). Conversion of viridin to viridiol by viridin-producing fungi. PubMed. [Link]
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Wymann, M. P., et al. (1996). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. PMC. [Link]
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Dower, S. K., et al. (1976). Ultrastructural and biochemical alterations effected by viridin B, a bacterocin of alpha-hemolytic streptococci. PubMed. [Link]
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Wolska, K. I., & Grzegorczyk, A. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
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Canay, A., et al. (2024). Using Negative Control Populations to Assess Unmeasured Confounding and Direct Effects. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2,3,5,6-tetrafluorophenyl)acetamide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2,3,5,6-tetrafluorophenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, providing a comprehensive approach to managing this halogenated organic compound.
Hazard Assessment and Characterization
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a fluorinated organic compound with the following hazard classifications according to the Globally Harmonized System (GHS):
-
Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.
-
Acute Inhalation Toxicity, Category 4 (H332): Harmful if inhaled.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3 (H335): May cause respiratory irritation.[1]
Given its classification as a halogenated organic compound, it is also subject to specific environmental regulations regarding its disposal.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1766-14-9 | [2] |
| Molecular Formula | C₈H₅F₄NO | [2] |
| Molecular Weight | 207.12 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between the researcher and the hazardous material. For this compound, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. This is crucial to prevent contact with dust or splashes which can cause serious eye irritation.[1][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[1][3]
-
Body Protection: A lab coat or a chemical-resistant suit is required to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved P95 or P1 particulate respirator should be used. All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation risk.[1]
Spill Management: A Calm and Methodical Approach
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the previous section.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.
-
Seek Medical Attention if Necessary: If you experience any symptoms of exposure, such as skin or eye irritation, or respiratory discomfort, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
The Core Directive: Proper Disposal Procedures
The disposal of this compound is governed by its classification as a halogenated organic compound. Improper disposal can lead to long-term environmental contamination. The following protocol is designed to be a self-validating system for compliant disposal.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
Chemical Compatibility: Ensure the waste container is made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or other chemically resistant plastics are generally suitable. Avoid using containers that may be compromised by the waste.
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method:
Due to its halogenated nature, the preferred and often mandated method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste disposal facility.[4] This method ensures the complete destruction of the compound, preventing the release of harmful substances into the environment. Landfill disposal is generally not an acceptable option for halogenated organic compounds due to their persistence and potential to leach into soil and groundwater.[5][6]
It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[7][8] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity and responsible stewardship. By following this guide, you contribute to a safer laboratory environment and the preservation of our ecosystem.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide.
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
- Angene Chemical. (2021, May 1). Safety Data Sheet: N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide.
-
U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
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Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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-
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Clean Management Environmental Group, Inc. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
